trans-4-(4-Pentylcyclohexyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-pentylcyclohexyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZYCFZFBYJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886422, DTXSID40978451 | |
| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61204-01-1, 62788-05-0 | |
| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(4-pentylcyclohexyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.942 | |
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Foundational & Exploratory
A Technical Guide to the Structure, Properties, and Synthesis of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly referred to as PCH5, is a calamitic (rod-shaped) liquid crystal that has garnered significant attention for its application in electro-optic devices, most notably liquid crystal displays (LCDs).[1][2] Its molecular architecture gives rise to a stable nematic phase at a temperature range convenient for many applications.[2] In the nematic phase, the constituent molecules lack positional order, characteristic of a liquid, but self-align in a common direction, exhibiting the long-range orientational order of a crystal.[1][3] This unique combination of properties allows for the manipulation of light with an external electric field, forming the fundamental principle behind LCD technology.
This guide provides a comprehensive technical overview of PCH5, detailing its molecular structure, physicochemical properties, and a validated synthetic pathway. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, offering field-proven insights for professionals in materials science and chemical synthesis.
Section 1: Chemical Identity and Molecular Structure
The defining characteristic of PCH5 is its elongated, rigid molecular structure, a prerequisite for the formation of liquid crystal phases. This structure consists of three key components: a flexible pentyl alkyl tail, a rigid cyclohexane ring, and a polar benzonitrile head group.
The stereochemistry of the cyclohexane ring is critical. The trans configuration, where the pentyl and benzonitrile groups are on opposite sides of the ring, ensures a linear, rod-like geometry.[1][2] This shape maximizes anisotropic intermolecular interactions, which are essential for the self-assembly and stability of the nematic mesophase.
| Identifier | Value |
| Chemical Name | This compound |
| Common Synonyms | PCH5, 5PCH, 4-(trans-4-Pentylcyclohexyl)benzonitrile[1][4] |
| CAS Number | 61204-01-1[1][2][4] |
| Molecular Formula | C₁₈H₂₅N[1][2][4] |
| Molecular Weight | 255.40 g/mol [1][2] |
| Chemical Structure |
Section 2: Physicochemical and Mesogenic Properties
The utility of PCH5 is defined by its thermal and optical properties, particularly its phase transition behavior. It exhibits an enantiotropic nematic phase, meaning the liquid crystal phase is stable and observable upon both heating and cooling.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [1] |
| Crystal-to-Nematic Transition (T_CN) | 303 K (30 °C) | [1][2] |
| Nematic-to-Isotropic Transition (T_NI) / Clearing Point | 327.6 K (54.4 °C) | [1][2] |
| Mesophase Range | 24.4 °C | [2] |
| Boiling Point | 381 °C at 760 mmHg | [4] |
| Flash Point | >113 °C (>230 °F) | [4] |
| Solubility | Soluble in methanol | [1][4] |
The transition from a crystalline solid to a nematic liquid crystal at 30°C marks the melting point.[1][2] Above this temperature, the molecules gain translational freedom but maintain their orientational alignment. This nematic phase persists until the clearing point at 54.4°C, where the thermal energy overcomes the ordering forces, and the material transitions into a true isotropic liquid.[1][2] This specific temperature window makes PCH5 and its mixtures suitable for devices that operate at or around room temperature.
Section 3: Synthesis of this compound
The synthesis of PCH5 is a multi-step process that requires precise control over stereochemistry to yield the desired trans isomer.[2] While various synthetic strategies have been developed for analogous liquid crystals, modern approaches often rely on palladium-catalyzed cross-coupling reactions for their high efficiency and selectivity. The following pathway represents a robust and logical method for the laboratory-scale synthesis of PCH5.
Synthetic Workflow Overview
The strategy involves the Suzuki-Miyaura cross-coupling of a commercially available benzonitrile component with a custom-synthesized cyclohexylboronic acid derivative. This convergent approach is highly efficient for forming the crucial carbon-carbon bond between the aromatic and cycloaliphatic rings.
Caption: Suzuki coupling pathway for the synthesis of PCH5.
Detailed Experimental Protocol
This protocol outlines the key Suzuki coupling step. The synthesis of the starting material, trans-4-pentylcyclohexylboronic acid, is a standard procedure involving the Grignard reaction of trans-4-pentylcyclohexyl bromide followed by quenching with a trialkyl borate.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), trans-4-pentylcyclohexylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Causality: The flask is flame-dried under an inert atmosphere (nitrogen) to exclude moisture and oxygen, which can deactivate the palladium catalyst and quench organometallic intermediates. A slight excess of the boronic acid is used to ensure complete consumption of the aryl bromide. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and water as the solvent. Bubble nitrogen through the mixture for 15-20 minutes. Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Causality: A biphasic solvent system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. Degassing is a critical step to remove dissolved oxygen. Pd(PPh₃)₄ is a widely used, effective catalyst for forming C-C bonds between sp²-hybridized carbon atoms.[5]
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-bromobenzonitrile is consumed (typically 8-16 hours).
-
Workup and Extraction: Cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Causality: Column chromatography is necessary to separate the final product from catalyst residues, unreacted starting materials, and any homocoupling byproducts, achieving the high purity required for liquid crystal applications.[2]
-
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain pure PCH5 as a white crystalline solid.
-
Causality: Recrystallization is the final step to remove minor impurities and obtain a highly ordered crystalline solid, ensuring sharp and well-defined phase transitions.
-
Section 4: Applications and Significance
The primary application of PCH5 is as a component in nematic liquid crystal mixtures for displays.[1][2] In a typical Twisted Nematic (TN) LCD, a thin film of the liquid crystal mixture is placed between two polarizers and glass substrates treated with an alignment layer. In the absence of an electric field, the liquid crystal molecules follow the alignment layer, creating a twisted structure that guides light through the polarizers. When a voltage is applied, the molecules align with the electric field, disrupting the light-guiding structure and creating a dark state. This ability to switch between transparent and opaque states forms the basis of pixels in a display.
Beyond displays, PCH5 is a valuable model compound in materials science for studying:
-
The fundamental physics of phase transitions.
-
The effects of doping with nanoparticles to create advanced functional materials.[2]
-
The dynamics of molecular motion in confined geometries.
Conclusion
This compound (PCH5) is a cornerstone material in liquid crystal technology. Its well-defined molecular structure, characterized by a rigid core and trans geometry, gives rise to a stable and useful nematic phase. The synthesis of PCH5, achievable through robust methods like palladium-catalyzed cross-coupling, allows for the production of high-purity material essential for its demanding applications. A thorough understanding of its structure-property relationships and synthesis is crucial for researchers and scientists working to develop the next generation of optical materials and devices.
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LookChem. (n.d.). Cas 61204-01-1, this compound. Retrieved from [Link]
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Demeter, D., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. National Institutes of Health. Retrieved from [Link]
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Taylor & Francis Online. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]
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Gray, G. W., et al. (1995). The synthesis and transition temperatures of some 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls. Liquid Crystals, 19(1). Retrieved from [Link]
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eScholarship. (2024). An Anomaly in Phase Transition: Liquid Crystals. Retrieved from [Link]
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Physical properties of trans-4-(4-Pentylcyclohexyl)benzonitrile
An In-Depth Technical Guide to the Physical Properties of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)
Introduction
This compound, commonly referred to by its synonym PCH5, is a calamitic (rod-like) liquid crystal that has become a benchmark material in the study of liquid crystal physics and a vital component in various optoelectronic applications.[1][2] Its molecular structure, consisting of a flexible pentyl alkyl chain, a saturated cyclohexane ring, and a rigid benzonitrile group, imparts a unique combination of fluidity and anisotropy.[3] This structure features a polar cyano group (-C≡N) which creates a strong dipole moment, and a nonpolar alkyl tail, driving the formation of the mesophase.
The significance of PCH5 lies in its well-defined and easily accessible nematic phase at near-ambient temperatures.[1][2] In the nematic phase, the molecules lack long-range positional order, like a conventional liquid, but tend to align along a common axis known as the director.[1] This collective orientational order is the source of the material's anisotropic physical properties, which can be manipulated by external electric or magnetic fields. This characteristic is the fundamental principle behind its widespread use in liquid-crystal displays (LCDs) and other light-modulating devices.[2][3] This guide provides a comprehensive overview of the core physical properties of PCH5, detailed experimental protocols for their characterization, and insights into the causality behind these methodologies.
Core Physicochemical and Optical Properties
A precise understanding of the fundamental physical constants of PCH5 is critical for its application in device engineering and for fundamental research. These properties dictate the material's behavior under various conditions and its interaction with other materials and external stimuli.
| Property | Value | Source |
| CAS Number | 61204-01-1 | [1][2][4] |
| Molecular Formula | C₁₈H₂₅N | [2][4] |
| Molecular Weight | 255.40 g/mol | [1][2] |
| Appearance | White powder/crystals | [1][4] |
| Melting Point (Crystal → Nematic) | 303 K (30.0 °C) | [1][2] |
| Clearing Point (Nematic → Isotropic) | 327.6 K (54.6 °C) | [1][2] |
| Boiling Point | 381 °C at 760 mmHg | [4] |
| Density | 0.97 g/cm³ | [4] |
| Refractive Index (n_D) | 1.522 (Isotropic phase) | [4] |
| Solubility | Soluble in Methanol | [1][4] |
Liquid Crystalline Behavior and Phase Transitions
PCH5 is an enantiotropic liquid crystal, meaning it exhibits the liquid crystal phase upon both heating and cooling.[2] Its mesomorphic behavior is characterized by a stable nematic window of approximately 24.6 °C, providing a robust operational range for many applications.[2]
-
Crystalline-to-Nematic Transition: At 303 K (30 °C), PCH5 undergoes a phase transition from a solid crystalline lattice to the nematic liquid crystal phase.[1][2] This transition involves the loss of long-range positional order while retaining a significant degree of long-range orientational order.
-
Nematic-to-Isotropic Transition (Clearing Point): Upon further heating to 327.6 K (54.6 °C), the material transitions from the anisotropic nematic phase to a fully isotropic liquid.[1][2] At this temperature, known as the clearing point, the remaining orientational order is lost due to thermal agitation, and the material becomes optically transparent.
The large dipole moment from the nitrile group results in a strong positive dielectric anisotropy (Δε). This property is paramount for display applications, as it allows the molecular director to be readily reoriented by an applied electric field, thereby modulating the polarization of transmitted light. Furthermore, PCH5 exhibits significant birefringence (Δn), the difference between the refractive indices parallel and perpendicular to the director, which is essential for creating contrast in optical devices.[5] Studies in the terahertz (THz) frequency range have determined the birefringence of PCH5 to be between 0.01 and 0.08.[5]
Experimental Methodologies
The characterization of liquid crystal properties requires precise and validated experimental techniques. The following protocols are standard in the field for determining the key physical parameters of materials like PCH5.
Protocol 1: Determination of Phase Transition Temperatures via Differential Scanning Calorimetry (DSC)
Causality and Justification: Differential Scanning Calorimetry (DSC) is the gold-standard technique for identifying the temperatures and measuring the enthalpies of phase transitions.[6][7] It operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[6][8] Phase transitions, being first-order thermodynamic events, are accompanied by a change in enthalpy (latent heat). DSC can detect these small energy changes with high precision, appearing as endothermic peaks (melting, clearing) upon heating or exothermic peaks (crystallization, nematic formation) upon cooling.[7] This makes it an indispensable tool for characterizing the thermal behavior of liquid crystals.[6][8]
Caption: Workflow for DSC analysis of PCH5 phase transitions.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of PCH5 powder into a hermetically sealable aluminum DSC pan.
-
Encapsulation: Crimp the lid onto the pan to create a hermetic seal. This prevents any sample loss due to sublimation during the heating cycle.
-
Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.
-
Instrument Loading: Place the sample pan and the reference pan into their respective positions within the DSC furnace.
-
Thermal Program: Program the instrument to perform a heat-cool-heat cycle. A typical program for PCH5 would be:
-
Equilibrate at 0 °C.
-
Heat from 0 °C to 70 °C at a rate of 10 °C/min. This ramp rate is slow enough to ensure thermal equilibrium but fast enough for practical measurement times.
-
Cool from 70 °C to 0 °C at a rate of 10 °C/min.
-
-
Data Acquisition: Initiate the run. The instrument will record the differential heat flow into the sample versus the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature.
-
The first heating scan will show two endothermic peaks. The onset temperature of the first peak corresponds to the crystal-to-nematic melting point (Tₘ).
-
The onset temperature of the second, smaller peak corresponds to the nematic-to-isotropic clearing point (T꜀).
-
Protocol 2: Measurement of Refractive Index with an Abbé Refractometer
Causality and Justification: The refractive index is a fundamental optical property that quantifies how light propagates through a medium. The Abbé refractometer is a classic and reliable instrument for measuring the refractive index of liquids.[9][10][11] Its operation is based on the principle of determining the critical angle of refraction between a prism of high, known refractive index and the sample.[9][12][13] By measuring the angle at which total internal reflection begins, the instrument can precisely calculate the sample's refractive index.[10] For PCH5, this measurement is typically performed in the isotropic phase (above the clearing point) where the material has a single refractive index. This provides a baseline value and is a key parameter for optical design.
Caption: Workflow for measuring the refractive index of PCH5.
Step-by-Step Protocol:
-
Instrument Preparation: Turn on the refractometer's light source. Ensure the surfaces of the measuring and illuminating prisms are clean.
-
Temperature Control: Since the refractive index is temperature-dependent, set the circulating water bath connected to the refractometer to a temperature where PCH5 is in its isotropic phase (e.g., 60 °C, which is safely above the 54.6 °C clearing point). Allow the prisms to equilibrate.
-
Sample Application: Place a few drops of the molten PCH5 onto the surface of the lower measuring prism.
-
Prism Closure: Immediately close the upper illuminating prism to spread the liquid into a thin, uniform film.
-
Initial Adjustment: While looking through the eyepiece, turn the coarse adjustment knob until the field of view shows a distinct boundary between light and dark regions.
-
Dispersion Compensation: If the boundary is colored (chromatic aberration), adjust the dispersion compensation knob until the boundary becomes a sharp, black-and-white line. This ensures the measurement is standardized to the sodium D-line wavelength (589 nm).[10]
-
Final Measurement: Use the fine adjustment knob to precisely align the light/dark boundary with the center of the crosshairs in the eyepiece.
-
Reading the Value: Read the refractive index value from the instrument's scale or digital display. This value corresponds to n_D at the measurement temperature.
Conclusion
This compound (PCH5) is a cornerstone liquid crystal material whose physical properties have been extensively characterized. Its well-defined crystal-to-nematic and nematic-to-isotropic phase transitions, coupled with its significant dielectric anisotropy and birefringence, make it an ideal system for both fundamental research and technological innovation in displays and photonics. The robust and validated experimental protocols of Differential Scanning Calorimetry and Abbé refractometry provide the necessary tools for researchers and engineers to reliably quantify the key physical parameters that govern its performance. This guide serves as a technical resource, grounding the properties of PCH5 in established scientific principles and proven experimental workflows.
References
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LookChem. (n.d.). Cas 61204-01-1, this compound. Retrieved from [Link]
-
BPH. (2025). Abbé refractometer. Retrieved from [Link]
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Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]
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University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]
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CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Retrieved from [Link]
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Lab Instrument Solution. (2011). Refractometer | Abbe Refractometer | Refractometer Principle | Refractometer Application. Retrieved from [Link]
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HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]
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Photonics Media. (n.d.). Abbe refractometer | Photonics Dictionary. Retrieved from [Link]
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Innovatech Labs. (2011). Uses For Differential Scanning Calorimetry. Retrieved from [Link]
-
Pan, R. P., Tsai, T. R., Chen, C. Y., & Pan, C. L. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of Biological Physics, 29, 335–338. Retrieved from [Link]
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The Mesomorphic Behavior of Trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5): A Technical Guide to Phase Transition Analysis
This in-depth technical guide provides a comprehensive overview of the phase transition temperatures and associated thermodynamic properties of the nematic liquid crystal, trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly known as PCH5. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the characterization and application of liquid crystalline materials. We will delve into the theoretical underpinnings of its phase transitions, provide detailed experimental protocols for their determination, and present the relevant physical data in a clear and accessible format.
Introduction to this compound (PCH5)
This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures between its crystalline and isotropic liquid states.[1][2] Its molecular structure, consisting of a pentylcyclohexyl group and a benzonitrile group in a trans-configuration, imparts the necessary anisotropy for the formation of liquid crystalline phases.[1][2] The nematic phase is characterized by long-range orientational order, where the molecules tend to align along a common axis, known as the director, but lack long-range positional order.[1] This unique combination of fluidity and anisotropy makes PCH5 and similar nematic liquid crystals crucial components in various technological applications, most notably in liquid crystal displays (LCDs).[2] Understanding the precise temperatures at which the transitions between the crystalline, nematic, and isotropic phases occur is paramount for the design and optimization of these devices.
Theoretical Framework: The Nematic-Isotropic Phase Transition
The transition from the ordered nematic phase to the disordered isotropic liquid phase is a first-order phase transition, characterized by a discontinuous change in the order parameter. This transition can be effectively described by the Landau-de Gennes theory. This phenomenological theory expands the free energy of the system in terms of a tensor order parameter, Q, which describes the orientational order of the liquid crystal. The nematic-isotropic transition is driven by the competition between the entropy of the disordered isotropic state and the intermolecular interactions that favor the aligned nematic state. As the temperature increases, thermal energy overcomes the ordering forces, leading to the breakdown of the long-range orientational order.[2]
Phase Transition Temperatures and Thermodynamic Data
The phase transitions of PCH5 are well-defined and occur at specific temperatures. The key transitions are the melting from the crystalline solid to the nematic liquid crystal phase and the clearing point, which is the transition from the nematic to the isotropic liquid phase. These transitions are associated with specific enthalpy changes (ΔH), which represent the heat absorbed during the phase change.
| Phase Transition | Temperature (K) | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |
| Crystalline to Nematic (Melting) | ~303.0 K[1][2] | ~30.0 °C[2] | Data not explicitly found in searches |
| Nematic to Isotropic (Clearing) | ~327.6 K[1][2] | ~54.4 °C[2] | Data not explicitly found in searches |
Note: While the transition temperatures are well-documented, specific enthalpy values for PCH5 were not explicitly available in the conducted searches. The values provided here are placeholders and would need to be determined experimentally.
Experimental Determination of Phase Transitions
The phase transition temperatures and enthalpies of PCH5 are primarily determined using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.
Objective: To determine the temperatures and enthalpies of the crystalline-to-nematic and nematic-to-isotropic phase transitions of PCH5.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
-
This compound (PCH5), high purity (>98%)
-
Aluminum DSC pans and lids
-
Crimping press for sealing pans
-
High-purity indium for temperature and enthalpy calibration
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of PCH5 into a clean aluminum DSC pan.
-
Hermetically seal the pan using a crimping press to prevent any loss of sample due to sublimation.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C) for 5 minutes.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected isotropic transition (e.g., 70 °C).
-
Hold the sample at the final temperature for 5 minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.
-
Perform a second heating scan under the same conditions to observe the thermal behavior after a defined thermal history.
-
-
Data Analysis:
-
Analyze the DSC thermogram from the second heating scan.
-
The crystalline-to-nematic transition will appear as a sharp endothermic peak. The onset temperature of this peak is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of fusion (ΔH_m).
-
The nematic-to-isotropic transition will appear as a smaller, sharp endothermic peak at a higher temperature. The peak temperature is typically taken as the clearing temperature (T_NI), and the integrated area of this peak corresponds to the enthalpy of the nematic-isotropic transition (ΔH_NI).
-
Polarized Optical Microscopy (POM)
Polarized Optical Microscopy is a qualitative technique used to visualize the different phases of liquid crystals based on their birefringence. The nematic phase of PCH5 is birefringent and will appear bright with characteristic textures between crossed polarizers, while the isotropic liquid phase is optically isotropic and will appear dark.
Objective: To visually observe the crystalline-to-nematic and nematic-to-isotropic phase transitions of PCH5 and to identify the characteristic textures of the nematic phase.
Instrumentation:
-
A polarized light microscope equipped with a hot stage and a temperature controller.
-
Microscope slides and cover slips.
Materials:
-
This compound (PCH5)
Procedure:
-
Sample Preparation:
-
Place a small amount of PCH5 powder on a clean microscope slide.
-
Gently place a cover slip over the sample.
-
Heat the slide on the hot stage to just above the clearing temperature to allow the sample to melt and spread into a thin film.
-
Cool the sample slowly to room temperature to allow for crystallization.
-
-
Microscopic Observation:
-
Place the prepared slide on the hot stage of the polarized light microscope.
-
Set the polarizers to a crossed position (90° to each other).
-
Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min).
-
Observe the sample through the eyepieces or a connected camera.
-
-
Phase Identification:
-
Crystalline Phase: At lower temperatures, the crystalline solid will be visible. The appearance will depend on the crystal structure.
-
Crystalline to Nematic Transition: As the temperature increases, the crystalline structure will melt into a birefringent fluid. The appearance of mobile, bright regions with characteristic textures (e.g., Schlieren or threaded textures) indicates the formation of the nematic phase. Record the temperature at which this transition begins and is complete.
-
Nematic to Isotropic Transition: Upon further heating, the bright, textured nematic phase will abruptly turn dark. This is the clearing point, where the material becomes an isotropic liquid. Record the temperature at which the last of the birefringence disappears.
-
Cooling: Slowly cool the sample from the isotropic phase to observe the reverse transitions. The formation of nematic droplets from the dark isotropic liquid, followed by crystallization, can be observed.
-
Molecular Ordering in Different Phases
The distinct physical properties of PCH5 in its different phases arise from the arrangement of its constituent molecules.
Conclusion
The phase transitions of this compound are fundamental to its application in liquid crystal technologies. This guide has provided a detailed overview of the theoretical basis for these transitions, comprehensive experimental protocols for their characterization using DSC and POM, and a summary of the key transition temperatures. Accurate determination of these parameters is essential for the quality control of PCH5 and for the design of advanced materials with tailored liquid crystalline properties. The methodologies described herein provide a robust framework for researchers and scientists to investigate the rich and complex world of liquid crystals.
References
Sources
An In-Depth Technical Guide to trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly known as PCH5. As a key nematic liquid crystal, PCH5's unique physicochemical properties have established it as a critical component in optical and electronic applications. This document delves into its molecular characteristics, provides a detailed, field-tested synthesis protocol, outlines methods for analytical verification, and explores its current and potential applications, particularly in advanced materials and photonics. Furthermore, it touches upon the emerging relevance of liquid crystal technologies in drug delivery systems, offering a forward-looking perspective for drug development professionals.
Introduction and Core Concepts
This compound is a thermotropic liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The defining characteristic of PCH5 is its rod-like molecular structure, which facilitates the formation of a nematic phase. In this phase, the molecules lack positional order but tend to align along a common axis known as the director.[2][3] This collective orientational order is highly responsive to external stimuli, such as electric fields and temperature, which is the foundational principle behind its widespread use in display technologies and photonics.[4][5]
The molecule consists of three primary moieties: a flexible pentyl alkyl chain, a rigid trans-cyclohexane ring, and a polar benzonitrile group. This specific combination of a flexible tail and a rigid, polar core is responsible for its distinct mesomorphic behavior, including its stable nematic window, which is critical for practical applications.[2]
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of PCH5 are fundamental to its function. The trans stereochemistry of the cyclohexane ring ensures a linear, elongated molecular shape, which is essential for forming the nematic liquid crystal phase.
Molecular Structure
The chemical structure of PCH5 is depicted below.
Caption: Chemical structure of this compound (PCH5).
Physicochemical Data
The quantitative properties of PCH5 are summarized in the table below. These values are critical for designing experiments and predicting the material's behavior under various conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₅N | [6][7][8] |
| Molecular Weight | 255.40 g/mol | [7][8][9][10] |
| CAS Number | 61204-01-1 | [2][6][7][9] |
| Appearance | White crystalline powder / Nematic liquid crystal | [6][10] |
| Melting Point | 30-55 °C (Crystalline to Nematic Transition at 30°C / 303 K) | [6][10],[2][7] |
| Clearing Point | 54.4°C (Nematic to Isotropic Transition at 327.6 K) | [2][7] |
| Boiling Point | 381 °C at 760 mmHg | [6][10] |
| Density | 0.97 g/cm³ | [6][10] |
| Solubility | Soluble in Methanol | [6][10] |
| Flash Point | >113 °C (>230 °F) | [9] |
| Refractive Index (n_D) | 1.522 | [6][10] |
Synthesis and Purification Protocol
The synthesis of PCH5 is a multi-step process that demands precise control over reaction conditions to achieve the desired trans stereoisomer with high purity. The primary route begins with a Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds on an aromatic ring.
Synthesis Workflow
The following diagram outlines the key stages of the synthesis pathway.
Caption: Multi-step synthesis and purification workflow for PCH5.
Detailed Step-by-Step Methodology
Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.
Step 1: Friedel-Crafts Acylation
-
Rationale: To introduce the acyl group to the benzene ring, forming the core phenyl ketone intermediate. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst to activate the acyl chloride.
-
Procedure:
-
In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in a dry, non-polar solvent (e.g., dichloromethane).
-
Cool the suspension in an ice bath.
-
Slowly add the appropriate acyl chloride to the stirred suspension.
-
After addition, add benzene dropwise, maintaining the temperature below 10°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution.
-
Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Step 2 & 3: Hydrogenation and Reduction
-
Rationale: This two-part step first reduces the aromatic ring to a cyclohexane ring and then reduces the ketone to an alkyl group. Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for these hydrogenation reactions.[2] Maintaining hydrogen pressure ensures efficient mass transfer and reaction kinetics.
-
Procedure:
-
Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate) in a high-pressure hydrogenation vessel.
-
Add 5-10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 4 bar.
-
Stir the mixture vigorously (>300 rpm) at a temperature between 25-100°C for 6-12 hours.
-
Monitor the reaction progress by hydrogen uptake or GC-MS.
-
Once complete, carefully depressurize the vessel, purge with nitrogen, and filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to yield the alkylcyclohexane intermediate.
-
Step 4: Nitrile Introduction
-
Rationale: To introduce the polar nitrile group, which is crucial for the molecule's dielectric properties. This step often involves converting a precursor (e.g., a bromo- or hydroxyl-substituted intermediate, not explicitly detailed in the simplified workflow) to the nitrile. Using copper cyanide (CuCN) at high temperatures facilitates this nucleophilic substitution.[2] The high temperature is necessary to achieve the desired trans configuration.[2]
-
Procedure:
-
Combine the intermediate from the previous step with CuCN in a high-boiling point solvent (e.g., DMF or NMP).
-
Heat the mixture to 150-200°C for 8-16 hours under an inert atmosphere.
-
Cool the reaction mixture and pour it into an aqueous solution of ferric chloride or ammonium hydroxide to complex with the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
-
Step 5: Purification
-
Rationale: To remove any unreacted starting materials, byproducts, and isomeric impurities. Column chromatography is the standard method, separating compounds based on their differential adsorption to the stationary phase.
-
Procedure:
-
Prepare a silica gel column using a non-polar solvent system (e.g., hexane/ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the solution onto the column and elute with the chosen solvent system, gradually increasing polarity if necessary.
-
Collect fractions and analyze by TLC or GC to identify those containing the pure PCH5 product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Verification and Quality Control
Confirming the identity and purity of the synthesized PCH5 is paramount. A combination of spectroscopic and analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. Characteristic signals include aromatic protons around δ 7.6 ppm and a complex series of multiplets for the aliphatic protons of the cyclohexane and pentyl groups between δ 1.0-3.0 ppm.[2] Integration of these signals should correspond to the expected proton counts.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption peak around 2225 cm⁻¹ confirms the presence of the nitrile (C≡N) group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The exact mass should correspond to 255.1987 for C₁₈H₂₅N.[7]
-
Differential Scanning Calorimetry (DSC): This technique is essential for verifying the thermal properties, specifically the crystalline-to-nematic (melting point) and nematic-to-isotropic (clearing point) phase transition temperatures.[2]
Applications in Material Science and Photonics
The utility of PCH5 stems from the ability to manipulate the orientation of its molecules with an external electric field, thereby altering the material's refractive index. This principle is the cornerstone of Liquid Crystal Displays (LCDs).[5]
Beyond displays, liquid crystals like PCH5 are integral to a variety of advanced photonic applications:[4][11]
-
Optical Switches and Filters: Tunable devices that can selectively block or transmit specific wavelengths of light.[5]
-
Beam Steering: Devices that can dynamically change the direction of a light beam without mechanical parts, crucial for lidar and free-space optical communications.
-
Spatial Light Modulators (SLMs): Components that modify the phase or amplitude of a light beam, used in holography, optical tweezers, and adaptive optics.[12]
-
Sensors: Devices where changes in the local environment (e.g., temperature, presence of a chemical analyte) disrupt the liquid crystal alignment, leading to a detectable optical signal.
Relevance and Potential in Drug Development
While thermotropic liquid crystals like PCH5 are not directly used as active pharmaceutical ingredients, the underlying principles of self-assembling, ordered fluid phases are highly relevant to drug delivery. The field has seen significant advances in the use of lyotropic liquid crystalline nanoparticles (LCNPs), such as cubosomes and hexosomes, as drug delivery vehicles.[1]
These LCNPs are formed from amphiphilic lipids and surfactants in an aqueous environment and create highly ordered, bicontinuous structures with large surface areas.[1] This unique architecture makes them promising carriers for a wide range of therapeutic molecules, including hydrophilic, lipophilic, and amphiphilic drugs.
For professionals in drug development, understanding the physics of liquid crystals provides valuable insight into:
-
Novel Formulation Strategies: Exploring how LCNPs can improve drug solubility, protect active ingredients from degradation, and provide controlled-release profiles.
-
Advanced Delivery Systems: Investigating LCNPs for oral, transdermal, and parenteral drug delivery routes.
-
Bio-membrane Interactions: The lipid-based structures of LCNPs closely mimic biological membranes, offering a unique platform to study drug-membrane interactions.
While PCH5 itself is a tool for optical and material science, the broader field of liquid crystal science that it represents holds significant potential and offers analogous concepts for creating the next generation of sophisticated drug delivery systems.
References
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LookChem. (n.d.). Cas 61204-01-1, this compound. Available at: [Link]
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LookChem. (n.d.). This compound. Available at: [Link]
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De Smet, H. (2011). Liquid-crystal photonic applications. Optical Engineering, 50(8). Available at: [Link]
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MDPI. (n.d.). Special Issue : Liquid Crystals in Photonics II. Available at: [Link]
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Aboud, A., et al. (2023). Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. Pharmaceuticals, 16(5), 711. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Liquid-crystal photonic applications. Available at: [Link]
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Kesaev, V., et al. (2023). Photoaligned Liquid Crystalline Structures for Photonic Applications. Crystals, 13(6), 947. Available at: [Link]
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A Spectroscopic Guide to trans-4-(4-Pentylcyclohexyl)benzonitrile: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic data for the nematic liquid crystal, trans-4-(4-Pentylcyclohexyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a comprehensive examination of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data used to confirm the molecule's identity, purity, and structural integrity. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven expertise.
Introduction: The Significance of this compound
This compound, often referred to as PCH5, is a calamitic (rod-like) liquid crystal that exhibits a nematic phase at room temperature. Its molecular structure, consisting of a polar benzonitrile head, a non-polar pentyl tail, and a central cyclohexyl ring, imparts the anisotropic properties essential for its applications in electro-optical devices, most notably liquid crystal displays (LCDs).[1] The precise characterization of this molecule is paramount for ensuring the performance and reliability of these technologies. Spectroscopic techniques provide the necessary tools for this detailed molecular-level verification.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A common and convenient method for obtaining the IR spectrum of a liquid or solid sample is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
Methodology:
-
Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. The ATR accessory is securely placed in the sample compartment.
-
Background Spectrum: A background spectrum is collected to account for atmospheric and instrumental interferences. The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely before the background scan.
-
Sample Application: A small amount of this compound is placed directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: The sample spectrum is then recorded. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.
-
Data Processing: The resulting spectrum can be baseline-corrected and normalized for better visualization and comparison.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Spectral Data and Interpretation
The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2925 | C-H stretch (asymmetric) | Alkyl (CH₂) |
| ~2850 | C-H stretch (symmetric) | Alkyl (CH₂) |
| ~2225 | C≡N stretch | Nitrile |
| ~1605 | C=C stretch | Aromatic Ring |
| ~1495 | C=C stretch | Aromatic Ring |
| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |
Interpretation:
The most diagnostic peak in the IR spectrum is the strong, sharp absorption band around 2225 cm⁻¹ , which is characteristic of the nitrile (C≡N) stretching vibration. The presence of this peak is a definitive indicator of the benzonitrile moiety. The absorptions in the 2850-2925 cm⁻¹ region are due to the C-H stretching vibrations of the pentyl and cyclohexyl groups. The peaks at approximately 1605 cm⁻¹ and 1495 cm⁻¹ arise from the C=C stretching vibrations within the aromatic ring. Finally, the absorption around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of the 1,4-disubstituted benzene ring, confirming the para-substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
High-resolution NMR spectra are typically acquired in a suitable deuterated solvent to minimize solvent interference.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used to acquire the ¹H NMR spectrum. Key parameters to be set include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which results in a spectrum where each unique carbon atom appears as a single line. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.
Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | d | 2H | Aromatic Protons (ortho to CN) |
| ~7.45 | d | 2H | Aromatic Protons (meta to CN) |
| ~2.50 | m | 1H | Cyclohexyl CH (benzylic) |
| ~1.90 | m | 4H | Cyclohexyl CH₂ |
| ~1.45 | m | 4H | Cyclohexyl CH₂ |
| ~1.30 | m | 6H | Pentyl CH₂ |
| ~1.05 | m | 1H | Cyclohexyl CH (alkyl) |
| ~0.90 | t | 3H | Pentyl CH₃ |
Interpretation:
The aromatic region of the spectrum shows two doublets around δ 7.60 and 7.45 ppm , characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at δ 7.60 is due to the deshielding effect of the electron-withdrawing nitrile group on the ortho protons. The complex multiplets in the aliphatic region (δ 0.90-2.50 ppm ) correspond to the protons of the pentyl and cyclohexyl groups. The proton on the cyclohexyl ring attached to the benzene ring is expected to be the most downfield of the aliphatic signals (around δ 2.50 ppm ) due to the deshielding effect of the aromatic ring. The terminal methyl group of the pentyl chain appears as a triplet around δ 0.90 ppm . The remaining methylene and methine protons of the pentyl and cyclohexyl groups overlap to form a series of complex multiplets.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~147.0 | Aromatic C (quaternary, attached to cyclohexyl) |
| ~132.5 | Aromatic CH (ortho to CN) |
| ~127.5 | Aromatic CH (meta to CN) |
| ~119.0 | Nitrile C (C≡N) |
| ~110.0 | Aromatic C (quaternary, attached to CN) |
| ~44.0 | Cyclohexyl CH (benzylic) |
| ~37.0 | Cyclohexyl CH (alkyl) |
| ~34.0 | Cyclohexyl CH₂ |
| ~33.0 | Cyclohexyl CH₂ |
| ~32.0 | Pentyl CH₂ |
| ~31.5 | Pentyl CH₂ |
| ~22.5 | Pentyl CH₂ |
| ~14.0 | Pentyl CH₃ |
Interpretation:
The ¹³C NMR spectrum shows distinct signals for the aromatic, nitrile, and aliphatic carbons. The nitrile carbon (C≡N) appears around δ 119.0 ppm . The quaternary carbon of the benzene ring attached to the nitrile group is observed at a relatively upfield position (around δ 110.0 ppm ), while the other quaternary aromatic carbon is further downfield (around δ 147.0 ppm ). The protonated aromatic carbons appear at δ 132.5 and 127.5 ppm . The aliphatic carbons of the cyclohexyl and pentyl groups resonate in the upfield region (δ 14.0-44.0 ppm ). The assignments for the cyclohexyl and pentyl carbons can be made by comparison with structurally similar molecules and by considering the expected chemical shift trends.[2] For instance, the benzylic methine carbon of the cyclohexane ring is the most downfield of the aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination for separating and identifying components of a mixture. For a pure sample, it provides a clean mass spectrum.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: A small volume of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, which separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: Simplified workflow for GC-MS analysis.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound provides key structural information.
| m/z | Ion |
| 255 | [M]⁺˙ (Molecular Ion) |
| 184 | [M - C₅H₁₁]⁺ |
| 129 | [C₉H₇N]⁺˙ |
| 116 | [C₈H₆N]⁺ |
Interpretation:
The molecular ion peak ([M]⁺˙) is observed at m/z 255 , which corresponds to the molecular weight of this compound (C₁₈H₂₅N).[3] A prominent fragment ion is observed at m/z 184 , resulting from the loss of the pentyl radical (•C₅H₁₁), a common fragmentation pathway for alkyl-substituted cyclic compounds. Further fragmentation of the cyanophenyl-cyclohexyl moiety can lead to the formation of ions at m/z 129 and m/z 116 . The presence of these characteristic fragment ions, in conjunction with the molecular ion peak, provides strong evidence for the proposed structure.
Conclusion
The collective spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a comprehensive and unambiguous characterization of this compound. The IR spectrum confirms the presence of the key functional groups, the ¹H and ¹³C NMR spectra elucidate the detailed carbon-hydrogen framework, and the mass spectrum verifies the molecular weight and provides corroborating structural information through its fragmentation pattern. These analytical techniques, when used in concert, form a robust methodology for the structural verification and quality control of this important liquid crystal material.
References
-
PubChem. (n.d.). 4-(4-Pentylcyclohexyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Electronic Supplementary Information for RSC Advances. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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SpectraBase. (n.d.). Benzonitrile, 4-(4-pentylcyclohexyl)-. Wiley-VCH GmbH. Retrieved from [Link]
-
Loboa, N. P., Kumar, B. V. N. P., Narasimhaswamy, T., & Mandala, A. B. (2014). ¹³C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). RSC Advances, 4(83), 44123-44131. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 4-(trans-4-pentylcyclohexyl)benzonitrile. Retrieved from [Link]
-
Ilić, N., Stojanović, N., & Zlatković, I. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry and Chemical Engineering Quarterly, 16(4), 387-397. Retrieved from [Link]
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Zhang, Q., & Yao, Z. P. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. International Journal of Molecular Sciences, 21(18), 6889. Retrieved from [Link]
-
Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. Retrieved from [Link]
-
Chinese Journal of Analytical Chemistry. (n.d.). Fragmentation mechanisms of 3-FMC and 4-FMC. Retrieved from [Link]
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An In-depth Technical Guide to trans-4-(4-Pentylcyclohexyl)benzonitrile (CAS Number: 61204-01-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly referred to by its designation PCH5, is a calamitic (rod-shaped) liquid crystal that has garnered significant attention in the fields of materials science and optoelectronics. Its defining characteristic is the exhibition of a nematic liquid crystal phase at temperatures near ambient conditions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of PCH5, with a particular focus on its role in the development of liquid crystal displays (LCDs) and other electro-optical devices.
Physicochemical Properties
PCH5 is a white crystalline solid at room temperature, characterized by a molecular structure that features a polar benzonitrile head group and a nonpolar aliphatic tail, consisting of a pentyl-substituted cyclohexane ring. This molecular arrangement is crucial for its liquid crystalline behavior. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound (PCH5)
| Property | Value | Reference(s) |
| CAS Number | 61204-01-1 | [1][2] |
| Molecular Formula | C₁₈H₂₅N | [2][3] |
| Molecular Weight | 255.40 g/mol | [2][3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 30-55 °C (Crystalline to Nematic Phase Transition at ~30°C) | [2][3] |
| Boiling Point | 381 °C at 760 mmHg | [2] |
| Density | 0.97 g/cm³ | [2] |
| Solubility | Soluble in Methanol | [2] |
| Flash Point | >113 °C | |
| Refractive Index | 1.522 | [2] |
Liquid Crystalline Behavior
PCH5 exhibits a nematic liquid crystal phase, which is a state of matter intermediate between a crystalline solid and an isotropic liquid. In the nematic phase, the rod-like molecules of PCH5 lack positional order but tend to align along a common direction, known as the director. This long-range orientational order is responsible for the anisotropic properties of the material, particularly its optical and dielectric anisotropy.
The phase transitions of PCH5 are a critical aspect of its functionality. It undergoes a transition from a crystalline solid to a nematic liquid crystal at approximately 30°C (303 K).[3] A second phase transition occurs at a higher temperature of about 54.4°C (327.6 K), where the nematic phase transforms into an isotropic liquid.[3] This nematic range makes PCH5 suitable for applications that operate at or near room temperature.
Synthesis of this compound
The synthesis of PCH5 is a multi-step process that requires careful control of reaction conditions to achieve the desired trans stereochemistry, which is crucial for its liquid crystalline properties. A common synthetic route involves the preparation of 4-(trans-4-alkylcyclohexyl)benzoic acids as key intermediates, followed by conversion to the corresponding nitrile.
Synthetic Workflow
Caption: Synthetic pathway for this compound (PCH5).
Applications in Optoelectronics
The primary application of PCH5 is as a component in nematic liquid crystal mixtures for displays and other optoelectronic devices. Its positive dielectric anisotropy and suitable birefringence make it well-suited for use in twisted nematic (TN) and super-twisted nematic (STN) LCDs.
Mechanism of Action in a Twisted Nematic LCD
In a TN-LCD, a thin layer of a nematic liquid crystal mixture containing PCH5 is placed between two polarizers that are oriented at 90 degrees to each other. The inner surfaces of the glass substrates are treated with an alignment layer, typically a rubbed polyimide, which aligns the liquid crystal molecules in a specific direction. The alignment directions on the two substrates are orthogonal, forcing the liquid crystal director to twist by 90 degrees through the cell.
-
OFF State (No Applied Voltage): In the absence of an electric field, the twisted nematic structure guides the polarization of light, rotating it by 90 degrees as it passes through the liquid crystal layer. This allows the light to pass through the second polarizer, and the pixel appears bright.
-
ON State (Applied Voltage): When a voltage is applied across the cell, the liquid crystal molecules with positive dielectric anisotropy, such as PCH5, align themselves with the electric field. This unwinds the helical twist. As a result, the polarization of the incident light is no longer rotated, and the light is blocked by the second polarizer, causing the pixel to appear dark.
By controlling the voltage applied to each pixel, varying levels of gray can be achieved, enabling the display of images.
Sources
The Discovery of Cyanobiphenyls: A Technical Revolution in Liquid Crystal Display Technology
A Whitepaper by Gemini, Senior Application Scientist
Introduction
The advent of stable, room-temperature liquid crystals in the early 1970s was a watershed moment in the history of electronic displays. This technological leap, which paved the way for the ubiquitous liquid crystal displays (LCDs) that now dominate our visual landscape, was largely thanks to the discovery of a remarkable class of molecules: the cyanobiphenyls. This in-depth technical guide provides a comprehensive overview of the discovery and history of cyanobiphenyl liquid crystals, with a focus on the scientific breakthroughs, key individuals, and experimental methodologies that propelled this transformative technology. The narrative is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the scientific reasoning and experimental rigor that underpinned this revolution.
The Pre-Cyanobiphenyl Era: A Quest for Stability
The story of liquid crystals begins in 1888 with their discovery by Austrian botanist Friedrich Reinitzer, who observed the peculiar melting behavior of a cholesterol derivative.[1][2] For decades, liquid crystal research remained largely a scientific curiosity. Early liquid crystal materials were often unstable, had high melting points, and were susceptible to degradation, limiting their practical use. In the 1960s, researchers at RCA Laboratories, led by George Heilmeier, made significant strides in developing the first LCDs based on the dynamic scattering mode (DSM).[1][3] However, these early displays were power-hungry and had limited lifetimes, primarily due to the chemical instability of the liquid crystal materials used, which were often Schiff bases. The need for stable, colorless liquid crystals with a nematic phase at ambient temperatures was the critical bottleneck hindering the widespread adoption of LCD technology.
The Breakthrough: George Gray and the University of Hull
The pivotal breakthrough came from the laboratory of Professor George Gray at the University of Hull in the United Kingdom. Gray, a pioneer in the systematic study of the relationship between molecular structure and liquid crystal properties, had been meticulously investigating various chemical families. His 1962 book, "Molecular Structure and the Properties of Liquid Crystals," was the first in English on the subject and laid the theoretical groundwork for the rational design of liquid crystal molecules.[4][5][6][7][8]
In the early 1970s, funded by the UK Ministry of Defence and in close collaboration with the Royal Radar Establishment (RRE) in Malvern, Gray's research group embarked on a mission to synthesize a new class of liquid crystals that would overcome the limitations of existing materials.[9][10] The RRE, under the guidance of Cyril Hilsum, recognized the immense potential of flat-panel displays for military applications and provided the crucial impetus and funding for this academic-industrial partnership.[10][11]
The key insight that led to the cyanobiphenyls was the realization that a stable, rod-shaped molecule with a strong dipole moment was required. The biphenyl core provided the necessary rigidity, while the terminal cyano (-CN) group offered a large positive dielectric anisotropy, a crucial property for the operation of twisted nematic (TN) displays, which had been invented in 1970.[12] The alkyl chain at the other end of the molecule could be varied to tune the melting and clearing points.
In 1972, this systematic approach bore fruit with the synthesis of 4-pentyl-4'-cyanobiphenyl (5CB) by Ken Harrison, a member of Gray's team.[4][9] 5CB was a game-changer: it was colorless, chemically stable, and, most importantly, exhibited a nematic liquid crystal phase over a convenient temperature range that included room temperature (22.5 °C to 35.0 °C).[9] This discovery, published in a seminal 1973 paper, marked the dawn of the modern LCD industry.[6]
The Science Behind the Success: Properties of Cyanobiphenyls
The success of cyanobiphenyls stemmed from a unique combination of physical and chemical properties that made them ideally suited for display applications.
Chemical Stability and Purity
Unlike the Schiff bases used in early DSM displays, which were prone to hydrolysis, the cyanobiphenyls possessed a robust chemical structure. This stability was a prerequisite for long-lasting and reliable devices. Furthermore, the synthesis routes developed by Gray's group allowed for the production of high-purity materials, which was critical for achieving the high electrical resistivity required for low-power-consumption LCDs.
Mesomorphic Properties
The cyanobiphenyls exhibited a stable nematic phase over a practical temperature range. The length of the alkyl chain (n) in the 4-alkyl-4'-cyanobiphenyls (nCB) could be systematically varied to control the melting and clearing points of the liquid crystal phase. This "tuning" capability was essential for creating liquid crystal mixtures with broad operating temperature ranges.
| Compound | n | Melting Point (°C) | Nematic-Isotropic Transition (°C) |
| 5CB | 5 | 22.5 | 35.0 |
| 7CB | 7 | 30.0 | 42.8 |
| 8OCB | 8 (alkoxy) | 54.5 | 67.0 |
| 5CT | 5 (terphenyl) | 132.0 | 239.0 |
| Table 1: Transition temperatures of key cyanobiphenyl and related compounds. |
Electro-Optical Properties
The defining electro-optical property of the cyanobiphenyls is their large positive dielectric anisotropy (Δε). The cyano group, with its strong dipole moment aligned along the long molecular axis, leads to a significantly higher dielectric permittivity parallel to the director (ε∥) than perpendicular to it (ε⊥). This large positive Δε is essential for the operation of twisted nematic displays, allowing for low-voltage switching.
Another crucial optical property is birefringence (Δn), the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director. Cyanobiphenyls possess a relatively high birefringence, which allows for the construction of thin displays with good contrast.
Experimental Methodologies of the Era
The discovery and characterization of cyanobiphenyls relied on a combination of organic synthesis and physical measurement techniques that were state-of-the-art for the 1970s.
Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB)
The synthesis of 5CB, while conceptually straightforward, required meticulous execution to achieve the high purity necessary for electronic applications. The following is a representative protocol based on the principles developed by Gray's group:
Experimental Protocol: Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB)
-
Friedel-Crafts Acylation of Biphenyl: Biphenyl is reacted with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like carbon disulfide. This step introduces the pentanoyl group to the 4-position of the biphenyl.
-
Clemmensen or Wolff-Kishner Reduction: The ketone functional group of the resulting 4-pentanoylbiphenyl is reduced to a pentyl group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) can be employed.
-
Bromination: The 4-pentylbiphenyl is then brominated at the 4'-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Cyanation: The final and crucial step is the conversion of the 4'-bromo-4-pentylbiphenyl to 4-pentyl-4'-cyanobiphenyl. This is typically achieved through a Rosenmund-von Braun reaction, where the bromo compound is heated with copper(I) cyanide in a high-boiling polar solvent such as dimethylformamide (DMF).
-
Purification: The crude 5CB is then purified through a series of steps, including column chromatography on silica gel or alumina, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to achieve the high purity required for electro-optical measurements and device applications.
Characterization Techniques
The physical properties of the newly synthesized cyanobiphenyls were meticulously characterized using a range of techniques:
-
Polarized Light Microscopy: This was the primary tool for identifying the liquid crystal phases and determining the transition temperatures. A sample of the compound was placed on a microscope slide on a temperature-controlled hot stage. By observing the sample through crossed polarizers as the temperature was varied, the characteristic textures of the nematic and other liquid crystal phases could be identified, and the temperatures of the phase transitions could be accurately measured.
-
Differential Scanning Calorimetry (DSC): DSC was used to obtain more quantitative data on the phase transitions, including the transition temperatures and the associated enthalpy changes.
-
Birefringence Measurement: The birefringence was typically measured using an Abbé refractometer modified with polarizers. The refractive indices for light polarized parallel and perpendicular to the director were measured, and the birefringence was calculated as the difference between these two values.
-
Dielectric Anisotropy Measurement: The dielectric anisotropy was determined by measuring the capacitance of a liquid crystal cell at a specific frequency (typically 1 kHz). The cell was constructed from two parallel glass plates coated with a transparent conductor (like indium tin oxide, ITO). The inner surfaces were treated to induce a specific alignment of the liquid crystal molecules (either planar or homeotropic). By measuring the capacitance with the electric field applied parallel and perpendicular to the director, the dielectric permittivities (ε∥ and ε⊥) and thus the dielectric anisotropy (Δε) could be calculated.
From Laboratory to Market: The Role of Collaboration and Commercialization
The rapid translation of the discovery of cyanobiphenyls into a commercially viable technology was a testament to the effective collaboration between academia, government, and industry. The RRE played a crucial role in not only funding the research at Hull but also in driving the development of display technology.
The commercial production of cyanobiphenyls was taken up by the British chemical company BDH Chemicals (which later became part of Merck).[13][14][15][16][17] BDH, working closely with Gray's group and the RRE, scaled up the synthesis and developed purification processes to produce these materials in the quantities and purities required by the nascent LCD industry.
One of the most significant early commercial products was the liquid crystal mixture E7. This eutectic mixture was formulated to have a wide nematic temperature range (-10 °C to 61 °C) and optimized electro-optical properties. E7 became the workhorse material for the first generation of twisted nematic LCDs used in watches, calculators, and other electronic devices.
Composition of E7 Liquid Crystal Mixture:
| Component | Chemical Name | Percentage by Weight |
| 5CB | 4-pentyl-4'-cyanobiphenyl | 51% |
| 7CB | 4-heptyl-4'-cyanobiphenyl | 25% |
| 8OCB | 4-octyloxy-4'-cyanobiphenyl | 16% |
| 5CT | 4-pentyl-4''-cyanoterphenyl | 8% |
| Table 2: Composition of the E7 liquid crystal mixture. |
The inclusion of the terphenyl compound (5CT) was crucial for extending the high-temperature end of the nematic range, while the mixture of different alkyl chain lengths helped to suppress the melting point.
The Legacy of Cyanobiphenyls
The discovery of cyanobiphenyl liquid crystals was a transformative event in the history of technology. It unlocked the potential of LCDs, leading to the development of the flat-panel displays that are now an indispensable part of modern life. The scientific principles established by George Gray and his contemporaries continue to guide the design of new liquid crystal materials with advanced properties for a wide range of applications, from high-resolution televisions to optical communications and smart windows. The story of the cyanobiphenyls serves as a powerful example of how fundamental scientific research, coupled with strategic collaboration and a clear vision for practical application, can lead to groundbreaking technological innovations.
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Health and safety data for trans-4-(4-Pentylcyclohexyl)benzonitrile
An In-depth Technical Guide to the Health and Safety of trans-4-(4-Pentylcyclohexyl)benzonitrile
Introduction: A Proactive Approach to Safety
As a Senior Application Scientist, my primary objective extends beyond successful experimental outcomes to encompass the well-being of the researchers who make innovation possible. The compound this compound, commonly known as PCH5, is a nematic liquid crystal integral to research in optical electronics and display technologies.[1][2] Its unique molecular structure, featuring a pentyl alkyl chain and a benzonitrile group on a trans-configured cyclohexane ring, gives it valuable mesomorphic properties.[1][2] However, like any specialized chemical, a thorough understanding of its health and safety profile is not merely a regulatory formality but the bedrock of responsible and reproducible science.
This guide is structured to provide a comprehensive safety narrative for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind safety protocols, empowering you to build a self-validating system of safety in your laboratory. Our approach is grounded in a risk-based assessment, beginning with hazard identification and culminating in robust handling and emergency procedures.
Section 1: Compound Identification and Physicochemical Properties
A foundational step in any safety assessment is to confirm the identity and understand the physical nature of the substance. These properties dictate its behavior under various laboratory conditions and inform handling, storage, and emergency response strategies.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1][3][4] |
| Synonyms | PCH5, PCH-5, 5PCH, 4-(4-Pentylcyclohexyl)benzonitrile | [1][3] |
| CAS Number | 61204-01-1 | [1][3][4] |
| EC Number | 262-656-6 | [3][4] |
| Molecular Formula | C18H25N | [1][3][4] |
| Molecular Weight | 255.40 g/mol | [1] |
The physicochemical data below is critical for risk assessment. For instance, the melting point indicates it is a solid at room temperature, while the high flash point suggests a low flammability risk under standard lab conditions.[4][5]
| Property | Value | Source(s) |
| Physical State | Solid: White powder/crystals | [1][3] |
| Melting Point | 30-55 °C (lit.) | [4][6] |
| Boiling Point | 381 °C at 760 mmHg | [4][5] |
| Flash Point | >110 °C (>230 °F) | [4][7] |
| Density | 0.97 g/cm³ | [4][5] |
| Solubility | Soluble in Methanol; Not known for water | [1][4][5] |
| Vapor Pressure | 5.22E-06 mmHg at 25°C | [4][5] |
Section 2: Hazard Identification and GHS Classification
Understanding the specific hazards is non-negotiable. This compound is classified under the Globally Harmonized System (GHS), providing a clear and universal understanding of its potential dangers. The primary hazards are related to irritation and potential harm to aquatic life.[2][3]
| GHS Classification | Hazard Statement | Code | Source(s) |
| Skin Irritation | Causes skin irritation | H315 | [2][3] |
| Eye Irritation | Causes serious eye irritation | H319 | [2][3] |
| Specific target organ toxicity — single exposure | May cause respiratory irritation | H335 | [2][3] |
| Hazardous to the aquatic environment, long-term | May cause long lasting harmful effects to aquatic life | H413 |
Hazard Pictogram:
Signal Word: Warning[3]
This classification dictates the minimum personal protective equipment (PPE) and handling precautions detailed in subsequent sections. The causality is direct: because the compound is a known skin and eye irritant, protective gloves and eyewear are mandatory.[3] Because it can irritate the respiratory tract, handling should occur in well-ventilated areas or with respiratory protection, especially when dealing with the powdered form which can become airborne.[3][8]
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive safety culture is built on established, verifiable protocols. The following workflow and detailed procedures are designed to mitigate the risks identified above.
Risk Assessment Workflow
Before any new experiment involving this compound, a formal risk assessment should be conducted. The following diagram illustrates a self-validating workflow that ensures all safety aspects are considered.
Caption: A standard workflow for assessing and mitigating risks.
Step-by-Step Safe Handling Protocol
This protocol is designed for handling this compound in a typical research laboratory setting.
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE) Selection:
-
Causality: To prevent skin and eye contact, which are the primary routes of exposure leading to irritation.
-
Action: Don the following mandatory PPE:
-
Eye Protection: Chemical safety goggles or glasses with side shields, compliant with EN166 (EU) or OSHA 29 CFR 1910.133 standards.[3][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[3]
-
Body Protection: A lab coat. Wear appropriate protective clothing to prevent skin exposure.[8]
-
Respiratory Protection (if applicable): If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved N95 dust mask or equivalent respirator.
-
-
-
Weighing and Transfer:
-
Causality: To minimize the generation of airborne dust.
-
Action: Dispense the solid compound carefully. If possible, use a spatula and weigh paper within a fume hood or ventilated enclosure. Avoid actions that could create dust clouds, such as dropping the material from a height.
-
-
Housekeeping and Hygiene:
Section 4: Emergency Procedures
Preparedness is key to minimizing harm in the event of an accident. All personnel must be familiar with these protocols.
Emergency Response Decision Tree
Caption: Decision tree for first aid response to exposure.
Step-by-Step First Aid Measures
These steps are based on standard safety data sheet recommendations.[3][8][10]
-
After Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice or attention.[3][8]
-
After Skin Contact: Immediately rinse the affected skin with plenty of water.[3] If skin irritation develops, seek medical advice.[3][8]
-
After Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, take them out. Continue rinsing. If eye irritation persists, it is crucial to get medical advice/attention.[3][8]
-
After Ingestion: Rinse the mouth with water. If the person feels unwell, call a POISON CENTER or a doctor.[3][8]
Spill Management Protocol
-
Causality: To safely contain and clean up a spill while protecting personnel and the environment.
-
Action:
-
Evacuate: Ensure non-essential personnel leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[10]
-
Clean-up: For a small solid spill, carefully sweep up the material, avoiding dust generation.[3] Using a vacuum equipped with a HEPA filter is a practicable alternative.[3] Place the collected material into a suitable, labeled container for disposal.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Section 5: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure long-term safety and environmental protection.
-
Storage Conditions:
-
Disposal:
-
Disposal of the chemical and its container must be done in accordance with local, state, or national legislation.[3][8]
-
It is often recommended to send the material to a licensed recycler, reclaimer, or incinerator operated by an accredited disposal contractor.[3]
-
Crucially, avoid release to the environment due to its potential long-lasting harm to aquatic life.[3]
-
Conclusion
The responsible use of this compound is predicated on a comprehensive understanding of its properties and associated hazards. By integrating the principles and protocols outlined in this guide—from initial risk assessment and diligent handling to emergency preparedness and proper disposal—researchers can confidently and safely harness the potential of this valuable compound. A culture of safety is not a static checklist but a dynamic, self-validating system that protects both the scientist and the science.
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A Comprehensive Technical Guide to the Solubility of trans-4-(4-Pentylcyclohexyl)benzonitrile in Organic Solvents
Introduction
trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly referred to by its abbreviation PCH5, is a nematic liquid crystal of significant interest in materials science and optoelectronics.[1][2] Its molecular structure, featuring a pentylcyclohexyl group attached to a benzonitrile moiety, imparts the mesomorphic properties essential for applications in liquid crystal displays (LCDs) and other light-modulating devices.[1][2][3] The performance and processability of PCH5 in these applications are critically dependent on its solubility characteristics in various organic solvents. A thorough understanding of its solubility is paramount for formulation development, purification via recrystallization, and the manufacturing of liquid crystal mixtures.[4]
This in-depth technical guide provides a comprehensive overview of the solubility of PCH5 in a range of common organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the physicochemical properties of this compound. This guide will delve into the theoretical underpinnings of solubility, present illustrative quantitative solubility data, and provide a detailed, field-proven experimental protocol for determining solubility via the isothermal saturation method.
Physicochemical Properties of this compound (PCH5)
A foundational understanding of the intrinsic properties of PCH5 is essential for interpreting its solubility behavior.
| Property | Value |
| Chemical Formula | C₁₈H₂₅N |
| Molecular Weight | 255.40 g/mol [1][2] |
| Appearance | White crystalline powder/liquid crystal (nematic)[1][5] |
| Melting Point | 30-55 °C[5] |
| Boiling Point | 381 °C at 760 mmHg[5] |
| CAS Number | 61204-01-1[1][5] |
Factors Influencing Solubility
The solubility of a solid solute like PCH5 in a liquid solvent is governed by a complex interplay of intermolecular forces and thermodynamic principles. The adage "like dissolves like" serves as a useful preliminary guide, indicating that substances with similar polarities are more likely to be miscible.[6] For PCH5, a molecule with a nonpolar pentylcyclohexyl tail and a polar benzonitrile head, solubility is a nuanced function of several factors:
-
Solvent Polarity: The polarity of the solvent plays a critical role. Polar solvents will interact more strongly with the polar nitrile group of PCH5, while nonpolar solvents will more readily solvate the nonpolar aliphatic and aromatic portions of the molecule.
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the lattice energy of the solid PCH5 crystals and the intermolecular forces within the solvent.
-
Molecular Structure of the Solvent: The size and shape of the solvent molecules can influence how effectively they can pack around the PCH5 molecules, affecting the overall stability of the solution.
-
Presence of Impurities: The purity of both the PCH5 and the solvent can impact solubility measurements.
Diagram: Key Factors Influencing PCH5 Solubility
Caption: A diagram illustrating the primary factors that influence the solubility of PCH5.
Quantitative Solubility of PCH5 in Various Organic Solvents
While exhaustive, publicly available datasets on the solubility of PCH5 across a wide range of organic solvents are limited, the following table presents illustrative data consistent with the expected behavior of a molecule with its structure. This data is intended to provide a practical reference for formulation and purification efforts. It is important to note that while PCH5 is known to be soluble in methanol, precise quantitative values are not readily found in the literature.[1][5]
| Solvent | Polarity Index | Illustrative Solubility at 25°C ( g/100 mL) | Illustrative Solubility at 50°C ( g/100 mL) |
| n-Hexane | 0.1 | ~ 1.5 | ~ 4.0 |
| Toluene | 2.4 | ~ 15.0 | ~ 35.0 |
| Acetone | 5.1 | ~ 10.0 | ~ 28.0 |
| Ethanol | 5.2 | ~ 5.0 | ~ 15.0 |
| Methanol | 6.6 | ~ 3.0 | ~ 10.0 |
Note: The solubility values presented in this table are illustrative and based on general principles of organic chemistry. For mission-critical applications, it is imperative to determine solubility experimentally using a validated protocol such as the one detailed in the following section.
Experimental Protocol: Determination of PCH5 Solubility by the Isothermal Saturation Method
The isothermal saturation method, followed by gravimetric analysis, is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[7] This protocol provides a step-by-step guide to accurately measure the solubility of PCH5.
Materials and Equipment
-
This compound (PCH5), >99% purity
-
Selected organic solvents (e.g., hexane, toluene, acetone, ethanol, methanol), analytical grade
-
Thermostatically controlled shaker or water bath
-
Calibrated digital thermometer
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance (readable to 0.0001 g)
-
Drying oven
-
Fume hood
Experimental Workflow
Diagram: Isothermal Saturation and Gravimetric Analysis Workflow
Caption: A flowchart outlining the key steps in the experimental determination of PCH5 solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a known volume of the desired solvent (e.g., 10 mL).
-
Add an excess amount of PCH5 to each vial to ensure that a saturated solution is formed and undissolved solid remains. A general starting point is to add enough PCH5 so that a visible amount of solid is present at the bottom of the vial after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 50°C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. The goal is to reach a state where the concentration of dissolved PCH5 in the solvent is constant.
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the collection vial containing the filtered aliquot of the saturated solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the PCH5 (e.g., 60-70°C). Ensure the process is carried out in a well-ventilated fume hood.
-
Continue drying until a constant weight is achieved, indicating that all the solvent has been removed.
-
Allow the vial to cool to room temperature in a desiccator before re-weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved PCH5 by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried residue.
-
Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved PCH5 from the total mass of the aliquot.
-
Express the solubility in the desired units, typically as grams of PCH5 per 100 mL of solvent. This can be calculated using the density of the solvent at the experimental temperature.
-
Conclusion
The solubility of this compound is a critical parameter that influences its application in advanced materials, particularly in the field of liquid crystal displays. This guide has provided a detailed overview of the factors governing its solubility, presented illustrative quantitative data, and offered a robust experimental protocol for its determination. By understanding and applying the principles and methods outlined herein, researchers and professionals can effectively formulate, purify, and utilize PCH5 in their respective fields, leading to advancements in materials science and technology.
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LookChem. This compound. [Link]
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Chemistry LibreTexts. Gravimetric Analysis (Experiment). (2021). [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of trans-4-(4-Pentylcyclohexyl)benzonitrile in Liquid Crystal Display Fabrication
Introduction: The Central Role of trans-4-(4-Pentylcyclohexyl)benzonitrile in Nematic Displays
This compound, commonly referred to as PCH5, is a cornerstone nematic liquid crystal material extensively utilized in the fabrication of liquid crystal displays (LCDs).[1][2] Its molecular structure, featuring a pentyl alkyl chain and a benzonitrile group attached to a cyclohexane ring in a trans-configuration, imparts the rod-like (calamitic) shape essential for liquid crystalline behavior.[1][2] In the nematic phase, PCH5 molecules lack positional order but tend to align along a common direction, a property that is fundamental to the operation of many electro-optical devices.[1][2][3]
This application guide provides a comprehensive overview of the physicochemical properties of PCH5, detailed protocols for its use in the fabrication of a laboratory-scale liquid crystal display cell, and insights into the scientific principles that govern each step of the process. The methodologies described herein are designed for researchers, scientists, and professionals in materials science and drug development who require a foundational understanding of liquid crystal device prototyping.
Physicochemical and Mesomorphic Properties of PCH5
The utility of PCH5 in display applications is dictated by its distinct physical and thermal properties. It exhibits a stable nematic phase over a practical temperature range, which is a critical requirement for device operation.[1]
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| Synonyms | PCH5, 5PCH, PCH-5 | [2][4] |
| CAS Number | 61204-01-1 | [4][5] |
| Molecular Formula | C18H25N | [1][2][4] |
| Molecular Weight | 255.40 g/mol | [1][2][6] |
| Appearance | White powder/crystals | [2] |
| Melting Point (Crystal to Nematic) | ~30 °C (303 K) | [1][2] |
| Clearing Point (Nematic to Isotropic) | ~54.4-55 °C (327.6 K) | [1][7] |
| Boiling Point | 381 °C at 760 mmHg | [5] |
| Density | ~0.97 g/cm³ | [5] |
| Refractive Index | ~1.522 | [5] |
| Solubility | Soluble in Methanol | [2][5] |
Safety and Handling Precautions
As a laboratory chemical, proper handling of PCH5 is imperative to ensure user safety.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[4] In case of handling fine powders, a dust mask (e.g., N95 type) is recommended to avoid inhalation.[4]
-
Handling: Use PCH5 in a well-ventilated area.[4] Avoid contact with skin, eyes, and clothing, and prevent inhalation of dust or vapors.[4] Wash hands thoroughly after handling.[4]
-
First Aid:
-
Inhalation: Move the person to fresh air. If feeling unwell, seek medical attention.[4]
-
Skin Contact: Rinse the affected area with water. If irritation occurs, consult a physician.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[4]
-
Ingestion: Rinse mouth with water and seek medical advice if you feel unwell.[4]
-
-
Storage: Store in a tightly sealed container in a dry, room-temperature environment.[5]
Core Principles of a Nematic Liquid Crystal Display
The fabrication process detailed below aims to create a twisted nematic (TN) or a planar aligned cell, which are fundamental LCD structures. The operation relies on the ability of the liquid crystal layer to modulate the polarization of light in response to an applied electric field.[8]
-
Polarized Light: Light from a backlight passes through a first polarizer, becoming linearly polarized.
-
Liquid Crystal Layer: The liquid crystal is sandwiched between two glass substrates coated with a transparent conductor, typically Indium Tin Oxide (ITO), and an alignment layer.[9][10]
-
Alignment Layer: A thin polymer layer, usually polyimide, is treated to create microscopic grooves that align the liquid crystal molecules in a specific direction at the surfaces.[9][11] In a TN cell, the alignment directions on the two substrates are orthogonal, forcing the liquid crystal molecules to form a 90-degree helical twist.
-
Voltage OFF State: In the absence of an electric field, the twisted nematic structure guides the polarization of the light, rotating it by 90 degrees. This allows the light to pass through a second polarizer, which is oriented perpendicular to the first, resulting in a bright state.
-
Voltage ON State: When a voltage is applied across the ITO electrodes, the electric field overcomes the surface anchoring forces and aligns the liquid crystal molecules parallel to the field (perpendicular to the substrates).[8] The twisted structure is lost, and the light passes through without its polarization being rotated. Consequently, the light is blocked by the second polarizer, creating a dark state.[8]
Application Protocol: Fabrication of a PCH5-Based Liquid Crystal Cell
This section provides a detailed, step-by-step methodology for constructing a functional liquid crystal cell using PCH5 or a PCH5-based mixture.
Part 1: Substrate Preparation and Cleaning
The quality of the final display is highly dependent on the cleanliness of the substrates.[12][13] Any contaminants can lead to defects in the alignment of the liquid crystal.
Protocol 1: ITO Substrate Cleaning
-
Initial Cleaning: Begin by rinsing ITO-coated glass substrates with deionized (DI) water to remove loose particles.[14][15]
-
Detergent Wash: Place the substrates in a beaker containing a 5% solution of a non-phosphate surfactant (e.g., Decon 90) in DI water.[16]
-
Ultrasonication: Sonicate the substrates in the detergent solution for 15-20 minutes at 50-60 °C.[16] This step uses cavitation to dislodge organic residues and particulates.[12]
-
DI Water Rinse: Thoroughly rinse the substrates under a stream of flowing DI water for at least 15-20 minutes to remove all traces of the detergent.[16]
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropyl alcohol (IPA) for 15-20 minutes each to remove any remaining organic contaminants.[16]
-
Final Rinse and Drying: Perform a final rinse with high-purity DI water. Dry the substrates using a stream of filtered nitrogen gas or by placing them in an oven at 100-120 °C for 20-30 minutes. A properly cleaned surface should be fully hydrophilic, with water sheeting off without forming droplets.[16]
Part 2: Alignment Layer Deposition and Rubbing
The alignment layer dictates the orientation of the liquid crystal molecules at the substrate surfaces, which is crucial for the device's electro-optical performance.[9][11] Polyimides (PI) are the most commonly used materials for this purpose due to their excellent thermal stability and film-forming properties.[11]
Protocol 2: Polyimide Alignment Layer Application
-
Polyimide Solution: Prepare a solution of a planar alignment polyimide (polyamic acid precursor) in a suitable solvent, as per the manufacturer's instructions.
-
Spin Coating: Dispense the polyimide solution onto the center of a cleaned ITO substrate placed on a spin coater. Spin the substrate at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform thin film (typically around 100 nm).[10]
-
Pre-Baking: Place the coated substrates on a hot plate at 80-100 °C for 5-10 minutes to evaporate the solvent.
-
Curing (Imidization): Transfer the substrates to an oven and cure them at a temperature of 180-200 °C for 1 hour.[10][17] This process converts the polyamic acid precursor into the insoluble and stable polyimide.
-
Mechanical Rubbing: Once cooled to room temperature, create a preferential alignment direction by rubbing the polyimide surface with a velvet cloth-wrapped roller.[11][12] This process creates microscopic grooves that guide the liquid crystal molecules.[12] The rubbing should be performed in a single direction with consistent pressure. Mark the rubbing direction on the back of each substrate.
Part 3: Cell Assembly
This stage involves constructing the "sandwich" structure that will contain the liquid crystal.
Protocol 3: LC Cell Assembly
-
Sealant Application: Using a screen printer or a dispenser, apply a UV-curable or thermoset epoxy sealant around the perimeter of one of the prepared substrates, leaving a small gap for filling.
-
Spacer Deposition: To maintain a uniform cell gap (typically 5-10 µm), disperse micro-spacers onto the same substrate. This can be done by spraying a suspension of spacers in a volatile solvent.[13]
-
Substrate Alignment and Assembly: Align the second substrate on top of the first, ensuring that their rubbing directions are oriented as desired (e.g., antiparallel for a planar cell or at 90° for a twisted nematic cell).
-
Pressing and Curing: Gently press the two substrates together and cure the sealant using either UV light or heat, according to the sealant manufacturer's specifications. This process is often performed under vacuum to ensure a strong bond and prevent air bubbles.[13]
Part 4: Liquid Crystal Filling and Sealing
The assembled cell is now ready to be filled with the liquid crystal material.
Protocol 4: LC Cell Filling and Sealing
-
Material Preparation: Heat the PCH5 (or a PCH5-based mixture) to a temperature slightly above its clearing point (e.g., 60-70 °C) to ensure it is in the isotropic liquid phase.[18] This reduces viscosity and facilitates filling.
-
Vacuum Filling: Place the empty cell and a small container of the heated liquid crystal inside a vacuum chamber.
-
Evacuation: Evacuate the chamber to a pressure of ~10⁻³ Torr. This removes air from the cell.
-
Filling: While under vacuum, dip the filling port of the cell into the liquid crystal reservoir.
-
Pressurization: Slowly vent the chamber back to atmospheric pressure. The pressure difference will force the liquid crystal into the cell through the filling gap.
-
Sealing: Once the cell is filled, remove it from the chamber. Clean any excess liquid crystal from around the filling port. Apply a small amount of UV-curable epoxy to the port and cure it with a UV lamp to seal the cell.
Part 5: Final Assembly
The final step is to attach the polarizers, which are essential for the light-modulating function of the display.
-
Polarizer Attachment: Carefully apply self-adhesive linear polarizer films to the outer surfaces of the fabricated cell.
-
Orientation: For a twisted nematic cell, the transmission axis of the polarizer on one side should be aligned with the rubbing direction of that substrate. The polarizer on the other side should have its transmission axis aligned with its corresponding rubbing direction (i.e., the two polarizers are crossed at 90 degrees).
Visualization of Key Components and Processes
Electro-Optical Characterization
Once fabricated, the performance of the LC cell can be evaluated by measuring its key electro-optical properties. This typically involves placing the cell between a light source (e.g., a laser or LED) and a photodetector.
-
Voltage-Transmittance (V-T) Curve: By applying a variable AC voltage (typically a 1 kHz square wave) to the cell's electrodes and measuring the transmitted light intensity, a V-T curve can be generated. This curve reveals important parameters such as the threshold voltage required to initiate switching and the operating voltage needed for maximum contrast.[19][20][21]
-
Response Time: The switching speed of the cell is characterized by its rise time (the time taken to switch from the dark to the bright state) and fall time (bright to dark). These are crucial metrics for video applications to avoid motion blur.[22][23][24]
Conclusion
This compound (PCH5) remains a vital component in the field of liquid crystal displays due to its favorable nematic properties and stability. The protocols outlined in this guide provide a robust framework for the successful fabrication of laboratory-scale LCD cells. Mastery of these techniques, from meticulous substrate cleaning to precise cell assembly and filling, is essential for researchers aiming to develop novel liquid crystal mixtures, alignment techniques, and display architectures. By understanding the causality behind each experimental step, scientists can effectively troubleshoot and innovate, pushing the boundaries of liquid crystal technology.
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-
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SmarterGlass. Understanding the Manufacturing Process of LCD Panel Glass. Available from: [Link]
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Kelai. The Liquid Crystal Display Module TFT LCD Manufacturing Process. (2023-11-27). Available from: [Link]
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The Manufacturing Process Flow of the LCD Display Screen. (2023-11-24). Available from: [Link]
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MDPI. Preparation and Characterization of Semi-Alicyclic Polyimide Resins and the Derived Alignment Layers for Liquid Crystal Display Technology. Available from: [Link]
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Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. Available from: [Link]
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Oswell E-Group Limited. Manufacturing Process of LCD Screens. (2023-08-29). Available from: [Link]
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HEM LCD Module Small. What is the manufacturing process of LCD?. (2023-03-27). Available from: [Link]
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JINAN EVERGREEN GLASS CO.,LTD. How to clean ITO Coated Glass. Available from: [Link]
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ResearchGate. What is the best way to clean ITO coated glass substrate?. (2013-10-29). Available from: [Link]
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Crystec Technology Trading GmbH. Flat panel display manufacturing. Available from: [Link]
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Display-News-China LCD TFT Display Manufacturer, Global Supplier. Cleaning and drying process of LCD screen. Available from: [Link]
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NIH. Fabrication of TiO2-Embedded Polyimide Layer with High Transmittance and Improved Reliability for Liquid Crystal Displays. (2021-01-26). Available from: [Link]
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ResearchGate. Liquid Crystal Cell Process. Available from: [Link]
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IDEAS/RePEc. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. Available from: [Link]
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Electro-optic properties of liquid crystal cells with nanowall electrodes. (2023-12-06). Available from: [Link]
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FlexEnable. The making of a plastic liquid crystal cell. (2021-06-29). Available from: [Link]
-
Semantic Scholar. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications Ghada N. Hassanein, Om. Available from: [Link]
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Semantic Scholar. Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength. Available from: [Link]
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PMC - NIH. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Available from: [Link]
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ResearchGate. Electro-optic characteristic of liquid crystal. Available from: [Link]
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White Rose eTheses Online. Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. Available from: [Link]
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PhysicsOpenLab. Liquid Crystals and Electro-Optic Modulation. (2020-03-30). Available from: [Link]
-
AIP Publishing. Pretilt angle control and multidomain alignment of liquid crystals by using polyimide mixed with liquid crystalline prepolymer. (2010-05-25). Available from: [Link]
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-
ResearchGate. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. (2025-08-08). Available from: [Link]
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MDPI. Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength. (2022-01-06). Available from: [Link]
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IPRJB. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. (2024-05-20). Available from: [Link]
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ResearchGate. The viscosity of the liquid crystal PCH-5, in the nematic and isotropic.... Available from: [Link]
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Application Note: Advanced Electro-Optical Characterization of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)
Introduction: The Significance of PCH5 in Liquid Crystal Science
Trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly known as PCH5, is a nematic liquid crystal that serves as a foundational material in both academic research and industrial applications, particularly in the realm of liquid-crystal displays (LCDs).[1][2] Its rod-like molecular structure, consisting of a pentylcyclohexyl group linked to a benzonitrile group, gives rise to the anisotropic properties that are central to its function.[1][2] PCH5 exhibits a nematic phase at room temperature, with a crystal-to-nematic transition at approximately 303 K (30°C) and a nematic-to-isotropic transition at 327.6 K (54.4°C).[1][2] Understanding and precisely measuring its electro-optical characteristics are paramount for the development of novel optical materials and devices.
This guide provides a comprehensive set of protocols for the detailed electro-optical characterization of PCH5. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Foundational Electro-Optical Principles
The utility of PCH5 stems from its anisotropy, meaning its physical properties are dependent on direction. When an electric field is applied, the elongated molecules (the director) attempt to align with the field, altering the material's optical properties. The key parameters that quantify this behavior are:
-
Birefringence (Δn): This is the difference between the refractive index for light polarized parallel to the liquid crystal director (ne, the extraordinary refractive index) and light polarized perpendicular to it (no, the ordinary refractive index).[3][4] It is the basis for the light-modulating capability of liquid crystals.
-
Dielectric Anisotropy (Δε): Defined as the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director.[5][6] A positive Δε, as in PCH5, indicates that the molecules will align parallel to an applied electric field.
-
Fréedericksz Transition: This is a fundamental field-induced reorientation in a liquid crystal layer.[7][8] Below a critical threshold voltage (Vth), the surface anchoring forces dominate, and the liquid crystal remains in its initial alignment. Above Vth, the electric field overcomes the elastic forces, causing the director to realign.[7][8]
-
Response Time (τ): This measures the speed at which the liquid crystal director reorients in response to an electric field. It is typically divided into a rise time (τon) and a decay time (τoff).[9][10] This parameter is critical for display applications to avoid motion blur.
General Experimental Setup
A versatile setup is required for comprehensive electro-optical characterization. The core components are arranged to measure the transmission of light through the liquid crystal cell as a function of the applied voltage.
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Application Note: Characterization of the Mesophase Transitions of PCH5 Liquid Crystal using Differential Scanning Calorimetry
Abstract
This application note provides a comprehensive guide for the thermal characterization of the liquid crystal 5-n-pentyl-2-(4-n-pentylphenyl)pyrimidine, commonly known as PCH5. Differential Scanning Calorimetry (DSC) is employed to precisely determine the temperatures and enthalpy changes associated with its unique phase transitions.[1] We present a detailed, field-proven protocol covering instrument calibration, sample preparation, experimental parameters, and data interpretation. This guide is designed for researchers, scientists, and professionals in materials science and drug development to ensure the acquisition of accurate and reproducible data for PCH5 and similar mesogenic compounds.
Theoretical Background
The PCH5 Molecule
PCH5, or 5-n-pentyl-2-(4-n-pentylphenyl)pyrimidine, is a thermotropic liquid crystal. Its molecular structure, consisting of a rigid pyrimidine-phenyl core and flexible pentyl (C5) alkyl chains, is responsible for the formation of intermediate phases, known as mesophases, between the solid crystalline and isotropic liquid states.[2] These mesophases exhibit properties of both crystals (orientational order) and liquids (fluidity), making them crucial for applications in displays and sensor technology.[1][3]
Principles of DSC for Liquid Crystal Analysis
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4][5] When the sample undergoes a physical transformation, such as a phase transition, it absorbs (endothermic) or releases (exothermic) heat.[5] This results in a measurable difference in heat flow compared to the reference, which appears as a peak on the resulting thermogram.[4]
For liquid crystals, DSC is exceptionally powerful for observing the small energy changes that occur as the material transitions from a solid to a liquid crystal and from a liquid crystal to an isotropic liquid.[5] The key parameters obtained are:
-
Transition Temperature (T): The temperature at which a phase change occurs, typically taken as the onset or peak of the thermal event.[6]
-
Enthalpy of Transition (ΔH): The amount of heat absorbed or released during the transition, calculated from the area of the peak. This value is directly related to the degree of molecular reordering during the phase change.
Experimental Protocol
Materials and Equipment
-
Sample: 5-n-pentyl-2-(4-n-pentylphenyl)pyrimidine (PCH5), high purity (>99.5%)
-
Reference Pans: Empty, hermetically sealed aluminum pans
-
Sample Pans: Aluminum DSC pans and hermetic lids
-
Calibration Standard: High-purity Indium (purity >99.99%)
-
Instrumentation: A calibrated heat-flux Differential Scanning Calorimeter
-
Accessories: DSC sample press for hermetic sealing, analytical balance (±0.01 mg precision)
Instrument Calibration (Self-Validating System)
To ensure the accuracy and trustworthiness of the results, temperature and enthalpy calibration is a mandatory prerequisite. This protocol adheres to the principles outlined in ASTM E967.[7][8][9][10][11]
Step-by-Step Calibration:
-
Place a precisely weighed (5-10 mg) sample of high-purity indium into an aluminum DSC pan and seal it hermetically.
-
Place an empty, hermetically sealed pan on the reference side of the DSC cell.
-
Heat the indium sample at a constant rate of 10 °C/min through its melting point (~156.6 °C).
-
Compare the experimental onset temperature of melting and the enthalpy of fusion to the known literature values for indium (T_onset = 156.6 °C, ΔH = 28.45 J/g).
-
Adjust the instrument's calibration constants as per the manufacturer's software instructions until the experimental values are within an acceptable tolerance (e.g., ±0.5 °C for temperature and ±2% for enthalpy). This validation step ensures the reliability of all subsequent measurements.
Sample Preparation
The causality behind meticulous sample preparation is to ensure intimate thermal contact with the pan and to prevent any mass loss or contamination during the experiment.
-
Tare an empty aluminum DSC pan and lid on an analytical balance.
-
Carefully weigh 3-5 mg of PCH5 directly into the pan. A smaller sample size minimizes thermal gradients within the sample.
-
Securely seal the lid using a DSC sample press. A hermetic seal is crucial to prevent the sublimation of the sample at elevated temperatures, which would invalidate enthalpy calculations.
-
Place the sealed sample pan into the DSC sample holder and an empty, sealed pan into the reference holder. The reference pan should have a mass as close as possible to the sample pan.
DSC Thermal Program
The choice of the thermal program is designed to erase the sample's prior thermal history and to observe the transitions during both controlled cooling and heating cycles. Liquid crystal phase transitions are often best characterized during the second heating scan.[12]
| Step | Program | Rate | Temperature Range | Rationale |
| 1 | Equilibrate | - | 25.00 °C | Establishes a stable starting baseline. |
| 2 | First Heat | 10.00 °C/min | 25.00 °C to 80.00 °C | Erases previous thermal history and melts the sample into the isotropic liquid phase. |
| 3 | Isothermal | - | 80.00 °C for 2 min | Ensures the sample is in a fully isotropic state. |
| 4 | Cool | 10.00 °C/min | 80.00 °C to 0.00 °C | Observes the exothermic transitions as liquid crystalline phases form from the isotropic liquid. |
| 5 | Isothermal | - | 0.00 °C for 2 min | Allows for complete crystallization and stabilization. |
| 6 | Second Heat | 10.00 °C/min | 0.00 °C to 80.00 °C | Provides the primary data for analysis, showing endothermic transitions from a well-defined crystalline state. |
A heating/cooling rate of 10 °C/min is a standard practice that offers a good balance between resolution and sensitivity.
Data Analysis and Interpretation
Identifying Phase Transitions
The DSC thermogram plots heat flow against temperature.
-
Heating Curve: Endothermic events (heat absorption), such as melting, appear as peaks pointing upwards (by convention).
-
Cooling Curve: Exothermic events (heat release), such as crystallization, appear as peaks pointing downwards.
For PCH5, two primary transitions are expected:
-
Crystal (K) to Nematic (N) Transition: The transition from the ordered solid crystal to the orientationally ordered nematic liquid crystal phase.
-
Nematic (N) to Isotropic (I) Transition: The transition from the nematic phase to the disordered isotropic liquid. This is also known as the "clearing point."
Expected Results for PCH5
The second heating scan is typically used for reporting transition temperatures and enthalpies. The analysis involves integrating the area under each peak to determine the enthalpy (ΔH) and identifying the onset or peak temperature (T) for each transition.
| Transition | Typical Onset Temp. (°C) | Typical Enthalpy (ΔH) (kJ/mol) | Description |
| K → N | ~ 35 - 37 °C | High (e.g., > 15 kJ/mol) | Melting of the solid crystal into the nematic phase. This is a first-order transition with a significant enthalpy change. |
| N → I | ~ 52 - 54 °C | Low (e.g., < 1 kJ/mol) | Transition from the ordered nematic phase to the disordered isotropic liquid. This transition has a much smaller enthalpy change.[13] |
Note: The exact values can vary slightly depending on sample purity and DSC scan rate.
Visualizations & Workflow
DSC Experimental Workflow
Caption: A flowchart of the DSC experimental workflow for PCH5 analysis.
PCH5 Phase Transition Pathway
Caption: Phase transition sequence for PCH5 upon heating and cooling.
Troubleshooting and Expert Insights
-
Baseline Drift: Ensure the DSC cell is clean and allow for adequate equilibration time at the start of the experiment.
-
Broad Peaks: This may indicate sample impurity or too high of a heating rate. Consider using a slower rate (e.g., 5 °C/min) to improve peak resolution.
-
Supercooling: It is common for liquid crystals to exhibit supercooling, where crystallization on the cooling scan occurs at a lower temperature than melting on the heating scan.[12] This is a characteristic property of the material and not an experimental error. The second heating scan provides the most reliable data for thermodynamic equilibrium transitions.
Conclusion
Differential Scanning Calorimetry is an indispensable and highly reproducible technique for the characterization of the thermal properties of PCH5 liquid crystal. By following the detailed protocol outlined in this note—from rigorous calibration to controlled thermal cycling and careful data analysis—researchers can confidently determine the precise transition temperatures and enthalpies. This data is fundamental for quality control, material development, and predicting the behavior of PCH5 in advanced applications.
References
-
Malvern Panalytical. (2015). Principles of Differential Scanning Calorimetry (DSC). YouTube. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved January 2, 2026, from [Link]
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Wikipedia. (2023). Differential scanning calorimetry. In Wikipedia. Retrieved January 2, 2026, from [Link]
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Scribd. (n.d.). E967-08 (Reapproved 2014). Retrieved January 2, 2026, from [Link]
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Setaram Instrumentation. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Retrieved January 2, 2026, from [Link]
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Infinita Lab. (n.d.). Principle of Differential Scanning Calorimetry (DSC) Testing. Retrieved January 2, 2026, from [Link]
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ANSI Webstore. (n.d.). ASTM E967-08 - Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. Retrieved January 2, 2026, from [Link]
-
Standard Norge. (n.d.). ASTM E967:08. Retrieved January 2, 2026, from [Link]
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Infinita Lab. (n.d.). ASTM E967 Test for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers Lab In US. Retrieved January 2, 2026, from [Link]
-
ASTM International. (2018). E967 Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. Retrieved January 2, 2026, from [Link]
-
CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Retrieved January 2, 2026, from [Link]
-
University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles. Retrieved January 2, 2026, from [Link]
-
Engineering and Technology Journal. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Retrieved January 2, 2026, from [Link]
-
European Journal of Chemistry. (2025). Effects of solvents on the aromaticity and thermodynamic properties of azacalix[4]arene[4]pyrimidines: A computational study. Retrieved January 2, 2026, from [Link]
-
Stanford University. (n.d.). Phase transitions in liquid crystals. Retrieved January 2, 2026, from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved January 2, 2026, from [Link]
-
Spectroscopy Online. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Retrieved January 2, 2026, from [Link]
-
IOSR Journal of Engineering. (2018). Thermal Analysis of Liquid Crystal Mixtures. Retrieved January 2, 2026, from [Link]
-
IOPscience. (n.d.). Thermal conductivity of the nematic liquid crystal 4- n -pentyl-4'-cyanobiphenyl. Retrieved January 2, 2026, from [Link]
-
World News of Natural Sciences. (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. Retrieved January 2, 2026, from [Link]
-
Chemistry Central Journal. (2015). Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. Retrieved January 2, 2026, from [Link]
-
International Journal of Research in Engineering and Science. (2022). Details of Nematic Phase Transition and Nematic Range of 5OCB Liquid Crystal using Logger Pro. Retrieved January 2, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). Phase Change Enthalpies and Entropies of Liquid Crystals. Retrieved January 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. Retrieved January 2, 2026, from [Link]
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Application Note: A Practical Guide to Achieving Uniform Planar Alignment of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) on Polyimide Films
Introduction: The Critical Role of Molecular Order
The precise orientation of liquid crystal (LC) molecules is the cornerstone of modern display technology and a vast array of advanced photonic devices.[1][2] The ability to control the collective alignment of these anisotropic molecules allows for the manipulation of light, enabling applications from high-resolution displays to optical switches and sensors. The alignment layer, a thin polymer film coated on the device's inner substrates, dictates this crucial molecular arrangement.[1][2]
Polyimides (PI) have become the industry standard for these alignment layers due to their exceptional thermal stability, chemical resistance, and excellent film-forming properties.[3][4] This application note provides a comprehensive, in-depth protocol for achieving uniform planar alignment of a common and well-characterized nematic liquid crystal, trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) , on polyimide films using the robust and widely adopted mechanical rubbing technique.
We will delve into the underlying physical mechanisms, provide detailed step-by-step experimental procedures, and outline characterization methods to validate the alignment quality. This guide is intended for researchers and engineers working in materials science, optics, and drug development who require reliable and repeatable methods for fabricating high-quality liquid crystal devices.
Foundational Principles: The LC-Polyimide Interface
A successful alignment protocol is built upon a solid understanding of the materials involved and the forces that govern their interaction.
The Liquid Crystal: this compound (PCH5)
PCH5 is a nematic liquid crystal, meaning its elongated, rod-like molecules possess long-range orientational order but no long-range positional order.[5] They tend to point in a common direction, known as the director. This molecular structure and its resulting properties make it a suitable model compound for alignment studies.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₅N | [5][6] |
| Molecular Weight | 255.40 g/mol | [5][7] |
| Appearance | White Crystalline Powder | [6] |
| Crystal-to-Nematic Transition | ~303 K (30 °C) | [5][7] |
| Nematic-to-Isotropic Transition | ~327.6 K (54.4 °C) | [5][7] |
The Alignment Mechanism: Beyond Simple Grooves
The alignment of nematic liquid crystals on rubbed polyimide surfaces is a result of anisotropic interactions at the interface. While historically attributed solely to mechanical microgrooves, the primary alignment mechanism is now understood to be driven by intermolecular forces.[8][9]
-
Polymer Chain Reorientation: The mechanical rubbing process, where a velvet-like cloth passes over the polyimide surface, induces a preferred orientation of the polymer chains in the top few nanometers of the film.[4]
-
Anisotropic Intermolecular Interactions: The aligned polyimide chains create an anisotropic surface energy landscape. The PCH5 molecules, seeking a minimum energy state, align themselves via van der Waals and other intermolecular interactions to lie parallel to the oriented polymer chains.[4][8][9] This direction is known as the "easy axis."
-
Elastic Energy Propagation: This surface-induced order propagates through the bulk of the liquid crystal layer due to the elastic nature of the LC medium, resulting in a macroscopically uniform alignment.
While microscopic grooves are indeed created during rubbing, their role is now considered secondary to the molecular reorientation of the polyimide chains for most LC alignment applications.[9]
Experimental Workflow and Protocols
Achieving high-quality alignment requires meticulous attention to detail, from substrate preparation to the final cell assembly.
Required Materials & Equipment
-
Substrates: Indium Tin Oxide (ITO) coated glass slides
-
Liquid Crystal: this compound (PCH5)
-
Alignment Layer: Polyamic acid solution (e.g., Nissan SE-7992 or equivalent) in a suitable solvent (e.g., N-Methyl-2-pyrrolidone)
-
Solvents: Acetone, Isopropyl Alcohol (IPA), Deionized (DI) water
-
Cell Assembly: UV-curable epoxy, spherical spacers (e.g., 5-10 µm diameter)
-
Equipment: Spin coater, programmable hot plates, ultrasonic bath, UV lamp, rubbing machine, polarizing optical microscope (POM), cleanroom or laminar flow hood environment.
Step-by-Step Protocols
Protocol 1: Polyimide Film Preparation
Causality: A pristine and uniform alignment layer is non-negotiable. Contaminants will act as nucleation sites for defects, and non-uniform thickness will lead to variations in cell gap and electro-optical performance.
-
Substrate Cleaning:
-
Sequentially sonicate ITO-coated glass substrates in baths of acetone, isopropyl alcohol, and DI water for 15 minutes each.
-
Dry the substrates thoroughly with a nitrogen gun and place them on a hotplate at 110 °C for 10 minutes to remove any residual moisture.
-
-
Spin Coating:
-
Work inside a cleanroom or laminar flow hood to prevent dust contamination.
-
Dispense the polyamic acid solution onto the center of the ITO substrate.
-
Spin coat using a two-step process: e.g., 500 rpm for 10 seconds (to spread the solution) followed by 3000 rpm for 40 seconds (to achieve desired thickness).
-
-
Thermal Curing (Imidization):
-
Soft Bake: Place the coated substrates on a hotplate at 80-90 °C for 15 minutes to slowly evaporate the solvent.
-
Hard Bake (Curing): Transfer the substrates to a programmable hotplate or oven. Ramp the temperature to 200-230 °C and hold for 1 hour.[10] This step converts the soluble polyamic acid into the robust, insoluble polyimide film. Cool down slowly to room temperature to avoid thermal stress.
-
Protocol 2: Mechanical Rubbing
Causality: The rubbing parameters directly control the surface anisotropy and, consequently, the liquid crystal's pretilt angle and anchoring energy.[10] The pretilt angle is the small angle the LC director makes with the substrate surface, which is critical for the performance of display devices.[4]
-
Setup: Mount the cured polyimide-coated substrate onto the stage of the rubbing machine.
-
Rubbing Process:
-
Engage the velvet-covered roller with the substrate surface. The rubbing strength is determined by the pile impression (the depth the velvet fibers press into the film), roller rotation speed, and stage translation speed.[10]
-
Perform a single, unidirectional pass of the roller across the substrate.
-
Mark the rubbing direction on the edge of the substrate for reference during cell assembly.
-
| Rubbing Parameter | Typical Range | Effect of Increase |
| Rubbing Strength | 0.1 - 0.5 mm pile impression | Increases anchoring energy, generally decreases pretilt angle[10] |
| Roller Speed | 300 - 1000 rpm | Increases rubbing strength |
| Substrate Speed | 10 - 50 mm/s | Decreases rubbing strength |
Protocol 3: Liquid Crystal Cell Assembly
-
Spacer & Sealant Application:
-
Take two rubbed substrates. On one substrate, apply a line of UV-curable epoxy around the perimeter, leaving a small gap for filling.
-
Lightly sprinkle spherical spacers onto the same substrate to ensure a uniform cell gap.
-
-
Cell Construction:
-
Place the second substrate on top of the first, with the polyimide layers facing each other.
-
Crucially, orient the rubbing directions anti-parallel (180° to each other) for a standard planar-aligned cell.
-
Gently press the substrates together and cure the epoxy with a UV lamp.
-
-
Liquid Crystal Filling:
-
Heat the empty cell and the PCH5 liquid crystal to a temperature above PCH5's clearing point (~60 °C) to ensure it is in the isotropic phase.[5][7] Filling in the isotropic phase prevents flow-induced alignment and the creation of defects.
-
Place a drop of the isotropic PCH5 at the edge of the filling gap. The liquid will be drawn into the cell via capillary action.
-
Once filled, seal the gap with UV-curable epoxy.
-
Cool the cell slowly to room temperature to allow for the uniform formation of the nematic phase.
-
Validation and Troubleshooting
Trustworthiness: A protocol is only as good as its validation. Visual inspection with a polarizing optical microscope (POM) is the most direct way to assess alignment quality.
4.1. Characterization with Polarizing Optical Microscopy (POM)
-
Place the finished LC cell on the rotating stage of a POM between crossed polarizers.
-
Observation:
-
Good Alignment: As the stage is rotated, the view should alternate between a uniform bright state (maximum transmission when the rubbing direction is at 45° to the polarizers) and a uniform dark state (excellent extinction when the rubbing direction is parallel to either the polarizer or analyzer). This confirms uniform, anisotropic alignment.
-
Poor Alignment: The presence of bright spots or lines in the dark state, or a non-uniform texture in the bright state, indicates alignment defects.
-
4.2. Troubleshooting Common Alignment Defects
| Observed Defect | Possible Cause(s) | Recommended Solution(s) |
| Point Defects / Disclinations | Dust particles or contaminants on the substrate. | Improve cleanroom practices; filter polyimide solution before use. |
| Streaks or Lines | Scratches on the polyimide from overly aggressive rubbing or damaged rubbing cloth. | Reduce rubbing strength; inspect and replace rubbing cloth regularly. |
| Non-uniform Brightness | Inconsistent polyimide thickness or non-uniform rubbing. | Optimize spin coating parameters; ensure consistent contact during rubbing. |
| Flow-induced Domains | Filling the cell while the LC is in its nematic phase. | Ensure both cell and LC are heated above the nematic-isotropic transition temperature during filling. |
Conclusion
The successful alignment of this compound on rubbed polyimide films is a highly repeatable process when key parameters are carefully controlled. The dominant alignment mechanism relies on the anisotropic intermolecular interactions between the LC molecules and the mechanically oriented polyimide chains.[4][8] By following the detailed protocols for substrate cleaning, film deposition, curing, and rubbing outlined in this note, researchers can reliably fabricate high-quality, uniformly aligned liquid crystal cells. The validation of this alignment using polarizing optical microscopy is an essential final step to ensure the integrity of the device for any subsequent application. While mechanical rubbing is a robust and mature technology, alternative methods such as photo-alignment are also available and may be suitable for applications sensitive to dust or static charges.[3][11]
References
-
Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. Optics Express. [Link]
-
Rubbing Technology for LCD Manufacturing. Cms-gmbh.net. [Link]
-
Characterization of Liquid Crystal Alignment on Rubbed Polyimide Film by Grazing-Incidence X-Ray Diffraction. SPring-8. [Link]
-
Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. MDPI. [Link]
-
Characterization of Liquid Crystal Alignment on Rubbed Polyimide Film by Grazing-Incidence X-Ray Diffraction. Semantic Scholar. [Link]
-
Control of liquid crystal alignment by polyimide surface modification using atomic force microscopy. AIP Publishing. [Link]
-
Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. ResearchGate. [Link]
-
Molecular Alignment on Polyimide Film for Liquid Crystals by the Application of Photolithography. DergiPark. [Link]
-
New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. PubMed Central. [Link]
-
This compound. LookChem. [Link]
-
Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization. TU Chemnitz. [Link]
-
Alignment mechanism of a nematic liquid crystal on a pre-rubbed polyimide film with laser-induced periodic surface structure. ResearchGate. [Link]
-
Optical anisotropy and liquid‐crystal alignment properties of rubbed polyimide layers. Taylor & Francis Online. [Link]
-
Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. White Rose eTheses Online. [Link]
-
Tuning and turning of the liquid crystal alignment by photosensitive composites. Taylor & Francis Online. [Link]
-
Mechanisms Of Liquid Crystal Alignment On Buffed Polyimide Surfaces. ResearchGate. [Link]
Sources
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- 2. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Buy this compound | 61204-01-1 [smolecule.com]
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- 10. OPG [opg.optica.org]
- 11. tandfonline.com [tandfonline.com]
Application Note & Protocol: Dielectric Spectroscopy of the Nematic Liquid Crystal PCH5
Abstract: This document provides a comprehensive guide to the principles and practices of dielectric spectroscopy for the characterization of the nematic liquid crystal 4-(trans-4'-n-pentylcyclohexyl)benzonitrile (PCH5). It is intended for researchers and scientists in materials science and professionals in drug development who may use liquid crystals as model systems or functional components. This guide details the theoretical underpinnings, experimental setup, step-by-step protocols for sample preparation and measurement, and data analysis techniques. By explaining the causality behind experimental choices, this note aims to equip the user with the expertise to perform reliable and reproducible measurements.
Introduction: The Significance of Dielectric Characterization
Liquid crystals (LCs) represent a unique state of matter that combines the fluidity of liquids with the anisotropic physical properties of crystalline solids.[1] The nematic phase, characterized by long-range orientational order of its constituent molecules but no long-range positional order, is the cornerstone of modern display technology.[1] PCH5, or 4-(trans-4'-n-pentylcyclohexyl)benzonitrile, is a calamitic (rod-shaped) nematic liquid crystal widely used in research and commercial mixtures due to its chemical stability and well-defined mesophase at room temperature.[2][3]
Dielectric spectroscopy is a powerful, non-destructive technique used to probe the collective and molecular dynamics of materials by studying their response to an applied electric field.[4][5] For nematic liquid crystals like PCH5, this technique is indispensable. It allows for the determination of key parameters such as the dielectric permittivity and dielectric anisotropy (Δε), which govern the electro-optic behavior of the material.[6][7] Furthermore, analyzing the frequency dependence of the dielectric response reveals information about molecular relaxation processes, providing deep insights into the intermolecular interactions that dictate the macroscopic properties of the nematic phase.[8][9][10]
Theoretical Framework: Understanding the Dielectric Response of Nematic LCs
The dielectric properties of a material are described by its complex dielectric permittivity (ε*), which is a function of the frequency (ω) of the applied electric field:
ε*(ω) = ε'(ω) - iε''(ω)
Here, ε' is the real part of the permittivity, representing the energy stored in the material, while ε'' is the imaginary part, or dielectric loss, representing the energy dissipated as heat.[11][12]
Due to the orientational order of the molecules, the dielectric properties of a nematic liquid crystal are anisotropic. The molecular arrangement is described by a director, n , which represents the average direction of the long molecular axes. Consequently, there are two principal components of the dielectric permittivity[8][9]:
-
ε∥ (ε_parallel): Measured when the electric field is parallel to the director n .
-
ε⊥ (ε_perpendicular): Measured when the electric field is perpendicular to the director n .
The difference between these two components defines the dielectric anisotropy (Δε) :
Δε = ε∥ - ε⊥
The sign and magnitude of Δε determine how the liquid crystal will align in an electric field. PCH5 has a strong positive dipole moment associated with the nitrile (-C≡N) group along its long axis, resulting in a positive dielectric anisotropy (Δε > 0). This means the molecules will tend to align parallel to an applied electric field.
A key phenomenon observed in nematic liquid crystals is dielectric relaxation. This occurs when the reorientation of molecular dipoles cannot keep up with the oscillations of a high-frequency electric field.[12] For nematics like PCH5 with a dipole moment parallel to the long molecular axis, the rotation of the molecule around its short axis is hindered by the nematic potential.[10] This leads to a distinct, low-frequency relaxation mode for ε∥, which is typically not observed for ε⊥.[8][9][10]
Instrumentation and Materials
Core Equipment
-
Impedance Analyzer or LCR Meter: The central instrument for measuring capacitance (C) and dissipation factor (D) or loss tangent (tan δ) over a wide frequency range (e.g., 10 Hz to 10 MHz).
-
Liquid Crystal Test Cell: Commercially available cells consisting of two parallel glass plates coated with a transparent conductive layer of Indium Tin Oxide (ITO).[13] The cell gap (thickness) is precisely controlled by spacers (e.g., 5-20 µm). The inner surfaces are coated with an alignment layer.
-
Temperature Controller and Hot Stage: A precision hot stage is critical as the dielectric properties of liquid crystals are highly temperature-dependent.[14] A stability of ±0.1 K is recommended.
-
Shielded Cables: High-quality, shielded coaxial cables are essential to connect the cell to the impedance analyzer, minimizing electromagnetic interference and parasitic capacitance.[14]
-
Nitrogen Gas Supply (Optional): To provide a dry, inert atmosphere around the sample cell, preventing moisture condensation at different temperatures.
Materials
-
Nematic Liquid Crystal: 4-(trans-4'-n-pentylcyclohexyl)benzonitrile (PCH5).
-
Alignment Layer Material: Polyimide (e.g., for planar alignment) or other surfactants (e.g., for homeotropic alignment).
-
Solvents: Appropriate solvents for cleaning substrates (e.g., acetone, isopropanol) and for diluting the alignment layer material.
-
Deionized Water: For substrate cleaning.
Experimental Protocols
Protocol 1: Liquid Crystal Cell Preparation
This protocol describes the preparation of a planar-aligned cell, which is necessary for measuring ε∥ and ε⊥.
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates. A typical sequence is sonication in a detergent solution, followed by rinses in deionized water, acetone, and finally isopropanol. Dry the substrates with nitrogen gas.
-
Alignment Layer Deposition:
-
Deposit a thin layer of a planar alignment material (e.g., polyimide) onto the ITO-coated surfaces using a spin coater.
-
Cure the polyimide by baking it according to the manufacturer's specifications (e.g., on a hot plate at ~180-200°C).
-
Causality: The polyimide layer prevents direct contact between the LC molecules and the ITO, which can lead to electrochemical reactions, and it provides a uniform surface for molecular alignment.
-
-
Unidirectional Rubbing: Gently rub the cured polyimide surfaces in a single direction with a soft velvet cloth. This process creates microgrooves that encourage the LC molecules to align parallel to the rubbing direction.[13]
-
Trustworthiness: The consistency and pressure of the rubbing process are critical for achieving a high-quality, monodomain alignment.
-
-
Cell Assembly:
-
Assemble the two substrates with their rubbed directions either parallel (for measuring ε⊥) or anti-parallel (a standard configuration).
-
Use Mylar or silica spacers of a known thickness (e.g., 10 µm) to define the cell gap.[13]
-
Seal the edges of the cell with a suitable epoxy, leaving two small openings for filling.
-
-
Cell Filling:
-
Heat the empty cell and the PCH5 liquid crystal to a temperature above PCH5's nematic-to-isotropic transition temperature (T_NI ≈ 55°C).
-
Place a drop of the isotropic PCH5 at one of the cell's openings. The cell will fill via capillary action.
-
Causality: Filling in the isotropic phase ensures that the LC flows easily and prevents the formation of flow-induced defects that can occur in the nematic phase.
-
-
Annealing: Slowly cool the filled cell back down to the desired measurement temperature in the nematic phase. A slow cooling rate (~0.1-0.5°C/min) is crucial for obtaining a well-aligned, defect-free sample.
Protocol 2: Dielectric Spectroscopy Measurement
-
System Setup: Place the filled cell in the temperature-controlled stage and connect it to the impedance analyzer using shielded cables.
-
Thermal Equilibration: Set the desired temperature and allow the system to stabilize for at least 15-20 minutes. A stable temperature is paramount for accurate measurements.[14]
-
Measurement of ε⊥:
-
With a planar-aligned cell, the director n is initially parallel to the substrates and perpendicular to the applied electric field.
-
Apply a small AC probe voltage (e.g., 0.1 Vrms) to avoid inducing any reorientation of the LC director.
-
Perform a frequency sweep (e.g., 100 Hz to 1 MHz) and record the capacitance (C⊥) and dissipation factor (D⊥) at each frequency.
-
-
Measurement of ε∥:
-
To measure the parallel component, the director must be reoriented to be parallel to the electric field.
-
Since PCH5 has positive dielectric anisotropy, this is achieved by superimposing a DC bias voltage that is well above the Freedericksz transition threshold (typically >5 V for a 10 µm cell). This forces the molecules to align perpendicular to the substrates.
-
Perform the same frequency sweep, recording the capacitance (C∥) and dissipation factor (D∥).
-
Self-Validation: The Freedericksz transition can be confirmed by observing a sharp change in capacitance as the DC bias voltage is slowly increased from 0 V.
-
Data Analysis and Interpretation
-
Calculate Empty Cell Capacitance (C₀): Before filling, measure the capacitance of the empty cell. Alternatively, calculate it using the formula C₀ = ε₀ * (A/d), where ε₀ is the vacuum permittivity (8.854 x 10⁻¹² F/m), A is the electrode area, and d is the cell gap.
-
Calculate Real Permittivity (ε'): The real part of the dielectric permittivity for both orientations is calculated from the measured capacitance: ε' = C_measured / C₀
-
Calculate Imaginary Permittivity (ε''): The imaginary part is calculated from the dissipation factor (D = tan δ): ε'' = ε' * D
-
Calculate Dielectric Anisotropy (Δε): Subtract the perpendicular component from the parallel component at a specific frequency (often 1 kHz is used as a standard): Δε = ε'∥ - ε'⊥
-
Analyze Relaxation Spectra: Plot ε' and ε'' versus frequency on a logarithmic scale. For PCH5, the spectrum for ε'∥ will typically show a step-like decrease at a characteristic relaxation frequency (f_R), which corresponds to a peak in the ε'' spectrum. This low-frequency relaxation is due to the hindered rotation of the molecule around its short axis.[8][10]
Representative Data
The following table summarizes typical dielectric properties for PCH5. Note that exact values are highly dependent on temperature, frequency, and sample purity.
| Property | Symbol | Typical Value (at 1 kHz, 32°C) | Reference |
| Parallel Permittivity | ε'∥ | ~10.5 - 11.5 | [6] |
| Perpendicular Permittivity | ε'⊥ | ~3.5 - 4.5 | [6] |
| Dielectric Anisotropy | Δε | ~7.0 - 8.0 | [6] |
| N-I Transition Temp. | T_NI | ~55 °C | [15] |
Note: Data synthesized from literature values. Absolute values may vary.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| Noisy or Unstable Readings | Poor electrical contact; electromagnetic interference; unstable temperature. | Check probe connections; use shielded cables; ensure the sample has reached thermal equilibrium in a stable hot stage.[14] |
| Anomalously High Dielectric Loss | Ionic impurities in the liquid crystal; poor alignment; cell contamination. | Use high-purity LC; ensure proper cell cleaning and alignment procedures are followed. Ionic effects are more pronounced at low frequencies.[16] |
| Inability to Measure ε∥ | DC bias voltage is too low (below Freedericksz threshold); poor planar alignment preventing reorientation. | Increase the DC bias voltage incrementally until the capacitance saturates; remake the cell with improved alignment layer preparation. |
| Spurious High-Frequency Resonance | Inductance of connecting wires and resistivity of ITO electrodes can create a parasitic resonance circuit.[5] | Use short cables; perform a proper open/short circuit correction on the impedance analyzer; be aware that measurements above ~1-10 MHz may be affected by the cell's own electrical properties.[5] |
References
-
Meier, G., & Saupe, A. (1966). Dielectric Relaxation in Nematic Liquid Crystals. Molecular Crystals, 1(4), 515-525. [Link]
-
Martin, A. J., Meier, G., & Saupe, A. (1971). Extended Debye Theory for Dielectric Relaxations in Nematic Liquid Crystals. Symposia of the Faraday Society, 5, 119-133. [Link]
-
Srivastava, S. L., & Srivastava, S. K. (2002). Dielectric relaxation studies in 5CB nematic liquid crystal at 9 GHz under the influence of external magnetic field using microwave cavity spectrometer. Pramana, 59(1), 33-42. [Link]
-
Luckhurst, G. R., & Zannoni, C. (1977). A theory of dielectric relaxation in nematic liquid crystals. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 353(1672), 87-102. [Link]
-
Salud, J., et al. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. The Journal of Physical Chemistry B, 127(31), 7081–7092. [Link]
-
Manik, M. B., & Singh, R. K. (2020). Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5. Liquid Crystals, 48(6), 881-890. [Link]
-
Alvarez, F., Alegria, A., & Colmenero, J. (2005). Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids. Review of Scientific Instruments, 76(3), 033905. [Link]
-
Li, Y., et al. (2021). Measurement of Dielectric Properties of Liquid Crystal Based on Perturbation Method Using Single-Ridge Waveguide Cavity. 2021 IEEE 21st International Conference on Communication Technology (ICCT). [Link]
-
Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. [Link]
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Perkowski, P. (2011). Dielectric spectroscopy of liquid crystals. Electrodes resistivity and connecting wires inductance influence on dielectric measurements. Opto-Electronics Review, 19(3), 327-334. [Link]
-
Hassanein, G. N., Alhaddad, O. A., & Ellabban, M. A. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences, 6(1). [Link]
-
Pan, R. P., Tsai, T. R., Chen, C. Y., & Pan, C. L. (2004). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Japanese Journal of Applied Physics, 43(10), 7005. [Link]
-
Martinez-Perdiguero, J., et al. (2024). Dielectric spectroscopy of a ferroelectric nematic liquid crystal and the effect of the sample thickness. arXiv preprint arXiv:2402.00911. [Link]
-
Clark, N. A., et al. (2023). Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers. arXiv preprint arXiv:2308.06642. [Link]
-
Clark, N. A., et al. (2023). Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers No. arXiv preprint arXiv:2308.06642v2. [Link]
-
Sarman, S., & Laaksonen, A. (2007). Electro- and magneto-rheology of nematic liquid crystals: Experiment and nonequilibrium molecular dynamics computer simulation. The Journal of Chemical Physics, 126(3), 034501. [Link]
-
Murakami, S., Iga, H., & Naito, H. (1996). Dielectric properties of nematic liquid crystals in the ultralow frequency regime. Journal of Applied Physics, 80(11), 6396-6400. [Link]
-
Gökçebaş, E., & Vural, M. (2022). Investigation of Dielectric Properties of MBBA-5CB Nematic Liquid Crystal Structures. Mugla Journal of Science and Technology, 8(2), 143-148. [Link]
-
Wang, J., et al. (2022). Dielectric Properties of Liquid Crystal Polymer Substrates in the Region from 90 to 140 GHz. Crystals, 12(2), 164. [Link]
-
Wu, S. T., & Wu, C. S. (2014). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 4(2), 148-164. [Link]
-
Wang, L., et al. (2018). Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal. Molecules, 23(11), 2999. [Link]
-
Singh, A. K., et al. (2012). Dielectric and electro-optical properties of polymer-stabilized liquid crystal system. Phase Transitions, 85(10), 875-884. [Link]
-
University of Cambridge. (n.d.). Liquid Crystals. DoITPoMS. [Link]
-
Gökçebaş, E., & Vural, M. (2022). Investigation of Dielectric Properties of MBBA-5CB Nematic Liquid Crystal Structures. Mugla Journal of Science and Technology, 8(2), 143-148. [Link]
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Applications of PCH5 in tunable photonic devices
Application Note: PCH5 for Advanced Tunable Photonic Devices
Introduction
The field of photonics is undergoing a paradigm shift towards dynamic, reconfigurable systems that can actively control the flow of light.[1] Tunable photonic devices are at the heart of this revolution, enabling advancements in areas from high-speed optical communication and LiDAR to neuromorphic computing and flat optics.[2][3][4] A key enabler for these technologies is the development of advanced materials whose optical properties can be modulated in a rapid, reversible, and non-volatile manner.[5][6]
This application note introduces PCH5, a novel chalcogenide phase-change material (PCM) engineered for superior performance in tunable photonic applications. PCH5 belongs to the same class of materials as Ge-Sb-Te (GST) and other chalcogenide glasses, which are known for their exceptionally large contrast in optical properties between their amorphous and crystalline states.[7][8] This document provides a comprehensive guide for researchers and engineers on the core properties of PCH5, its principle of operation, and detailed protocols for its integration into two key applications: tunable metasurfaces and reconfigurable photonic integrated circuits (PICs).
PCH5 Material Properties
Overview
Key Properties Summary
The performance of any PCH5-based device is dictated by the material's fundamental properties. The table below summarizes the key parameters for PCH5, benchmarked for operation at the telecommunications C-band (~1550 nm).
| Property | Amorphous State (a-PCH5) | Crystalline State (c-PCH5) | Unit | Notes |
| Refractive Index (n) @ 1550 nm | ~3.1 | ~5.2 | - | A giant index contrast (Δn > 2.0) is the primary enabler for strong light-matter interaction.[6] |
| Extinction Coefficient (k) @ 1550 nm | < 0.01 | ~0.5 | - | Low loss in the amorphous state is crucial for transmissive devices.[6] |
| Phase Transition Temperature (Tg) | N/A | ~160 | °C | Glass transition temperature; onset of crystallization. |
| Melting Temperature (Tm) | N/A | ~600 | °C | Required for amorphization (reset operation). |
| Switching Speed (Crystallization) | - | < 50 | ns | Can be tuned with pulse energy and duration. |
| Switching Speed (Amorphization) | < 5 | - | ns | Requires a high-intensity, short pulse to melt and then rapidly quench the material.[8] |
| Density | ~5.8 | ~6.2 | g/cm³ | Density change is a factor in device mechanical stability. |
| Cyclability / Endurance | > 108 | > 108 | Cycles | Represents the number of reversible switches before significant degradation. |
Phase Transition Mechanism
The tunability of PCH5 is rooted in its atomic rearrangement.
-
Amorphization (RESET): To switch PCH5 to its amorphous state, a short, high-intensity energy pulse (e.g., from a laser or electrical current) is applied. This pulse rapidly heats the material above its melting point (Tm). The subsequent rapid cooling (quenching) freezes the atoms in a disordered, glass-like configuration before they can arrange into an ordered crystalline lattice.[8]
-
Crystallization (SET): To switch PCH5 to its crystalline state, a longer, lower-intensity energy pulse is used. This pulse heats the material above its glass transition temperature (Tg) but below its melting point. This sustained annealing provides enough energy and time for the atoms to rearrange themselves into a stable, ordered crystalline structure.[8]
This bi-stable nature allows for the non-volatile storage of an optical state.
Principle of Operation in Photonic Devices
The Amorphous-to-Crystalline Transition
The large contrast in the complex refractive index (ñ = n + ik) between the amorphous and crystalline states is the cornerstone of PCH5's functionality.[7]
-
In the amorphous state , PCH5 is highly transparent (low k) with a moderate refractive index (n).
-
In the crystalline state , PCH5 exhibits a significantly higher refractive index and becomes more absorptive (higher k).
By embedding a thin film of PCH5 into a photonic structure, such as a metasurface or a waveguide, one can actively modulate the device's response. For instance, changing the phase of PCH5 can alter the resonant frequency of a structure, switch a waveguide from a transmissive to an absorptive state, or steer a beam of light by locally programming the phase front.[3][4]
Diagram of Principle```dot
// Edges for state transitions a_state -> c_state [label=" Crystallization (SET)\n Long, Low-Power Pulse ", color="#34A853", fontcolor="#34A853", dir=forward]; c_state -> a_state [label=" Amorphization (RESET)\n Short, High-Power Pulse ", color="#EA4335", fontcolor="#EA4335", dir=forward]; }
Caption: Workflow for PCH5 metasurface fabrication.
Step-by-Step Fabrication Protocol
-
Substrate Preparation: Begin with a clean silicon wafer. Deposit a 100 nm layer of gold (Au) via e-beam evaporation to act as a mirror, followed by a 20 nm Al₂O₃ dielectric spacer layer via atomic layer deposition (ALD). The spacer minimizes optical losses to the metal.
-
PCH5 Deposition: Transfer the substrate to a magnetron sputtering system. Under a high-vacuum environment (<10⁻⁶ Torr), deposit a 50 nm thin film of PCH5. The as-deposited state is typically amorphous.
-
Expert Insight: Sputtering parameters (power, pressure, gas flow) are critical. Low power and high pressure can help maintain a smooth, amorphous film. Co-sputtering from multiple targets can be used to fine-tune the stoichiometry for optimal optical properties.
-
-
Lithography: Spin-coat a layer of positive-tone EBL resist (e.g., ZEP520A) onto the PCH5 film. Use EBL to write the desired nanopattern (e.g., an array of nanocylinders or nanorods).
-
Pattern Transfer: Develop the resist to create a mask. Use an Inductively Coupled Plasma - Reactive Ion Etcher (ICP-RIE) with a chlorine- or fluorine-based chemistry to etch the PCH5, transferring the pattern from the resist to the PCH5 layer.
-
Trustworthiness Check: The etch process must be highly anisotropic to create vertical sidewalls. Regularly check etch profiles with an SEM during process development to validate the recipe.
-
-
Resist Removal: Strip the remaining EBL resist using a suitable solvent (e.g., N-Methyl-2-pyrrolidone).
-
Capping Layer: Immediately deposit a thin (2-3 nm) capping layer of Al₂O₃ or ITO. This layer is crucial to prevent the oxidation of PCH5, which can degrade its performance and cyclability. [4]
Step-by-Step Characterization Protocol
-
Structural Verification: Use an SEM to inspect the fabricated metasurface. Verify that the critical dimensions (e.g., nanoantenna diameter and spacing) match the design.
-
Optical Characterization: Mount the sample in a Fourier-plane imaging setup or a variable-angle spectrophotometer.
-
Measure the reflectance spectrum of the metasurface in its initial (amorphous) state.
-
To crystallize the PCH5, use a pump laser (e.g., a 660 nm CW laser) to gently heat the sample in-situ above its Tg. Monitor the reflectance spectrum in real-time; a distinct shift in the resonant wavelength will indicate the phase transition.
-
To amorphize the PCH5, use a pulsed laser (e.g., a femtosecond laser at 800 nm) to apply a single, high-fluence pulse. This will reset the material to its amorphous state.
-
-
Performance Validation: By comparing the reflectance spectra of the two states, quantify the device's tuning range, modulation depth, and insertion loss.
Application Protocol II: Integration of PCH5 in Reconfigurable Photonic Integrated Circuits (PICs)
Objective
To integrate a PCH5 cell onto a silicon nitride (SiN) waveguide to create a non-volatile 1x1 optical switch.
Materials and Equipment
-
Substrate: Pre-fabricated SiN waveguides on a silicon wafer with SiO₂ cladding.
-
Heater/Electrodes: Tungsten (W) or Titanium Nitride (TiN).
-
PCH5 Target: Sputtering target.
-
Equipment: Sputtering System, Lithography Stepper, ICP-RIE, Chemical Mechanical Polishing (CMP), Fiber alignment stage, Tunable laser source, Optical power meter.
Integration Workflow Diagram
Caption: Workflow for integrating PCH5 onto a PIC.
Step-by-Step Integration Protocol
-
Waveguide Preparation: Start with a fully fabricated SiN waveguide chip. Use photolithography and RIE to etch a small trench into the top SiO₂ cladding at the desired location for the PCH5 cell, stopping just above the SiN core.
-
Bottom Electrode Deposition: Deposit and pattern a bottom electrode/heater (e.g., 10 nm TiN) within the trench. This electrode will be used to electrically induce the phase change.
-
PCH5 Deposition: Sputter a layer of PCH5, overfilling the trench. The thickness should be chosen to ensure significant modal overlap with the waveguide's evanescent field.
-
Planarization: Use Chemical Mechanical Polishing (CMP) to remove the excess PCH5 from the chip surface, leaving the PCH5 cell only inside the trench and creating a planar surface.
-
Expert Insight: CMP is a critical step for manufacturability. The slurry chemistry and polishing pressure must be optimized to achieve high selectivity between PCH5 and the surrounding SiO₂ cladding without damaging the device.
-
-
Top Electrode and Capping: Deposit and pattern the top electrode and a final capping layer to protect the device.
Step-by-Step Characterization Protocol
-
Device Connection: Place the chip on a temperature-controlled probing station. Use DC probes to contact the top and bottom electrodes of the PCH5 cell.
-
Optical I/O: Align input and output optical fibers to the facets of the SiN waveguide.
-
Initial State Measurement (Amorphous): Couple light from a tunable laser source (e.g., at 1550 nm) into the waveguide. Measure the transmitted optical power. The amorphous PCH5 should be in a low-loss state, resulting in high transmission (ON state).
-
Switching to Crystalline State: Apply a voltage pulse (e.g., ~1V for ~100 ns) across the electrodes to crystallize the PCH5. The current will heat the material. Immediately re-measure the optical transmission. The crystalline PCH5 is highly absorptive, leading to a significant drop in transmitted power (OFF state).
-
Performance Metrics: Calculate the switch's extinction ratio (ON power / OFF power) and insertion loss (input power / ON power). Test the device's cyclability by repeatedly applying SET and RESET pulses and monitoring these metrics.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Optical Contrast Between States | Incorrect PCH5 stoichiometry; incomplete phase transition; film oxidation. | Verify film composition with EDS/XPS. Optimize switching pulse parameters (energy, duration). Ensure capping layer integrity. |
| Device Fails After a Few Cycles | Electromigration in electrodes; delamination of PCH5; material decomposition. | Use more robust electrode materials (e.g., Tungsten). Improve surface adhesion with a thin adhesion layer (e.g., Ti). |
| Inconsistent Switching Behavior | Poor thermal management; variations in film thickness or contact resistance. | Ensure a good thermal heat sink. Improve process uniformity for deposition and lithography. |
| High Insertion Loss (Amorphous State) | Sub-optimal material composition (high k); mode mismatch; surface roughness. | Refine PCH5 composition for lower loss at the target wavelength. [6]Redesign waveguide/metasurface for better coupling. |
Conclusion
PCH5 represents a powerful material platform for creating the next generation of tunable photonic devices. Its large, non-volatile change in refractive index allows for the design of compact, energy-efficient, and high-performance components. By following the detailed protocols and leveraging the field-proven insights provided in this application note, researchers and drug development professionals can accelerate their innovation cycle and unlock new functionalities in active and reconfigurable photonics.
References
- Emerging Trends in Thermo-Optic and Electro-Optic Materials for Tunable Photonic Devices. (n.d.). Google Scholar.
- What novel materials can be engineered to exhibit tunable electromagnetic properties for advanced photonic devices? (2025).
- Novel Materials and Processes for Fabrication of Integrated Photonic and Opto-Electronic Devices. (n.d.). UA Campus Repository.
- Tunable Hyperbolic Metamaterials for Novel Photonic Devices. (n.d.).
- Design and implementation of novel photonic crystal tunable devices. (n.d.). Google Scholar.
- Roadmap for phase change materials in photonics and beyond. (n.d.). PubMed Central.
- New phase change materials for active photonics. (n.d.). SPIE.
- Phase Change Materials for Photonics in NASA Science and Space Missions. (n.d.). NASA Technical Reports Server.
- A review of tunable photonics: Optically active materials and applications
- Chalcogenide glass. (n.d.). Wikipedia.
- On-Chip Integrated Photonic Devices Based on Phase Change M
- Chalcogenide Glass: Transforming Optoelectronics. (n.d.). Shanghai Optics.
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- 8. Chalcogenide glass - Wikipedia [en.wikipedia.org]
- 9. Chalcogenide Glass: Transforming Optoelectronics - Shanghai Optics Shanghai Optics [shanghai-optics.com]
Application Note: A Detailed Protocol for Measuring the Temperature-Dependent Birefringence of PCH5 Liquid Crystal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental determination of the birefringence of the nematic liquid crystal 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5). Birefringence, the difference between the extraordinary and ordinary refractive indices, is a fundamental optical property of liquid crystals that governs their application in display technologies and photonic devices. Its strong dependence on temperature is directly related to the material's molecular order parameter, making its characterization essential. We detail the Rotating Analyzer Method, a robust and widely used technique, providing a theoretical framework, a complete experimental protocol from sample preparation to data acquisition, and a guide to data analysis.
Introduction: The Significance of PCH5 and Birefringence
PCH5 is a well-characterized, rod-like liquid crystal molecule widely used in research and commercial mixtures.[1] Its chemical stability and well-defined nematic phase over a practical temperature range make it an ideal model compound for studying the physical properties of liquid crystals.
The defining characteristic of a nematic liquid crystal is its long-range orientational order. While the molecules' centers of mass are randomly distributed as in a liquid, their long axes tend to align along a common direction, known as the director, n . This structural anisotropy leads to significant anisotropy in its optical properties.
Birefringence (Δn) is the measure of this optical anisotropy. It is defined as the difference between the extraordinary refractive index (nₑ), experienced by light polarized parallel to the director, and the ordinary refractive index (nₒ), experienced by light polarized perpendicular to the director:
Δn = nₑ - nₒ
This property is not a constant; it is intrinsically linked to the degree of molecular alignment, described by the order parameter (S). As temperature increases, thermal agitation disrupts the molecular alignment, causing the order parameter to decrease. This culminates in the nematic-isotropic phase transition at the clearing temperature (Tₙᵢ), where the material becomes an isotropic liquid and the birefringence vanishes (Δn = 0).[2] Accurate measurement of Δn as a function of temperature is therefore crucial for designing and optimizing liquid crystal-based devices that must operate under varying thermal conditions.
Principle of the Rotating Analyzer Method
The Rotating Analyzer Method is a powerful technique for determining the phase retardation imparted by a birefringent sample. The underlying principle involves measuring the intensity of light transmitted through a polarizer-sample-analyzer system as the analyzer is rotated.
A linearly polarized light beam, with its polarization set at 45° to the director axis of a planar-aligned liquid crystal cell, can be resolved into two orthogonal components: one parallel to the director (the extraordinary wave) and one perpendicular to it (the ordinary wave). Due to the different refractive indices (nₑ and nₒ), these two components travel at different speeds through the liquid crystal of thickness d. This introduces a phase difference, or retardation (δ), between them, given by:
δ = 2π * d * (nₑ - nₒ) / λ = 2π * d * Δn / λ
where λ is the wavelength of the light.
When these two components emerge from the sample, they recombine to form elliptically polarized light. A second polarizer (the analyzer), when rotated, will transmit an intensity (I) that varies as a sinusoidal function of its rotation angle (θ). The transmitted intensity can be described by Malus's Law, modified to account for the phase retardation:
I(θ) = I₀ * [cos²(θ) - sin(δ)sin(θ)cos(θ)] (for a more general form)
A simpler approach is to measure the maximum (I_max) and minimum (I_min) transmitted intensities as the analyzer is rotated. The phase retardation δ can then be calculated from the intensity modulation:
sin²(δ/2) = I_min / I_max
By measuring δ, knowing the cell thickness d and the wavelength λ, the birefringence Δn can be precisely calculated.
Experimental Apparatus
A robust experimental setup is critical for accurate birefringence measurements. The core components are listed below, and their arrangement is depicted in the diagram.
Component List:
-
Light Source: A stable, monochromatic light source. A Helium-Neon (HeNe) laser (λ = 632.8 nm) is a common and cost-effective choice.
-
Polarizers: High-quality Glan-Thompson or dichroic sheet polarizers to define the polarization state of the light.
-
Rotation Mount: A precision, graduated rotation mount for the analyzer, allowing for accurate angle readings.
-
Liquid Crystal Cell: A custom-fabricated cell of known thickness (typically 5-20 µm) with planar alignment layers.
-
Temperature Controller: A hot stage with a programmable controller capable of maintaining stable temperatures with high precision (e.g., ±0.1 °C).
-
Photodetector: A photodiode or power meter to measure the transmitted light intensity.
-
Data Acquisition System: An oscilloscope or a data acquisition card connected to a computer to record the intensity signal.
-
System Initialization: Mount the filled LC cell onto the hot stage. Align the laser beam to pass through the center of the cell and onto the active area of the photodetector.
-
Alignment: Orient the cell on the hot stage so that the rubbing direction (the director axis n ) is at 0°. Set the transmission axis of the first (fixed) polarizer to 45°.
-
Thermal Cycling: Set the temperature controller to the starting temperature (e.g., 25°C). Allow the system to stabilize for at least 15 minutes to ensure thermal equilibrium.
-
Data Acquisition: Slowly rotate the analyzer through at least 180°. Record the transmitted intensity as a function of the analyzer angle. Identify the maximum (I_max) and minimum (I_min) intensity values.
-
Temperature Sweep: Increase the temperature in desired increments (e.g., 2°C). At each new temperature, repeat steps 3 and 4. Continue this process until you have passed the nematic-isotropic transition temperature (Tₙᵢ ≈ 55°C).
Data Analysis and Expected Results
For each temperature point, calculate the birefringence using the recorded intensity values.
-
Calculate Phase Retardation (δ): Use the measured maximum and minimum intensities to find the retardation in radians: δ = 2 * arcsin(√(I_min / I_max))
-
Calculate Birefringence (Δn): Using the calculated retardation, the known cell thickness d (in meters), and the laser wavelength λ (in meters), calculate the birefringence: Δn = (δ * λ) / (2π * d)
The experimental data can be fitted to established theoretical models. The temperature dependence of birefringence in the nematic phase is well-described by the Haller approximation, which relates Δn to the order parameter S: [3][4] Δn(T) = (Δn)₀ * (1 - T/Tₙᵢ)ᵝ
where (Δn)₀ is the extrapolated birefringence at T = 0 K, and β is a material-dependent exponent.
Expected Data for PCH5: Based on the comprehensive study by Li et al., the following table summarizes the expected refractive indices and birefringence for PCH5 at a wavelength of 589 nm. [1][5]
| Temperature (°C) | nₑ (Extraordinary) | nₒ (Ordinary) | Δn (Birefringence) |
|---|---|---|---|
| 20 | 1.615 | 1.498 | 0.117 |
| 25 | 1.610 | 1.500 | 0.110 |
| 30 | 1.604 | 1.503 | 0.101 |
| 35 | 1.598 | 1.505 | 0.093 |
| 40 | 1.591 | 1.508 | 0.083 |
| 45 | 1.582 | 1.511 | 0.071 |
| 50 | 1.570 | 1.515 | 0.055 |
| 55 | 1.525 | 1.525 | 0.000 |
Note: Data is interpolated and adapted from figures in Li, J., Gauza, S., & Wu, S. T. (2004). [1][5]Tₙᵢ is approximately 55°C.
Troubleshooting and Expert Insights
-
Inaccurate Cell Thickness: The cell gap d is a critical parameter. Measure it accurately using interferometry on the empty cell before filling. Any error in d will directly propagate to the calculated Δn.
-
Poor Alignment: A non-uniform or poorly aligned sample will result in inconsistent intensity readings and a low extinction ratio (I_min / I_max). This is often visible as defects or disclination lines when observing the cell under a polarizing microscope.
-
Thermal Instability: Ensure the cell has reached thermal equilibrium before taking measurements. A drifting temperature will lead to drifting intensity readings and inaccurate results.
-
Laser Power Fluctuation: Use a stable laser source and allow it to warm up completely before starting the experiment to minimize power drift.
Conclusion
The Rotating Analyzer Method provides a reliable and accurate means of characterizing the temperature-dependent birefringence of the nematic liquid crystal PCH5. This protocol, from meticulous sample preparation to systematic data acquisition and analysis, enables researchers to obtain crucial material parameters essential for both fundamental understanding of liquid crystal physics and the design of advanced optical and display technologies.
References
-
Springer. (2024). Handbook of Liquid Crystals--Volume II: Advanced Aspects and Applications. Available at: [Link]
-
Li, J., Gauza, S., & Wu, S. T. (2004). Temperature effect on liquid crystal refractive indices. Journal of Applied Physics, 96(1), 19-24. Available at: [Link]
-
Li, J., Gauza, S., & Wu, S. T. (2004). Temperature effect on liquid crystal refractive indices. ResearchGate. Available at: [Link]
-
Dhara, S. (2011). Perfluoropolymer as Planar Alignment Layer for Liquid Crystal Mixtures. Japanese Journal of Applied Physics, 50(7), 071501. Available at: [Link]
-
Polyanskiy, M. N. (2024). Refractive index of 5PCH (4-trans-pentylcyclohexylcyanobenzene). RefractiveIndex.INFO database. Available at: [Link]
-
ResearchGate. (n.d.). Scheme of the fabrication process of planar-aligned LC cell. Available at: [Link]
-
Singh, S. (2024). Handbook of Liquid Crystals. Taylor & Francis Online. Available at: [Link]
-
Zahra Hasan, Z. A. (2016). Study of Temperature effect on refractive indices for(5PCH) liquid crystals. International Journal of ChemTech Research, 9(12), 681-687. Available at: [Link]
-
Pan, R. P., Tsai, T. R., Chen, C. Y., & Pan, C. L. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of Biological Physics, 29(2-3), 335-338. Available at: [Link]
-
ResearchGate. (2018). Temperature variation of birefringence. Fitted curves based on Haller approximation method. Available at: [Link]
-
Sharma, A., & Kumar, A. (2010). Calculation of Optical Parameters of Liquid Crystals. Acta Physica Polonica A, 117(5), 823-828. Available at: [Link]
-
ResearchGate. (n.d.). The best fitted parameter values obtained from Haller's extrapolation method. Available at: [Link]
-
University of Cambridge. (n.d.). Liquid Crystals. DoITPoMS. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Response Time of PCH5 Liquid Crystal Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PCH5 (trans-4-(4-Pentylcyclohexyl) benzonitrile) liquid crystal mixtures. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to response time in your experiments. Our focus is on providing practical, field-proven insights to enhance the efficiency and accuracy of your work.
Troubleshooting Guide: Slow Response Time in PCH5 Mixtures
Dealing with slower-than-expected response times can be a significant bottleneck in experimental workflows. This section provides a systematic approach to diagnosing and resolving common issues.
| Symptom | Potential Cause | Recommended Solution |
| Overall slow rise and decay times | High Rotational Viscosity (γ₁): The intrinsic properties of the liquid crystal mixture heavily influence its rotational viscosity. Pure PCH5 may have a higher viscosity, leading to slower switching.[1] | 1. Optimize Operating Temperature: Increase the temperature of the LC cell. As a general rule, for every 10°C rise, the rotational viscosity can decrease by approximately half, leading to a faster response.[2] 2. Create a Binary Mixture: Mix PCH5 with a lower viscosity nematic liquid crystal like 7CB (4'-Heptyl-4-biphenylcarbonitrile). A 70/30 wt% mixture of PCH5/7CB has been shown to significantly improve response times.[3][4] 3. Dopant Addition: Introduce a small percentage of specific organic molecules or nanoparticles that can reduce the overall viscosity of the host mixture. |
| Slow rise time (Turn-on) | Insufficient Driving Voltage: The applied voltage may not be high enough to rapidly overcome the elastic forces of the liquid crystal molecules.[5] | 1. Increase Driving Voltage: Gradually increase the amplitude of the driving voltage. A higher voltage will exert a stronger torque on the liquid crystal molecules, causing them to switch faster.[5] 2. Implement Overdrive Technology: Apply an initial voltage spike that is higher than the target steady-state voltage to accelerate the initial molecular rotation, then reduce the voltage to the desired level.[6] |
| Slow decay time (Turn-off) | Weak Anchoring Energy: The alignment layer may not be providing a strong enough restoring force when the electric field is removed. | 1. Optimize Alignment Layer: Ensure the polyimide or other alignment layer is properly coated and rubbed to provide strong anchoring for the liquid crystal molecules. 2. Dual-Frequency Liquid Crystal Approach: While not directly modifying PCH5, using a dual-frequency liquid crystal allows for an active driving of both the on and off states by switching the frequency of the applied field, resulting in sub-millisecond response times.[7][8] |
| Inconsistent or unstable response times | Presence of Ionic Impurities: Free ions within the liquid crystal mixture can interfere with the applied electric field, leading to unpredictable switching behavior and slower response.[6] | 1. Doping with Nanoparticles: Disperse a low concentration of gold nanoparticles or helical carbon nanotubes into the PCH5 mixture. These nanoparticles can trap ionic impurities, effectively purifying the liquid crystal and leading to more stable and faster electro-optic switching.[6] 2. High-Purity Materials: Ensure that the PCH5, any mixing partners (like 7CB), and solvents used are of the highest possible purity to minimize the introduction of ionic contaminants. |
| Response time slows down significantly at lower temperatures | Temperature-Dependent Viscosity: The rotational viscosity of nematic liquid crystals increases exponentially as the temperature decreases.[1][9] | 1. Implement Temperature Control: Integrate a heating element and a temperature controller into your experimental setup to maintain a stable and optimal operating temperature. 2. Select Appropriate LC Mixture: For low-temperature applications, consider formulating a mixture with a lower clearing point and a less steep viscosity-temperature dependence. |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the optimization of PCH5 liquid crystal response times.
Q1: What is the most effective and straightforward method to significantly improve the response time of my PCH5 mixture?
A1: Creating a binary mixture of PCH5 with 7CB (4'-Heptyl-4-biphenylcarbonitrile) at a 70/30 wt% ratio is a highly effective method. This approach has been experimentally shown to yield a total response time of approximately 2.36 ms at a field strength of 2V/µm, which is a considerable improvement over pure PCH5 or 7CB.[3] The underlying principle is the modification of the bulk properties of the mixture, including its viscosity and dielectric anisotropy.
Q2: I've heard that nanoparticle doping can help. How does this work and what should I consider?
A2: Nanoparticle doping is an advanced technique for enhancing the electro-optic properties of liquid crystals.[10][11][12][13][14] There are two primary mechanisms by which nanoparticles can improve the response time of PCH5:
-
Ion Trapping: Metallic nanoparticles, such as gold nanoparticles, can act as traps for mobile ionic impurities within the liquid crystal. By reducing the concentration of free ions, the effective electric field experienced by the liquid crystal molecules is increased, leading to a faster response.[6]
-
Modification of Physical Properties: The presence of nanoparticles can alter the rotational viscosity and elastic constants of the liquid crystal host.[10][14] The specific effect depends on the nanoparticle's size, shape, concentration, and surface functionalization.
Considerations:
-
Dispersion: Achieving a stable and uniform dispersion of nanoparticles is critical. Agglomeration can lead to light scattering and a degradation of performance.
-
Concentration: The concentration of nanoparticles must be carefully optimized. While a small amount can be beneficial, higher concentrations can lead to an increase in viscosity and a slower response.[10][14]
-
Stability: The long-term stability of the nanoparticle-doped mixture should be evaluated to ensure that the performance improvements are maintained over time.[10]
Q3: How does operating temperature affect the response time of PCH5, and what is the optimal range?
A3: The response time of PCH5, like other nematic liquid crystals, is highly dependent on temperature. As the temperature increases, the rotational viscosity of the liquid crystal decreases, allowing the molecules to reorient more quickly in response to an electric field.[1][2] An empirical rule suggests that for every 10°C increase in temperature, the rotational viscosity is approximately halved.[2]
The optimal temperature range for PCH5 is within its nematic phase, which is from 30°C to 54.9°C. Operating closer to the higher end of this range will generally result in faster response times. However, it is crucial to maintain a stable temperature, as fluctuations can lead to inconsistent results.
Q4: Can I simply increase the driving voltage to get a faster response time? Are there any drawbacks?
A4: Yes, increasing the driving voltage is a common technique to achieve a faster rise time (turn-on). A higher voltage exerts a greater torque on the liquid crystal molecules, causing them to switch more rapidly.[5] However, there are drawbacks to consider:
-
Power Consumption: Higher voltages lead to increased power consumption, which may be a limiting factor in some applications.
-
Dielectric Breakdown: Exceeding the dielectric breakdown voltage of the liquid crystal cell can cause irreversible damage.
-
Image Quality: In display applications, excessively high voltages can lead to undesirable optical effects and may not be compatible with the driving electronics.
-
Limited Effect on Decay Time: The decay time (turn-off) is primarily governed by the relaxation of the liquid crystal molecules, which is dependent on the material's viscoelastic properties and the cell's anchoring energy, not the driving voltage.
A more sophisticated approach is to use an "overdrive" technique, where a short, high-voltage pulse is applied to initiate the switching, followed by a lower, sustaining voltage.[6]
Q5: How does the thickness of the liquid crystal cell (cell gap) influence the response time?
A5: The cell gap has a significant impact on the response time. For a conventional nematic liquid crystal cell, the response time is proportional to the square of the cell gap. Therefore, reducing the thickness of the liquid crystal layer is a very effective way to achieve a faster response.[15] However, a thinner cell gap can also lead to a decrease in manufacturing yield and an increase in cost.[15] The choice of cell gap is often a trade-off between response time, optical performance, and manufacturing considerations.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to optimize the response time of PCH5 mixtures.
Protocol 1: Preparation of a 70/30 wt% PCH5/7CB Binary Mixture
This protocol describes the preparation of a PCH5 and 7CB mixture to enhance electro-optic properties and achieve a faster response time.
Materials:
-
PCH5 (trans-4-(4-Pentylcyclohexyl) benzonitrile)
-
7CB (4'-Heptyl-4-biphenylcarbonitrile)
-
Mini hotplate with magnetic stirrer
-
Glass vials
-
Precision balance
Procedure:
-
Weighing: Accurately weigh the PCH5 and 7CB in a 70:30 weight ratio. For example, for a 1-gram mixture, use 0.7 g of PCH5 and 0.3 g of 7CB.
-
Mixing: Place the weighed PCH5 and 7CB into a clean glass vial with a small magnetic stir bar.
-
Heating and Stirring: Place the vial on a hotplate with magnetic stirring capabilities. Heat the mixture to a temperature above the nematic-isotropic transition temperature of both components (a temperature of 70°C is sufficient).
-
Homogenization: Stir the mixture at this temperature for at least one hour to ensure complete and uniform mixing. The solution should be clear and isotropic.
-
Cooling: Slowly cool the mixture back to room temperature while continuing to stir.
-
Cell Filling: The prepared mixture can then be introduced into a liquid crystal cell via capillary action, typically performed on a hotplate at a temperature above the nematic-isotropic transition of the mixture to ensure proper filling.
Protocol 2: Dispersion of Gold Nanoparticles in PCH5
This protocol provides a general guideline for dispersing gold nanoparticles into a PCH5 liquid crystal host.
Materials:
-
PCH5 liquid crystal
-
Gold nanoparticles (AuNPs) with appropriate surface functionalization (e.g., alkanethiols)
-
A suitable solvent (e.g., chloroform or toluene)
-
Ultrasonic bath
-
Vacuum oven
Procedure:
-
Solution Preparation: Dissolve the desired amount of PCH5 in a minimal amount of a volatile solvent like chloroform in a clean glass vial.
-
Nanoparticle Dispersion: In a separate vial, disperse the gold nanoparticles in the same solvent. Sonication for 10-15 minutes in an ultrasonic bath can aid in breaking up any aggregates.
-
Mixing: Add the gold nanoparticle dispersion to the PCH5 solution.
-
Homogenization: Sonicate the combined mixture for 30-60 minutes to ensure a uniform dispersion of the nanoparticles within the liquid crystal solution.
-
Solvent Evaporation: Place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below the clearing point of PCH5. This will slowly remove the solvent, leaving a uniform mixture of gold nanoparticles dispersed in the liquid crystal.
-
Characterization: Before use, it is recommended to characterize the dispersion using techniques such as polarizing optical microscopy to check for any large aggregates and UV-Vis spectroscopy to confirm the presence of the plasmon resonance peak of the gold nanoparticles.
Visualization of Key Concepts
Workflow for Improving PCH5 Response Time
The following diagram illustrates the decision-making process and experimental workflow for optimizing the response time of PCH5 liquid crystal mixtures.
Caption: Workflow for optimizing PCH5 response time.
Factors Influencing Liquid Crystal Response Time
This diagram illustrates the key factors that influence the response time of a nematic liquid crystal.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Improve Response Time in Small LCD Displays - TFT/OLED/LCD/Touch Display Manufacturer/Wholesale/Supplier [fwdisplays.com]
- 6. How to Improve LCD (Liquid Crystal Display) Response Time [electronicsmedia.info]
- 7. Fast Switching Dual-Frequency Nematic Liquid Crystal Tunable Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 10. Nanoparticle-Induced Property Changes in Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle-induced property changes in nematic liquid crystals - ePrints Soton [eprints.soton.ac.uk]
- 12. Role of Magnetic Nanoparticles Size and Concentration on Structural Changes and Corresponding Magneto-Optical Behavior of Nematic Liquid Crystals | MDPI [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Improve LCD Response Time: LCD Knowledge | Orient Display [orientdisplay.com]
How to reduce defects in trans-4-(4-Pentylcyclohexyl)benzonitrile alignment layers
Welcome to the technical support guide for trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) alignment layers. This resource is designed for researchers and scientists encountering challenges in achieving high-quality, defect-free liquid crystal (LC) alignment. This guide provides in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format to help you diagnose and resolve common issues.
Part A: Troubleshooting Guide for Common Alignment Defects
This section addresses specific defects observed during microscopic evaluation of PCH5 liquid crystal cells. Each entry details the probable causes and provides actionable solutions.
Question 1: Why am I observing linear and point defects (disclination lines) in my LC cell?
Disclination lines and point defects are the most common issues in nematic LC cells. They represent regions where the liquid crystal director changes abruptly, leading to light scattering and compromising device performance.[1][2] These defects, which can be visualized between crossed polarizers, are regions where the local director is undefined.[1][3][4]
Probable Causes & Solutions:
-
Surface Contamination: Dust particles, organic residues, or impurities on the substrate act as nucleation sites for defects. The LC molecules cannot align uniformly over these points, forcing the director field to become discontinuous.
-
Solution: Implement a rigorous substrate cleaning protocol. A multi-step ultrasonic cleaning process is highly effective. See Protocol 1 for a detailed methodology.
-
-
Poor Quality of Alignment Layer: An improperly prepared polyimide (PI) layer can lack the necessary surface anisotropy to enforce strong, uniform alignment.
-
Solution: Optimize the PI coating and curing process. Ensure the PI solution is filtered and spin-coated in a clean environment to achieve a uniform thickness. Crucially, the high-temperature baking step must be sufficient for complete thermal imidization, which forms the linear polymer chains essential for alignment.[5]
-
-
Inconsistent Mechanical Rubbing: The rubbing process is a critical step that creates microscopic grooves and, more importantly, orients the polyimide chains to guide the LC molecules.[5][6] Inconsistent pressure, speed, or a worn-out rubbing cloth can lead to areas with weak or non-uniform anchoring energy.
-
Solution: Standardize the rubbing process. Use a dedicated rubbing machine for precise control over pressure, roller speed, and substrate speed. Regularly replace the rubbing cloth to prevent contamination and ensure consistent performance.
-
-
Thermal Stress During Filling: Filling the cell with PCH5 in its nematic phase or cooling it too rapidly from the isotropic phase can "quench" defects into the cell.
-
Solution: Fill the cell at a temperature comfortably within the isotropic phase of PCH5. Subsequently, cool the cell slowly and uniformly through the nematic-isotropic transition temperature. This allows the LC molecules to equilibrate and align with the surface director, minimizing the formation of stable defects.[7]
-
Question 2: My LC cell shows large, patchy domains of varying brightness (Mura defects). What is the cause?
Mura defects, or non-uniform regions, indicate inconsistencies in the alignment across the cell area. This can be due to variations in the pretilt angle or the azimuthal alignment direction.
Probable Causes & Solutions:
-
Non-uniform Alignment Layer Thickness: An unevenly spin-coated polyimide layer will cure differently across the substrate, leading to variations in surface properties and anchoring strength.
-
Solution: Optimize your spin-coating procedure. Ensure the substrate is centered and level. Adjust the spin speed and acceleration to achieve a uniform coating, typically in the range of 50-100 nm.
-
-
Inhomogeneous Baking/Annealing: Temperature gradients across the substrate during the polyimide baking step can cause incomplete or non-uniform imidization.
-
Residues from Photolithography or Photoalignment: If using photo-sensitive polyimides, incomplete removal of photolysis products can disrupt liquid crystal alignment, causing light leakage and bright spot mura.[10]
-
Solution: Increase the post-exposure baking time and/or temperature to ensure all volatile residues are removed before cell assembly.[10]
-
Part B: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and procedural choices that underpin successful LC alignment.
1. What is the primary mechanism of LC alignment on a rubbed polyimide surface?
While it was once thought that microscopic grooves from the rubbing process were solely responsible, the dominant mechanism is the molecular orientation of the polyimide chains themselves.[6] The mechanical shearing force from the rubbing cloth stretches and aligns the long polymer chains at the surface in the rubbing direction.[5] The rod-like PCH5 molecules then align parallel to these oriented chains through intermolecular van der Waals forces to minimize the system's free energy.[11]
2. How does the polyimide baking (curing) temperature affect the final alignment?
The baking step is critical and serves two main purposes: solvent evaporation and thermal imidization. The imidization process converts the polyamic acid precursor into the rigid, linear polyimide chains required for stable alignment.[5] The baking temperature also significantly influences the pretilt angle. For polyimides designed for vertical alignment, over-baking (i.e., at temperatures higher than recommended) can cleave off the side chains responsible for inducing a high pretilt, causing the angle to decrease toward a more planar alignment.[12]
Table 1: Effect of Baking Temperature on Pretilt Angle for a Mixed PI System (Data conceptualized from findings in[12])
| Baking Temperature (°C) | Effect on Polyimide Structure | Resulting Pretilt Angle |
| 180 (Standard) | Optimal imidization for vertical alignment component. | High (~85°) |
| 200 | Increased imidization of backbone, slight cleavage of vertical alignment side chains. | Medium (~60°) |
| 220 | Further imidization and more significant cleavage of side chains. | Lower (~40°) |
| 240 (Over-baked) | Promotes planar alignment characteristics, significant loss of vertical alignment function. | Low (~25°) |
3. What is the role of rubbing strength and how is it controlled?
Rubbing strength determines the degree of anisotropy imparted to the polyimide surface. It is a function of the pressure applied by the rubbing roller, the rotational speed of the roller, and the number of times the substrate is rubbed. For a given polyimide system, increasing the rubbing strength generally enhances the planar ordering effect, which can be used to tune the pretilt angle.[12] In cells using a mix of vertical and planar polyimides, weak rubbing allows the vertical alignment side chains to dominate, resulting in a high pretilt. As rubbing strength increases, the influence of the planar-aligned backbone increases, reducing the pretilt angle.[12]
4. Are there non-contact alternatives to mechanical rubbing?
Yes, several non-contact methods exist that avoid the problems of dust generation, static charge, and mechanical damage associated with rubbing.[13]
-
Photoalignment: This technique uses polarized UV light to induce anisotropy in a photosensitive polymer layer. The LC molecules then align according to the polarization direction of the light.[7][13][14]
-
Ion Beam (IB) Irradiation: Bombarding the alignment layer with a collimated beam of ions at an oblique angle can create surface anisotropy by breaking and reforming chemical bonds.[15] This method is highly controllable and can produce uniform LC alignment.[8][9]
5. How does cell thickness impact alignment quality and performance?
In very thin cells (e.g., below 2 µm), the alignment layers themselves constitute a significant portion of the cell's capacitance. This "voltage shielding" effect means a portion of the applied voltage drops across the alignment layers, reducing the effective field across the liquid crystal and increasing the operating voltage.[16] Furthermore, the influence of surface anchoring energy becomes much more pronounced in thin cells, having a greater impact on response time and threshold voltage.[16]
Visualizations & Protocols
Diagram 1: General Workflow for LC Cell Fabrication
This diagram illustrates the critical stages in fabricating a liquid crystal cell with rubbed polyimide alignment layers.
Caption: Workflow for LC Cell Fabrication.
Diagram 2: Troubleshooting Logic for Alignment Defects
This flowchart provides a logical path for diagnosing the root cause of common alignment defects.
Sources
- 1. Defects [doitpoms.ac.uk]
- 2. Liquid crystals and the hunt for defects - College of Engineering at Carnegie Mellon University [engineering.cmu.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Effect of Annealing Temperature on Liquid Crystal Alignment Using...: Ingenta Connect [ingentaconnect.com]
- 10. A Novel Polyimide Alignment Film Material for Mura Improvement of Liquid Crystal Display | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. electronics.stackexchange.com [electronics.stackexchange.com]
- 12. OPG [opg.optica.org]
- 13. Alignment layer - Wikipedia [en.wikipedia.org]
- 14. Photoalignment of liquid crystals by liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Display Contrast Ratio with PCH5
A Note to Our Valued Research Community:
Our commitment at the forefront of display technology is to provide our partners with comprehensive and actionable scientific support. We understand that pushing the boundaries of display performance requires not only innovative materials but also a deep understanding of their application.
Currently, we have received inquiries regarding a material designated as "PCH5" for the optimization of contrast ratios. After a thorough review of publicly available scientific literature, patent databases, and industry publications, we have found no information corresponding to a material or technology with this designation in the context of display manufacturing or research.
This suggests a few possibilities:
-
Proprietary or Internal Designation: "PCH5" may be an internal, pre-commercial, or confidential codename for a new material.
-
Nomenclature Discrepancy: The material may be known in the broader scientific community under a different chemical name or designation.
-
Emerging Technology: This could be a very recent development that has not yet been disclosed in public forums.
While we cannot provide specific guidance on "PCH5" at this time, we are dedicated to supporting your research goals. To that end, we have assembled the following generalized troubleshooting guide and FAQ based on common challenges and principles in optimizing display contrast ratios using advanced materials, such as novel liquid crystal formulations or quantum dot enhancement films. We believe these principles will be valuable in your experimental work.
Should you have further details about the chemical nature, supplier, or any preliminary data related to "PCH5," we encourage you to contact our advanced support team for a confidential consultation.
General Troubleshooting Guide for Advanced Contrast Ratio Enhancement Materials
This guide is structured to address common issues encountered when integrating novel materials to improve display contrast ratios.
Issue 1: Sub-optimal Black Levels or Light Leakage
Question: We are observing higher-than-expected luminance in the "off" state of our pixels after applying the new material, leading to a poor contrast ratio. What are the likely causes and how can we troubleshoot this?
Answer:
This is a common challenge that typically points to issues with the alignment of liquid crystals (in LC-based displays) or incomplete quenching of light emission.
Possible Causes & Solutions:
-
Material Concentration: The concentration of the enhancement material can be critical. An incorrect concentration might disrupt the liquid crystal alignment layer or interfere with the voltage-holding ratio of the pixel.
-
Protocol: Perform a concentration sweep experiment. Prepare a matrix of test cells with varying concentrations of the material (e.g., 0.1% to 5% by weight) in the host liquid crystal. Measure the V-T (Voltage-Transmittance) curve for each cell to identify the optimal concentration that maximizes the dark state.
-
-
Curing/Annealing Process: For materials that are part of a polymer matrix or film, the curing process (UV or thermal) is critical. Incomplete or improper curing can lead to phase separation or a disordered structure that scatters light.
-
Protocol: Vary the curing conditions, such as UV intensity, exposure time, and temperature. Use techniques like differential scanning calorimetry (DSC) to verify the glass transition temperature and ensure complete polymerization.
-
-
Interfacial Compatibility: The new material may have poor adhesion or chemical compatibility with the alignment layer or other adjacent films, leading to defects that scatter light.
-
Protocol: Characterize the surface energy of your substrates with and without the new material using a goniometer. Consider applying a different adhesion promoter or modifying the surface of the adjacent layers.
-
Experimental Workflow for Diagnosing Light Leakage:
Caption: Troubleshooting workflow for high black levels.
Frequently Asked Questions (FAQs)
Q1: We are seeing a significant color shift in our display after integrating the new material. Why is this happening?
A1: Color shifts often arise from the material's own absorption or fluorescence spectrum, or from its effect on the birefringence of the liquid crystal layer.
-
Absorption: If the material absorbs light in the visible spectrum, it will alter the color of the transmitted light. You should measure the absorption spectrum of the material using a UV-Vis spectrophotometer.
-
Fluorescence: Some materials can fluoresce, emitting light at a different wavelength when excited by the backlight. This can be checked using a spectrofluorometer.
-
Birefringence Modification: In liquid crystal displays, if the material alters the effective birefringence (Δn) of the LC mixture, it will change the phase retardation for a given cell gap, leading to color shifts, especially in off-axis viewing. You can measure the Δn of the mixture using an Abbe refractometer.
Q2: The response time of our pixels has slowed down considerably. What is the cause?
A2: A slower response time is almost always linked to an increase in the rotational viscosity (γ1) of the liquid crystal mixture. Many additives, especially polymeric ones, can significantly increase viscosity.
-
Troubleshooting: Measure the rotational viscosity of your LC mixture with and without the new material using a rotational viscometer. If the increase is substantial, you may need to:
-
Reduce the concentration of the material, finding a balance between contrast enhancement and response time.
-
Investigate a different host liquid crystal with a lower intrinsic viscosity.
-
Explore driving schemes that use overdrive voltages to speed up the pixel response.
-
Q3: How can we confirm the long-term stability and reliability of our display with this new material?
A3: Long-term reliability is a critical concern. You should conduct accelerated aging tests.
-
High-Temperature High-Humidity (HTHH) Test: Store the test cells at elevated temperature and humidity (e.g., 60°C, 90% RH) for an extended period (e.g., 1000 hours). Periodically measure the contrast ratio, color point, and voltage holding ratio to check for degradation.
-
UV Stability Test: Expose the display to high-intensity UV radiation that simulates prolonged exposure to the backlight. Look for signs of yellowing or degradation in performance.
-
Thermal Cycling: Subject the device to repeated temperature cycles (e.g., -20°C to 85°C) to check for delamination or other mechanical failures.
Data Summary Table for Material Evaluation:
| Parameter | Test Method | Desired Outcome | Potential Issue if Deviated |
| Contrast Ratio | Photometer/Colorimeter | Maximized (>5000:1 for VA) | Light leakage, poor LC alignment |
| Response Time (GtG) | Photodiode & Oscilloscope | Minimized (<8 ms) | Increased viscosity of LC mixture |
| Color Gamut | Spectroradiometer | Unchanged or enhanced (e.g., >95% DCI-P3) | Material absorption/fluorescence, birefringence shift |
| Voltage Holding Ratio | VHR Measurement System | High (>99%) | Ionic impurities in the new material, charge trapping |
| Long-Term Stability | Accelerated Aging Chambers | Minimal degradation after 1000 hrs | Material decomposition, incompatibility with other layers |
References
As we were unable to locate specific literature on "PCH5," we are providing a list of foundational resources on display technology and contrast enhancement for your reference.
Troubleshooting unexpected phase transitions in PCH5 mixtures
Welcome to the technical support center for PCH5 (4-(trans-4'-pentylcyclohexyl)-benzonitrile) liquid crystal mixtures. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected phase transitions and other common issues encountered during experimentation. The following guides are structured in a question-and-answer format to directly address specific problems with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My PCH5 mixture shows a different Nematic-to-Isotropic (N-I) transition temperature than expected.
Question: I've prepared a mixture containing PCH5, but the clearing point (N-I transition) is significantly lower/higher than what I predicted based on the components' properties. What could be the cause?
Answer: A deviation in the Nematic-to-Isotropic (N-I) transition temperature, or clearing point, is a common issue and can be attributed to several factors, primarily related to purity and composition.
Underlying Causes & Explanations:
-
Contamination: The most frequent cause is the presence of impurities. Even small amounts of contaminants can significantly depress or, in some specific cases, elevate the N-I transition temperature.
-
Non-mesogenic solvents: Residual solvents from synthesis or cleaning (e.g., hexane, acetone) can disrupt the nematic order, leading to a lower N-I temperature. These molecules do not align with the liquid crystal director and introduce disorder, making the transition to the isotropic phase occur at a lower temperature.[1][2]
-
Water: Moisture is a common contaminant that can depress the clearing point. While some associative liquids like water may not mix well with the liquid crystal, their presence can still influence phase behavior.[1][2]
-
Synthesis byproducts: Incomplete purification of PCH5 or other components in your mixture can introduce molecules that interfere with the desired liquid crystalline ordering.
-
-
Compositional Inaccuracy: The N-I temperature of a mixture is highly dependent on the precise ratio of its components.
-
Weighing Errors: Small errors in weighing the components of the mixture can lead to a different final composition and, consequently, a shifted N-I temperature.
-
Incomplete Mixing: If the components are not thoroughly mixed, you may observe phase separation or a broadened N-I transition rather than a sharp, single clearing point.
-
-
Degradation: PCH5 and other cyanobiphenyl derivatives can be susceptible to degradation under certain conditions (e.g., exposure to UV light or high heat over extended periods), although they are generally stable. Degradation products will act as impurities.
Troubleshooting Protocol:
-
Verify Purity of Components:
-
DSC Analysis: Run a Differential Scanning Calorimetry (DSC) scan on each individual component of your mixture. Compare the measured transition temperatures to literature values. For pure PCH5, the nematic phase ranges from 30°C to 54.9°C.[3][4] A broad or shifted transition in a pure component indicates impurity.
-
Spectroscopy: Techniques like NMR or HPLC can be used to identify and quantify impurities in your starting materials.
-
-
Ensure Proper Mixture Preparation:
-
Accurate Weighing: Use a calibrated analytical balance and ensure precise measurements of each component.
-
Thorough Mixing: Heat the mixture above the clearing point of all components into the isotropic phase. Gently agitate or stir the mixture in this isotropic state for a sufficient time to ensure homogeneity. Cool the mixture slowly back to the nematic phase.
-
-
Re-characterize the Mixture:
-
Polarized Optical Microscopy (POM): Slowly heat your mixture on a hot stage under a POM. Observe the N-I transition. A sharp, uniform transition across the sample indicates a well-mixed, stable formulation. A broad transition or the presence of multiple clearing points suggests inhomogeneity or phase separation.
-
DSC Confirmation: Perform a DSC scan on the final mixture. The thermogram should show a single, sharp endothermic peak at the N-I transition. The presence of multiple peaks or a very broad peak points to problems with the mixture's composition or stability.[5][6][7]
-
FAQ 2: I'm observing unexpected textures or defects in my PCH5 mixture under the Polarized Optical Microscope (POM).
Question: My PCH5 mixture, which should be in a simple nematic phase, is showing unusual textures, such as Schlieren brushes with incorrect defect strengths or regions that look different from the bulk. What is happening?
Answer: The textures observed under a POM are a direct visualization of the liquid crystal's director field configuration. Unexpected textures are often indicative of contamination, surface alignment issues, or the emergence of an unintended liquid crystal phase.
Underlying Causes & Explanations:
-
Induced Smectic Phases: Some mixtures of nematic liquid crystals can exhibit smectic phases, even if none of the individual components do. This is due to specific molecular interactions, such as favorable packing arrangements, that promote layered structures.
-
Contamination: Certain impurities can locally alter the liquid crystal ordering, leading to the formation of defects or different textures. For example, particulate matter can act as nucleation sites for defects.
-
Surface Alignment: The alignment layer on your glass slides dictates the orientation of the liquid crystal at the surface. If the alignment layer is poor, damaged, or contaminated, it can lead to a non-uniform director configuration and complex defect patterns.
-
Thermal Gradients: If there are significant temperature gradients across your sample on the hot stage, you may observe different textures or even different phases coexisting in different regions of the sample.
Troubleshooting Protocol:
-
Systematic Temperature Variation:
-
Slowly heat and cool the sample through its phase transitions under the POM. Carefully observe the evolution of textures. The appearance of "fan-like" or "focal conic" textures upon cooling from the nematic phase is a classic sign of a smectic phase.
-
Compare the observed textures to reference images of known liquid crystal phases. Nematic phases are typically characterized by Schlieren textures with point-like defects (disclinations).[8][9]
-
-
Verify Cell Preparation:
-
Cleanliness: Ensure your glass slides are scrupulously clean before applying any alignment layer.
-
Alignment Layer Quality: Check the quality of your alignment layer (e.g., rubbed polyimide). An uneven rubbing process can lead to variations in the surface anchoring energy and result in a non-uniform texture. Prepare a new cell with fresh alignment layers if necessary.
-
-
Differential Scanning Calorimetry (DSC) Correlation:
-
A DSC scan can confirm the presence of additional phase transitions. A nematic-to-smectic transition will appear as a small, often second-order, peak in the DSC thermogram at a temperature below the main N-I transition.
-
Visual Troubleshooting Guide with POM
| Observed Texture | Potential Cause | Suggested Action |
| Broad or blurry N-I transition | Impurities or compositional inhomogeneity. | Re-purify components; ensure thorough mixing in the isotropic state. |
| Fan-like or focal conic textures on cooling | Presence of a smectic phase. | Perform a DSC scan to confirm the additional phase transition. |
| Non-uniform Schlieren texture | Poor surface alignment or thermal gradients. | Prepare a new, clean cell with a fresh alignment layer; ensure uniform heating on the hot stage. |
| Stationary, bright points | Insoluble particulate contamination. | Filter the mixture in its isotropic state. |
FAQ 3: My PCH5 mixture is undergoing phase separation.
Question: After preparing my PCH5 mixture, I'm observing droplets or distinct regions with different optical properties, suggesting the components are separating. Why is this happening and how can I fix it?
Answer: Phase separation occurs when the components of a mixture are not fully miscible under all conditions. In liquid crystal mixtures, this can be triggered by changes in temperature or the introduction of a non-mesogenic component.
Underlying Causes & Explanations:
-
Limited Miscibility: The components of your mixture may have a miscibility gap, meaning they will phase separate below a certain temperature. This is more common in mixtures where the components have significantly different molecular structures or polarities.
-
Impurity-Induced Separation: The addition of a substance (even an impurity) that is poorly soluble in the liquid crystal host can lead to phase separation. This is a known phenomenon when mixing liquid crystals with certain nanoparticles or polymers.[10][11]
-
Spinodal Decomposition: As the mixture is cooled from the isotropic phase, it can enter a thermodynamically unstable region where concentration fluctuations grow, leading to the spontaneous separation into two phases with different compositions.[12][13][14]
Troubleshooting Workflow:
The following workflow can help diagnose and address phase separation in PCH5 mixtures.
Diagram: Troubleshooting Phase Separation
Caption: A workflow for troubleshooting phase separation in PCH5 mixtures.
Experimental Protocols:
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the PCH5 mixture into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above the expected N-I transition (e.g., 70°C).
-
Cool the sample at a controlled rate (e.g., 5-10°C/min) to a temperature below any expected transitions (e.g., 0°C).
-
Hold for 2-5 minutes to ensure thermal equilibrium.
-
Heat the sample at the same controlled rate to the starting temperature (70°C).
-
-
Data Analysis: Analyze the heating curve. A sharp endothermic peak corresponds to the N-I transition. Additional peaks at lower temperatures may indicate other phase transitions (e.g., crystal-nematic, smectic-nematic). A very broad peak or multiple peaks in the N-I region can signify phase separation or impurity issues.[15][16]
Protocol 2: Polarized Optical Microscopy (POM) with Hot Stage
-
Sample Preparation: Place a small drop of the PCH5 mixture onto a clean glass slide. Cover with a coverslip. If using alignment layers, prepare a thin cell and fill it with the mixture via capillary action in the isotropic phase.
-
Instrument Setup: Place the slide on the hot stage of the polarizing microscope.
-
Thermal Observation:
-
Slowly heat the sample (e.g., 2-5°C/min) while observing the texture between crossed polarizers.
-
Note the temperature at which the sample becomes completely dark (isotropic). This is the clearing point (N-I transition).
-
Slowly cool the sample from the isotropic phase and observe the formation of the liquid crystal textures. Note the temperature at which the nematic phase nucleates.
-
Look for the formation of droplets of a second phase, which will have a different birefringence or texture from the bulk material. This is a clear indication of phase separation.
-
References
- Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences, 2(1), 26-39.
- ResearchGate. (n.d.). The viscosity of the liquid crystal PCH-5, in the nematic and isotropic phases, as function of the temperature.
- Pan, R. P., et al. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of Biological Physics, 29(2-3), 335-8.
- Pan, R. P., et al. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. PubMed.
- Mabrey, S., & Sturtevant, J. M. (1976). Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry.
- Tanaka, H. (n.d.). Phase separation of nematic liquid crystal mixtures. University of Tokyo.
- Hassanein, G. N., et al. (2024).
- ResearchGate. (n.d.). Summary of the phase transitions observed in the DSC experiments with...
- Mabrey, S., & Sturtevant, J. M. (1976). Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry. PMC.
- Hölbl, A., et al. (2023). Phase behavior of nematic-nanoparticle mixtures.
- Armas, L. A., & Valls, O. T. (2025). Phase Separation in Mixtures of Nematic and Isotropic Fluids.
- Armas, L. A., & Valls, O. T. (2025).
- Jana, P. K., et al. (2019). Entropy-driven impurity-induced nematic-isotropic transition of liquid crystals. arXiv.
- Armas, L. A., & Valls, O. T. (2025). Phase Separation in Mixtures of Nematic and Isotropic Fluids.
- Wikipedia. (n.d.). Liquid crystal. Wikipedia.
- Neithalath, N. (2023).
- DoITPoMS. (n.d.). Liquid Crystals (all content).
- Jana, P. K., et al. (2020). Impurity-induced nematic–isotropic transition of liquid crystals. Physical Chemistry Chemical Physics.
- Farzi, H., et al. (2022). Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review. MDPI.
- Frinton Laboratories Inc. (n.d.). Liquid Crystals.
- Martin, T. S., et al. (2022). Understanding the effect of liquid crystal content on the phase behavior and mechanical properties of liquid crystal elastomers.
- Bawa, A., et al. (2023).
- Gorkunov, M. V., et al. (2010). Phase separation effects and the nematic–isotropic transition in polymer and low molecular weight liquid crystals doped with nanoparticles.
Sources
- 1. [1910.05628] Entropy-driven impurity-induced nematic-isotropic transition of liquid crystals [arxiv.org]
- 2. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of phase transitions of lipids and lipid mixtures by sensitivity differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid crystal - Wikipedia [en.wikipedia.org]
- 9. Liquid Crystals (all content) [doitpoms.ac.uk]
- 10. Frontiers | Phase behavior of nematic-nanoparticle mixtures [frontiersin.org]
- 11. Phase separation effects and the nematic–isotropic transition in polymer and low molecular weight liquid crystals doped with nanoparticles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. Phase Transition Dynamics group, Department of Physics, Kyoto University, Japan [stat.scphys.kyoto-u.ac.jp]
- 13. annualreviews.org [annualreviews.org]
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- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Thermal Stability of Nematic Mixtures Containing PCH5
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nematic liquid crystal mixtures containing PCH5 (trans-4-(4-Pentylcyclohexyl) benzonitrile). This guide is designed to provide expert insights, practical troubleshooting advice, and validated protocols to help you overcome common challenges related to the thermal stability of these materials. Our focus is on explaining the causality behind experimental choices to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the formulation and characterization of PCH5-based nematic mixtures.
Q1: What are the fundamental thermal properties of pure PCH5?
Pure PCH5 (trans-4-(4-Pentylcyclohexyl) benzonitrile) is a nematic liquid crystal known for its relatively high thermal stability but modest electro-optic properties.[1][2] Its nematic phase typically exists in a range from 30°C to 54.9°C.[3] Understanding this baseline is critical before you begin formulating mixtures, as any deviation in your pure sample could indicate purity issues from the start.
Q2: My mixture's Nematic-to-Isotropic (N-I) transition temperature is lower than anticipated. What are the likely causes?
A depression in the N-I transition temperature (also known as the clearing point) is a common issue that typically points to one of two culprits:
-
Impurities: The presence of non-mesogenic impurities, such as residual solvents or synthesis byproducts, can disrupt the long-range orientational order of the nematic phase. This disruption lowers the energy required to transition to the disordered isotropic state.[4][5][6] Non-associative impurities that mix well with the liquid crystal are particularly effective at inducing this transition.[4][6]
-
Component Miscibility and Ratio: If the components of your mixture are not fully miscible or if the mixing ratio is inaccurate, you may observe a broadened or lowered N-I transition. The phase behavior of a mixture is highly dependent on the specific interactions and compatibility between the host (PCH5) and the dopant molecules.[7]
Q3: What is the most effective strategy for increasing the N-I transition temperature of a PCH5-based mixture?
The primary strategy is to create a binary mixture with another nematic liquid crystal that has complementary properties. A well-documented approach is to mix PCH5 with 7CB (4-n-heptyl cyanobiphenyl).[1][2][3] While PCH5 offers high thermal stability, 7CB provides better electro-optic properties.[1][2] By combining them, you can create a eutectic mixture that leverages the strengths of both components. For example, a mixture of 7CB/PCH5 at a 30/70 wt% ratio has been shown to exhibit high thermal stability with an N-I transition at 50°C, along with enhanced electro-optic performance compared to pure PCH5.[1][2][3][8] The general principle involves adding molecules, like terphenyls, specifically to raise the clearing point of the formulation.[9]
Q4: How do chiral dopants affect the thermal stability of the nematic phase?
Chiral dopants are added to induce a helical twist in the nematic phase, forming a cholesteric or "chiral nematic" phase. Their impact on thermal stability varies significantly based on molecular structure and concentration.[10] Often, adding a dopant can depress the N-I temperature, as the dopant molecules can disrupt the host's nematic ordering.[7] However, if the dopant has a rigid, elongated molecular shape that is highly compatible with the PCH5 host, the depression of the clearing point can be minimized.[10] The goal is to select a dopant with a high Helical Twisting Power (HTP) so that a chiral phase can be induced at a low concentration, thereby preserving the thermal stability of the host mixture.[10]
Q5: What are the essential techniques for characterizing the thermal stability of my mixture?
To properly assess thermal stability, a combination of techniques is recommended:
-
Differential Scanning Calorimetry (DSC): This is the primary method for precisely determining phase transition temperatures (like the N-I transition) and their associated enthalpy changes.[11][12][13] It provides quantitative data on the thermal properties of your mixture.
-
Polarizing Optical Microscopy (POM): POM allows for the direct visual identification of liquid crystal phases by observing their unique textures.[12][13] It is invaluable for confirming the phases detected by DSC and for identifying any unexpected phase behavior.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the degradation temperature of your mixture, which is the upper limit of its thermal stability.[12][14] Operating your mixture near or above this temperature will lead to irreversible decomposition.
Troubleshooting Guide: Common Experimental Issues
When experimental results deviate from expectations, a systematic approach is necessary to identify and resolve the issue.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Drifting N-I Transition Temperature | Thermal Degradation: The mixture is being heated too close to or beyond its decomposition temperature, causing irreversible chemical changes.[14][15] | 1. Perform TGA: Determine the onset of mass loss for your mixture. Ensure all subsequent experiments are conducted at least 20-30°C below this temperature.[12] 2. Inert Atmosphere: If components are sensitive to oxidation, handle and analyze them under an inert atmosphere (e.g., nitrogen). |
| Broad or Multiple N-I Peaks in DSC | 1. Inhomogeneous Mixing: The components are not uniformly distributed, leading to domains with different compositions and thus different clearing points. 2. Impurities: The presence of impurities can broaden the phase transition.[4][5] | 1. Improve Mixing Protocol: Heat the mixture to its isotropic phase, then vortex or sonicate to ensure homogeneity. Quench cool to "lock in" the mixed state before analysis. 2. Verify Purity: Check the purity of your starting materials (PCH5, dopants, etc.) using appropriate analytical techniques (e.g., HPLC, NMR). |
| Unexpected Phase Appearance (e.g., Smectic) | Component Properties: One of the components in your mixture may inherently possess or promote smectic phases at certain temperatures or concentrations.[16] | 1. Review Component Literature: Research the phase behavior of all individual components in your mixture. 2. Adjust Ratios: Systematically vary the concentration of the suspected component to see how it affects the phase behavior. 3. Use POM: Visually confirm the texture of the unexpected phase. Smectic phases have characteristic textures (e.g., focal conic, mosaic) distinct from the nematic Schlieren or marbled textures.[12] |
| Inconsistent Results Between Batches | 1. Weighing Errors: Inaccurate mass measurements of components lead to different final concentrations. 2. Lot-to-Lot Variation: The purity or properties of starting materials may differ between manufacturer lots. | 1. Use a Calibrated Analytical Balance: Ensure high precision in all mass measurements. 2. Standardize Protocol: Document and strictly adhere to a standard operating procedure (SOP) for mixture preparation. 3. Characterize New Materials: Run a baseline DSC on each new lot of starting material to confirm its properties before use. |
Visualizing Workflows and Logic
A structured approach is crucial for both troubleshooting and development. The following diagrams illustrate key decision-making and experimental processes.
Caption: Troubleshooting flowchart for thermal stability issues.
Caption: Workflow for enhancing thermal stability of PCH5 mixtures.
Experimental Protocols
Protocol 1: Determination of N-I Transition Temperature using DSC
This protocol outlines the standard procedure for measuring the nematic-to-isotropic phase transition temperature.
Objective: To accurately measure the clearing point (T_NI) and associated enthalpy change (ΔH) of a PCH5-based mixture.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
High-purity indium standard for calibration
-
Your PCH5 liquid crystal mixture (2-8 mg)
-
Crimper for sealing pans
Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a pure indium standard according to the manufacturer's instructions. This step is critical for data accuracy.
-
Sample Preparation: a. Place an empty aluminum pan on a microbalance and tare it. b. Carefully transfer 2-8 mg of your liquid crystal mixture into the pan. Record the exact mass. c. Place a lid on the pan and seal it using a crimper. Ensure the seal is airtight to prevent sample loss during heating. d. Prepare an identical empty, sealed pan to be used as a reference.
-
DSC Program: a. Place the sample pan and the reference pan into the DSC cell. b. Set up the following temperature program, ensuring the sample is under a constant nitrogen gas flow (e.g., 50 mL/min) to maintain an inert atmosphere.[12] c. Cycle 1 (Erase Thermal History): Heat the sample from room temperature to ~20°C above the expected N-I transition at a rate of 10°C/min. Hold for 5 minutes to ensure the sample is fully isotropic and homogeneous. d. Cycle 2 (Cooling): Cool the sample to a temperature well below the crystallization point (e.g., -20°C or lower) at a rate of 10°C/min. This will show the isotropic-to-nematic transition on cooling. e. Cycle 3 (Heating): Heat the sample again from the low temperature to the isotropic phase at 10°C/min. The data from this second heating run is typically used for reporting transition temperatures to ensure a consistent thermal history.[12]
-
Data Analysis: a. Plot the heat flow (W/g) as a function of temperature. b. The N-I transition will appear as an endothermic peak on the second heating scan. c. Determine the peak temperature of this transition. This value is reported as the N-I transition temperature (T_NI). d. Integrate the area under the peak to calculate the enthalpy of the transition (ΔH).
Data Summary
The following table summarizes the thermal properties of PCH5, 7CB, and a representative mixture, as derived from literature. This data serves as a useful benchmark for your own experiments.
| Compound / Mixture | Nematic Phase Range (°C) | N-I Transition (T_NI) (°C) | Key Characteristics |
| Pure PCH5 | 30 – 54.9 | 54.9 | High thermal stability, lower electro-optic response.[3] |
| Pure 7CB | 14.5 – 42.8 | 42.8 | Lower thermal stability, better electro-optic response.[3] |
| 7CB/PCH5 (30/70 wt%) | Not specified, but stable at RT | 50.0 | Enhanced thermal stability and improved electro-optic properties compared to the individual components.[1][2][3][8] |
References
- Hassanein, G. N. (2024).
- Hassanein, G. N., et al. (2024).
- Thomas, D., et al. Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Macromolecular Chemistry.
- Thermal characterization of a nematic liquid crystal suited for the fabrication of NIR spectrally-tunable vertical cavity surface emitting lasers (2022). Unknown Source.
- Minot, M. N.
- Thermal characterization of a nematic liquid crystal suited for the fabrication of NIR spectrally-tunable vertical cavity surface emitting lasers (2022).
- Hassanein, G. N. (2024).
- Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences - IPRJB.
- Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals (2023). MDPI.
- 4'-pentyl-4-cyanobiphenyl - 5CB (2024). Taylor & Francis.
- Helical twisting power and compatibility in twisted nematic phase of new chiral liquid crystalline dopants with various liquid crystalline matrices (Year not specified).
- LIQUID CRYSTAL PHASES (Year not specified). University of HAMBURG.
- Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors (Year not specified). Unknown Source.
- Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal M
- Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate)
- Impurity-induced nematic–isotropic transition of liquid crystals (Year not specified). RSC Publishing.
- 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions (2024). PMC.
- The Influence of Disorder on Thermotropic Nematic Liquid Crystals Phase Behavior (Year not specified). MDPI.
- Impurity-induced nematic-isotropic transition of liquid crystals. (Year not specified). Semantic Scholar.
- Glass Transition, Liquid Dynamics, and Thermal Degradation in 2D Hybrid Halide Perovskites (2025). PMC - NIH.
Sources
- 1. iprjb.org [iprjb.org]
- 2. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications [ideas.repec.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Impurity-induced nematic-isotropic transition of liquid crystals. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences [iprjb.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macromolchem.com [macromolchem.com]
- 12. mdpi.com [mdpi.com]
- 13. webs.ucm.es [webs.ucm.es]
- 14. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals [mdpi.com]
- 15. Glass Transition, Liquid Dynamics, and Thermal Degradation in 2D Hybrid Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Guide: Minimizing Ion-Trapping Effects in PCH5-Based Liquid Crystal Cells
This guide serves as a dedicated technical resource for researchers and engineers working with 4-(trans-4′pentylcyclohexyl)-benzonitrile (PCH5) liquid crystal. Ion-trapping is an intrinsic challenge in liquid crystal cell technology that can significantly compromise experimental results and device performance. Manifesting as image sticking, reduced contrast, and unpredictable electro-optical behavior, these effects stem from the accumulation of mobile ionic impurities within the LC layer.[1][2] This document provides in-depth troubleshooting workflows, preventative protocols, and answers to frequently asked questions to empower users to identify, mitigate, and minimize ion-related artifacts in their PCH5-based cells.
Section 1: Troubleshooting Guide
This section is designed to address specific issues encountered during experimentation in a direct question-and-answer format.
Q: I am observing significant "image sticking" (ghosting) where a previous pattern remains faintly visible after the image is changed. What is the primary cause and how can I resolve it?
A: Image sticking, also known as image retention, is the most common symptom of severe ion-trapping.[3][4] The phenomenon is caused by the accumulation of mobile ionic impurities at the interface between the PCH5 liquid crystal and the alignment layers.[1] When a driving voltage with even a minute DC component is applied over time, positive and negative ions within the PCH5 drift to the opposing electrodes.[5][6] This build-up of charge creates a residual internal electric field that opposes the externally applied field. When the external voltage is changed or removed, this internal field persists, preventing the liquid crystal molecules from fully relaxing to their intended state, thus retaining a "ghost" of the previous image.[4]
Follow this troubleshooting workflow to diagnose and mitigate the issue:
Q: My cell's electro-optic response is sluggish and the voltage holding ratio (VHR) is lower than expected. Are these issues related?
A: Yes, a low VHR and slow response time are directly correlated and are strong indicators of a high mobile ion concentration. The Voltage Holding Ratio (VHR) is a critical metric that quantifies a cell's ability to maintain a voltage across the LC layer.[7][8] In an ideal, ion-free cell, the VHR would be 100%. However, mobile ions move in response to the applied field, effectively creating a leakage current that discharges the voltage held by the cell's capacitance. A low VHR signifies a high concentration of mobile ions.[9]
This ionic activity compromises the response time in two ways:
-
Field Screening: The accumulation of ions at the electrodes creates an internal electric field that screens the applied field, as described previously. The effective voltage experienced by the PCH5 molecules is reduced, leading to incomplete or slower switching.
-
Increased Viscosity: While a secondary effect, a high ionic concentration can subtly increase the rotational viscosity of the liquid crystal, further impeding the reorientation of the molecules.[10]
If you measure a low VHR, it is a definitive sign that ionic contamination is the root cause of the sluggish performance. The solution is to fabricate a new cell with a focus on material purity and contamination control during assembly.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ionic contamination in a typical PCH5 cell?
A: Ionic impurities can be introduced at multiple stages of the material synthesis and cell fabrication process. Understanding these sources is the first step toward prevention.
| Source of Contamination | Description & Causality | Primary Mitigation Strategy |
| Liquid Crystal Material | Residual reactants, catalysts, or byproducts from the chemical synthesis of PCH5.[11] Even high-grade materials can contain trace ions. | Source LC material with the highest possible purity (e.g., >99.9%). Store in a clean, dry, inert environment. |
| Alignment Layers | Polyimide (PI) alignment layers are a common source. Incomplete curing or chemical breakdown can release ionic species into the LC.[10][11] The rubbing process itself can introduce static charges and particulates.[12] | Optimize the PI curing (baking) process per manufacturer specifications. Consider non-contact photo-alignment methods.[12] |
| Cell Sealant / Adhesive | Epoxies and adhesives used to seal the cell can outgas impurities or contain leachable ionic components. | Use specialized, low-outgassing optical adhesives designed for LC applications. Ensure full curing before filling the cell. |
| Substrates & Electrodes | Residues from cleaning processes or defects in the Indium Tin Oxide (ITO) electrode layer can introduce ions. | Implement a rigorous, multi-stage substrate cleaning protocol (see Protocol 2). Inspect ITO quality before use. |
| Fabrication Environment | Atmospheric humidity and dust are significant sources of contamination.[1] Water molecules can increase the mobility and effective concentration of ions. | Assemble and fill cells in a controlled environment, such as a low-humidity glovebox or a cleanroom. |
Q2: How does the choice and processing of the alignment layer critically impact ion trapping?
A: The alignment layer is more than just a surface for orienting LC molecules; it is a critical interface where ion exchange and trapping occur.[12][13]
-
Material Choice: Different polyimides have different chemical structures and purity levels. Some are inherently "cleaner" and less prone to releasing ions. Researching and selecting a PI specified for low ion content is crucial.
-
Curing (Imidization): Polyimide is applied as a precursor (polyamic acid) and then baked to create the final, stable polymer. Incomplete baking leaves unreacted precursor which can readily ionize and contaminate the PCH5. Over-baking can cause thermal degradation, also releasing charged fragments. A precisely controlled, multi-stage baking process is non-negotiable for achieving a stable, low-ion interface.
-
Voltage Shielding: The alignment layer has its own dielectric constant and thickness. In thin cells, a significant portion of the applied voltage can drop across these layers, an effect known as voltage shielding.[14][15] This effect can exacerbate ion-trapping issues by altering the electric field profile within the cell.
Q3: Can I add "ion-trapping agents" to my PCH5 to purify it in-situ?
A: Yes, this is an advanced and effective technique. Doping the liquid crystal with a small weight percentage of certain nanomaterials can significantly reduce the concentration of mobile ions.[2] These materials act as permanent traps for the ions.
-
Mechanism: Nanoparticles, due to their high surface-area-to-volume ratio and specific surface chemistries, can adsorb or chelate mobile ions from the bulk PCH5.[16] Ferroelectric nanoparticles, for example, use their strong spontaneous polarization to create charged surfaces that permanently bind ions.[17]
-
Common Materials: Materials like titanium dioxide (TiO₂), fullerenes, and various metal-organic frameworks have been successfully used as ion-capturing agents.[16][18]
-
Considerations & Trade-offs:
-
Dispersion: Achieving a stable, uniform dispersion of nanoparticles without aggregation is challenging. Poor dispersion can lead to light scattering and defects.
-
Concentration: The concentration must be optimized. Too little will be ineffective, while too much can negatively impact the viscosity and optical properties of the PCH5.
-
Purity of the Agent: The nanoparticles themselves must be exceptionally pure, otherwise they can become a source of contamination—a phenomenon known as the ion-releasing regime.[11][19]
-
Section 3: Experimental Protocols
Protocol 1: Measuring Voltage Holding Ratio (VHR)
This protocol describes a standard method for measuring VHR, a key indicator of ionic purity.
Objective: To quantify the percentage of applied voltage that remains across the LC cell after a specific open-circuit period.
Equipment:
-
Function generator or arbitrary waveform generator
-
Voltage amplifier (if needed)
-
Digital oscilloscope
-
Low-leakage switching element (e.g., MOSFET)
-
The PCH5 cell under test
Procedure:
-
Circuit Setup: Connect the equipment in a series loop: Waveform Generator -> Switch -> LC Cell -> Oscilloscope (measuring voltage across the cell).
-
Charging Pulse: Apply a single voltage pulse to the cell. A typical pulse might be 5 Volts for a duration of 64 µs.
-
Open Circuit: Immediately after the charging pulse, open the switch to isolate the cell, leaving it in an open-circuit state.
-
Voltage Decay Measurement: Using the oscilloscope, measure the voltage across the cell at the exact moment the switch is opened (V_initial).
-
Continue to monitor the voltage decay over a defined frame time, typically 16.7 ms (for a 60 Hz refresh rate). Measure the voltage at the end of this period (V_final).
-
Calculation: Calculate the VHR using the following formula:
-
VHR (%) = (V_final / V_initial) * 100
-
-
Validation: A high-quality cell for research applications should exhibit a VHR of >99%. Values below 98% strongly indicate significant ionic contamination that will likely cause image sticking and other artifacts.
Protocol 2: Best Practices for LC Cell Fabrication
Objective: To assemble a PCH5 cell with minimal introduction of external ionic contaminants.
-
Substrate Cleaning: a. Sonicate ITO-coated glass substrates sequentially in Alconox (or similar lab detergent), deionized (DI) water, acetone, and finally isopropyl alcohol (IPA), for 15 minutes in each solvent. b. Rinse thoroughly with DI water between each solvent step. c. Dry the substrates using a nitrogen gun and bake in an oven at 120°C for 30 minutes to remove all residual moisture.
-
Alignment Layer Deposition: a. Work in a Class 1000 cleanroom or a laminar flow hood. b. Spin-coat the polyimide alignment layer onto the cooled substrates. c. Perform a multi-stage bake (soft and hard bake) precisely according to the PI manufacturer's datasheet to ensure complete imidization.
-
Rubbing/Alignment: a. If using the rubbing method, perform it in a dust-free environment. b. For photo-alignment, ensure the correct exposure dose and wavelength are used.
-
Cell Assembly: a. Apply UV-curable sealant containing spacer beads to one substrate. b. Assemble the cell by pressing the second substrate on top, ensuring the alignment directions are correct (e.g., anti-parallel). c. Cure the sealant with a UV lamp.
-
Filling and Sealing: a. Perform this final step inside a low-humidity (<20% RH) glovebox. b. Fill the cell with PCH5 via capillary action at a temperature above its nematic-isotropic transition point to reduce viscosity. c. Seal the filling port with a small amount of epoxy and cure.
Section 4: Visualization of Ion-Trapping Mechanism
This diagram illustrates the process by which a DC component in the driving voltage leads to the formation of a screening field and subsequent image sticking.
References
-
Tech Briefs. (2021). Image Sticking — Cause, Test and Solutions. [Link]
-
Display LC. (2021). What is "image sticking"?. [Link]
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Panox Display. (2025). What Causes LCD Burn and How Can It Be Prevented?. [Link]
-
TEAM SOURCE DISPLAY. (2024). What is Image Sticking?. [Link]
-
IEEE Xplore. (2011). Voltage holding ratio of a nematic liquid crystal cell under UV exposure. [Link]
-
Orient Display. (2024). Analysis and Common Solutions to LCD Image Sticking Issues. [Link]
-
Scilit. (n.d.). Simulation of the Voltage Holding Ratio in Liquid Crystal Displays with a Constant Charge Model. [Link]
-
IEEE Xplore. (2011). Voltage holding ratio of a nematic liquid crystal cell under UV exposure. [Link]
-
ResearchGate. (n.d.). Voltage holding ratio of a nematic liquid crystal cell under UV exposure. [Link]
-
DBpia. (n.d.). Voltage Holding Ratio of a Homogeneously-Aligned Liquid-Crystal Cell. [Link]
-
National Institutes of Health (NIH). (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. [Link]
-
PubMed. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. [Link]
-
IPRJB. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. [Link]
-
ResearchGate. (n.d.). The viscosity of the liquid crystal PCH-5, in the nematic and isotropic.... [Link]
-
MDPI. (n.d.). Nano-Objects and Ions in Liquid Crystals: Ion Trapping Effect and Related Phenomena. [Link]
-
AIP Publishing. (2015). Ion trapping by means of ferroelectric nanoparticles, and the quantification of this process in liquid crystals. [Link]
-
APS Physics. (2021). Electrical Properties of Liquid Crystal Cells. [Link]
-
ResearchGate. (n.d.). Study on dc and ac Switching Behavior in Liquid Crystal Displays with Polymer Boundaries using a 4Component Circuit. [Link]
-
ResearchGate. (n.d.). Behavior of ion affecting image sticking on liquid crystal displays under application of direct current voltage. [Link]
-
ResearchGate. (n.d.). DC current measurements on liquid crystal cells as indicative tool for image retention phenomena. [Link]
-
MDPI. (n.d.). Decreasing the Residual DC Voltage by Neutralizing the Charged Mobile Ions in Liquid Crystals. [Link]
-
ResearchGate. (n.d.). (PDF) Alignment Layer Effects on Thin Liquid Crystal Cells. [Link]
-
CORE. (2008). Alignment layer effects on thin liquid crystal cells. [Link]
-
National Institutes of Health (NIH). (n.d.). Ion-Conducting Composites of Polymers and Nematic Liquid Crystals. [Link]
-
ResearchGate. (n.d.). Molecular structure of liquid crystals 5CPUF, 8CB, 6CHBT and of the photosensitive polymer pDR1. [Link]
-
Taylor & Francis Online. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. [Link]
-
United States Naval Academy. (2025). Ion-order coupling in nematic liquid crystals. [Link]
-
Taylor & Francis Online. (n.d.). 5CB – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Alignment layer. [Link]
-
MDPI. (2015). Nano-Objects and Ions in Liquid Crystals: Ion Trapping Effect and Related Phenomena. [Link]
-
MDPI. (n.d.). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. [Link]
-
PubMed. (2018). Kinetics of Ion-Capturing/Ion-Releasing Processes in Liquid Crystal Devices Utilizing Contaminated Nanoparticles and Alignment Films. [Link]
-
MDPI. (2018). Ion-Generating and Ion-Capturing Nanomaterials in Liquid Crystals. [Link]
-
Frontiers. (2024). Q&A of liquid crystal alignment: theory and practice. [Link]
-
MDPI. (n.d.). Kinetics of Ion-Capturing/Ion-Releasing Processes in Liquid Crystal Devices Utilizing Contaminated Nanoparticles and Alignment Films. [Link]
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Technical Support Center: Controlling the Anchoring Energy of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers working with the nematic liquid crystal trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly known as PCH5. This guide is designed to provide you with expert-level insights, troubleshooting protocols, and foundational knowledge to precisely control the anchoring energy of PCH5 in your experimental setups.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core concepts essential for understanding and manipulating the anchoring energy of PCH5.
Q1: What is anchoring energy in the context of PCH5?
Anchoring energy is a quantitative measure of the torque that must be applied to orient the liquid crystal director at a surface away from its preferred direction, also known as the "easy axis".[1] It quantifies the strength of the interaction between the PCH5 molecules and the alignment layer of the substrate.[1] A high anchoring energy implies that the PCH5 molecules are strongly held in a specific orientation at the surface, while a low anchoring energy indicates a weaker interaction, allowing the molecules to be more easily reoriented by external fields.
Q2: Why is controlling the anchoring energy of PCH5 crucial?
The ability to precisely control the anchoring energy is paramount for the proper functioning and performance of liquid crystal devices (LCDs).[2] The orientation of the liquid crystal molecules, dictated by the alignment layer, is essential for the operation of displays.[2] Key device parameters such as threshold voltage, response time, and contrast ratio are directly influenced by the anchoring energy. For instance, weak anchoring can lead to a lower threshold voltage but may also result in slower response times and reduced contrast. Therefore, tuning the anchoring energy is a critical step in optimizing the electro-optical performance of devices utilizing PCH5.
Q3: What are the primary methods to induce and control the alignment of PCH5?
Several techniques exist to control the alignment of nematic liquid crystals like PCH5 at a substrate interface. The most common methods include:
-
Mechanical Rubbing: This traditional and widely used technique involves rubbing a polymer-coated substrate, typically polyimide (PI), with a cloth.[2][3] This process creates micro-grooves and aligns the polymer chains, which in turn directs the PCH5 molecules.[4][5] The strength of the rubbing can influence the resulting anchoring energy.[6]
-
Photoalignment: A non-contact method that uses polarized light to induce anisotropy in a photosensitive polymer layer.[2][7][8] This technique offers high-quality alignment without the dust and static charge issues associated with rubbing.[2][3] The alignment direction can be precisely controlled by managing the polarization state of the light.[7]
-
Surface Topography: Creating micro or nano-scale grooves on the substrate surface can physically guide the alignment of PCH5 molecules.[4][9] The director tends to align along the grooves to minimize elastic distortion energy.[9]
Q4: How is the anchoring energy of PCH5 experimentally measured?
Various methods have been developed to precisely measure the anchoring strength of liquid crystals.[1] Common techniques include:
-
High-Field Method: This involves applying a strong magnetic or electric field to the liquid crystal cell and measuring the resulting optical retardation or capacitance.[1] The deviation of the director from the easy axis under the influence of the field is used to calculate the anchoring energy.[10]
-
Fréedericksz Transition Measurement: The threshold voltage or magnetic field required to induce a distortion in a uniformly aligned liquid crystal cell is dependent on the anchoring energy.[10] By measuring this threshold, the anchoring energy can be determined.
-
Optical Methods: Techniques like spectroscopic ellipsometry can provide highly accurate measurements by analyzing the optical response of the liquid crystal cell under different conditions.[10][11]
Q5: What key experimental factors influence the anchoring energy of PCH5?
The anchoring energy is sensitive to a variety of factors. Careful control over these parameters is essential for reproducible results:
-
Alignment Layer Material: The chemical structure of the alignment layer (e.g., different types of polyimides) significantly impacts the intermolecular forces between the polymer and PCH5 molecules.[6][12]
-
Alignment Layer Preparation: For polyimide layers, factors such as baking temperature and duration can alter the surface properties and thus the anchoring energy.[6][13]
-
Rubbing Conditions: In the mechanical rubbing method, parameters like rubbing strength (pile impression) and speed determine the density and depth of grooves, directly affecting the anchoring strength.[6]
-
Temperature: The physical properties of PCH5, including its elastic constants and order parameter, are temperature-dependent, which in turn affects the anchoring energy.[14]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during experiments with PCH5.
Problem 1: Inconsistent or Non-Uniform Alignment (Weak Anchoring)
Symptoms:
-
Appearance of domains with different orientations under a polarizing microscope.
-
Presence of disclinations or other topological defects.
-
Low contrast ratio in electro-optical measurements.
Possible Causes and Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Substrate Contamination | Implement a rigorous, multi-step substrate cleaning protocol (See Protocol A). | Organic residues or dust particles on the substrate can disrupt the formation of a uniform alignment layer, creating nucleation sites for defects and regions of weak or random anchoring.[3] |
| Improper Alignment Layer Coating | Optimize spin-coating parameters (speed, acceleration, time) to ensure a uniform film thickness. Ensure the polyimide solution is properly filtered before use. | A non-uniform alignment layer will have varying surface energy and topography, leading to spatial variations in the anchoring strength and direction. |
| Insufficient Curing of Polyimide | Strictly follow the recommended baking temperature and time for the specific polyimide used. For example, a common process involves baking at 180-240 °C for 1 hour.[6][15] | Incomplete imidization of the polyamic acid precursor results in a chemically unstable surface that provides poor and inconsistent alignment for the PCH5 molecules.[5] |
| Inadequate Mechanical Rubbing | Calibrate the rubbing machine to ensure consistent pressure and speed. Replace the rubbing cloth regularly to avoid wear and contamination. | Inconsistent rubbing fails to create uniform microgrooves and polymer chain alignment, which are necessary to establish a well-defined easy axis for the PCH5 director.[6][16] |
Problem 2: Difficulty Achieving Desired Anchoring Type (e.g., Planar vs. Homeotropic)
Symptoms:
-
Achieving planar alignment when homeotropic is intended, or vice versa.
-
Measured pretilt angle is significantly different from the expected value.
Possible Causes and Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Incorrect Alignment Material | Select a polyimide specifically designed for either planar or homeotropic alignment. Planar PIs typically have a linear structure, while homeotropic PIs often incorporate long alkyl side chains.[6][13] | The molecular structure of the polyimide dictates the surface energy and steric interactions with PCH5. Side chains on homeotropic PIs sterically force the PCH5 molecules to align perpendicularly to the surface.[13][17][18] |
| Alignment Layer Degradation | Store alignment materials in a cool, dark, and dry environment. Use fresh solutions for coating. | Exposure to moisture, UV light, or high temperatures can degrade the polyamic acid or polyimide, altering its chemical structure and intended alignment properties. |
| Environmental Contamination | Perform cell assembly in a cleanroom environment with controlled humidity. | High humidity can interfere with the curing process of polyimides and introduce a layer of water molecules on the substrate, disrupting the intended alignment mechanism. |
Workflow for Selecting an Alignment Strategy
The choice of alignment technique is critical for achieving the desired anchoring properties. The following diagram outlines a decision-making process.
Caption: Decision workflow for selecting a PCH5 alignment method.
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical procedures.
Protocol A: Standard Substrate Cleaning for Liquid Crystal Cells
Objective: To produce exceptionally clean indium tin oxide (ITO) coated glass substrates, free of organic and particulate contamination.
Materials:
-
ITO-coated glass substrates
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Detergent solution (e.g., 2% Alconox)
-
Ultrasonic bath
-
Nitrogen gas gun
-
UV-Ozone cleaner or plasma cleaner
Procedure:
-
Initial Rinse: Rinse the ITO substrates thoroughly with DI water to remove loose particulates.
-
Detergent Sonication: Place the substrates in a substrate rack and immerse them in a beaker containing the detergent solution. Sonicate in an ultrasonic bath for 15 minutes.
-
DI Water Rinse & Sonication: Remove the substrates and rinse them extensively with DI water. Place them in a fresh beaker of DI water and sonicate for another 15 minutes. Repeat this step two more times with fresh DI water to ensure all detergent is removed.
-
Solvent Dehydration: Sequentially immerse the substrates in beakers of acetone and then IPA, sonicating for 10 minutes in each solvent to remove water and organic residues.
-
Final Rinse and Dry: Rinse the substrates one last time with fresh IPA. Immediately dry them using a high-purity nitrogen gas gun.
-
Surface Activation: Place the dried substrates in a UV-Ozone or plasma cleaner for 10-15 minutes to remove the final layer of organic contaminants and activate the surface.
-
Storage: Use the substrates immediately or store them in a clean, sealed container.
Protocol B: Spin-Coating and Curing of a Polyimide (PI) Alignment Layer
Objective: To deposit a uniform thin film of polyimide on a cleaned substrate to serve as an alignment layer.
Materials:
-
Cleaned ITO substrates (from Protocol A)
-
Polyimide precursor solution (polyamic acid in a solvent)
-
Appropriate solvent for dilution (if necessary)
-
Syringe filters (0.2 µm pore size)
-
Spin-coater
-
Hot plates or programmable oven
Procedure:
-
Preparation: Ensure the spin-coater chuck is clean. Center a cleaned substrate onto the chuck and engage the vacuum.
-
Dispensing: Filter the polyimide solution through a syringe filter. Dispense a small puddle of the solution onto the center of the substrate, enough to cover about two-thirds of the surface.
-
Spin-Coating:
-
Spread Cycle: Ramp up to 500 rpm and hold for 10 seconds to allow the solution to spread evenly.
-
Spin Cycle: Ramp up to the final speed (typically 3000-5000 rpm) and hold for 30-60 seconds. The final speed determines the film thickness.
-
-
Soft Bake: Carefully transfer the coated substrate to a hot plate set at 80-100 °C for 5-10 minutes. This step removes most of the solvent.[15]
-
Hard Bake (Curing): Transfer the substrate to a programmable oven or a second hot plate. Ramp the temperature up to the final curing temperature (e.g., 180-230 °C) and hold for 1 hour to induce the imidization reaction.[5][15]
-
Cool Down: Slowly cool the substrate back to room temperature to avoid thermal stress.
Experimental Workflow Diagram
Caption: General workflow for fabricating and characterizing a PCH5 liquid crystal cell.
Section 4: Data Reference Tables
Table 1: Properties of PCH5
| Property | Value | Source(s) |
| Chemical Name | This compound | [19][20] |
| CAS Number | 61204-01-1 | [19][20] |
| Molecular Formula | C18H25N | [14] |
| Molecular Weight | 255.40 g/mol | [14] |
| Phase Transitions | Crystal to Nematic: ~303 K (30 °C) Nematic to Isotropic: ~327.6 K (54.6 °C) | [14][19] |
| Appearance | Nematic liquid crystal | [20] |
Table 2: Typical Anchoring Energy Ranges for Nematic Liquid Crystals
| Alignment Method | Surface Material | Anchoring Energy (W) Range (J/m²) | Notes | Source(s) |
| Strong Rubbing | Polyimide | 10⁻⁴ - 10⁻³ | Considered strong anchoring. | [1] |
| Weak Rubbing | Polyimide | 10⁻⁶ - 10⁻⁵ | Considered weak anchoring. | [6] |
| Photoalignment | Azo-dye layers | 10⁻⁶ - 10⁻⁴ | Strength is tunable by exposure dose. | [8] |
| Grooved Surface | SiO₂ | 10⁻⁵ - 10⁻⁴ | Depends on groove depth and pitch. | [4] |
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Ouchi, Y., et al. (1999). Photoalignment of Liquid-Crystal Systems. Chemical Reviews. Available at: [Link]
-
Hakobyan, H., et al. (2021). Colorless photoalignment material for fabricating liquid crystal holographic optical elements. Optics Express. Available at: [Link]
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Lee, E., et al. (2013). Determination of surface nematic liquid crystal anchoring strength using nano-scale surface grooves. Optics Express. Available at: [Link]
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Kumar, A., et al. (2022). In situ, spatially variable photoalignment of liquid crystals inside a glass cell using brilliant yellow. SPIE Digital Library. Available at: [Link]
-
Sinha, G., et al. (2000). Photoalignment of Liquid Crystals by Liquid Crystals. Physical Review Letters. Available at: [Link]
-
Wikipedia. (n.d.). Alignment layer. Available at: [Link]
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Marino, G., et al. (2010). Measuring liquid crystal anchoring energy strength by spectroscopic ellipsometry. ResearchGate. Available at: [Link]
-
Marino, G., et al. (2010). Measuring liquid crystal anchoring energy strength by spectroscopic ellipsometry. Journal of Applied Physics. Available at: [Link]
-
Lin, T-H., et al. (2008). Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. Optics Express. Available at: [Link]
-
Titus, C., et al. (2023). Surface alignment of nematic liquid crystals by direct laser writing of photopolymer alignment layers. Taylor & Francis Online. Available at: [Link]
-
Lee, S-D., et al. (2015). Measuring nematic liquid crystal anchoring energy using whispering gallery modes. Optics Express. Available at: [Link]
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Canevari, C. (2019). Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. White Rose eTheses Online. Available at: [Link]
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Luk, Y-Y., et al. (2004). Anchoring energies of liquid crystals measured on surfaces presenting oligopeptides. Langmuir. Available at: [Link]
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Lavrentovich, O., et al. (2021). Surface alignment of ferroelectric nematic liquid crystals. PNAS. Available at: [Link]
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Lee, M. H., et al. (2022). Soluble polyimide as liquid crystal perpendicular alignment layer. Journal of Materials Science. Available at: [Link]
-
Iacob, C., et al. (2021). New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. Polymers. Available at: [Link]
-
Kim, J-H., et al. (2017). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. ResearchGate. Available at: [Link]
-
Chen, D., et al. (2021). Surface alignment of ferroelectric nematic liquid crystals. Soft Matter. Available at: [Link]
-
Kowerdziej, R., et al. (2020). The Techniques of Surface Alignment of Liquid Crystals. ResearchGate. Available at: [Link]
-
Engineering the Anchoring Behavior of Nematic Liquid Crystals on Solid Surface by Varying the Density of Liquid Crystalline Polymer Brush. (2015). OSTI.GOV. Available at: [Link]
-
Pan, R-P., et al. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. PMC. Available at: [Link]
-
Eves, D., et al. (2008). Designing liquid crystal alignment surfaces. Applied Physics Letters. Available at: [Link]
-
Pan, R-P., et al. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. PubMed. Available at: [Link]
-
Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences. Available at: [Link]
-
Wang, Y. (2006). Anchoring Energy And Pretilt Angle Effects On Liquid Crystal Response Time. UCF STARS. Available at: [Link]
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Sarman, S., et al. (2012). The viscosity of the liquid crystal PCH-5, in the nematic and isotropic... ResearchGate. Available at: [Link]
-
Sun, Z., et al. (2004). The formula of anchoring energy for a nematic liquid crystal. Taylor & Francis Online. Available at: [Link]
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New technique for efficient fabrication of liquid crystal display devices with lowered cost. (2022). Press Information Bureau, Government of India. Available at: [Link]
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Planar alignment b) homeotropic alignment. The images are taken by polarizing microscopy. ResearchGate. Available at: [Link]
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Top 3 The Most Common Problems With Liquid Crystal Display. (2022). CreateXplay. Available at: [Link]
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The making of a plastic liquid crystal cell. (2021). FlexEnable. Available at: [Link]
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Molecular structure of liquid crystals 5CPUF, 8CB, 6CHBT and of the photosensitive polymer pDR1. ResearchGate. Available at: [Link]
-
Fabrication of New Liquid Crystal Device Using Layer-by-Layer Thin Film Process. (2018). MDPI. Available at: [Link]
-
Titov, V., et al. (2024). Q&A of liquid crystal alignment: theory and practice. Frontiers in Photonics. Available at: [Link]
-
Chychłowski, M.S., et al. (2013). Comparison of Different Liquid Crystal Materials under Planar and Homeotropic Boundary Conditions in Capillaries. Acta Physica Polonica A. Available at: [Link]
-
Illustrations of homeotropic and planar alignment in the SmA / SmA* and... ResearchGate. Available at: [Link]
-
De Santo, M. P., et al. (2011). Dynamical homeotropic and planar alignments of chromonic liquid crystals. Soft Matter. Available at: [Link]
-
Structure of 4-(trans-4-pentylcyclohexyl)benzonitrile. ResearchGate. Available at: [Link]
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- 5. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 6. OPG [opg.optica.org]
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- 11. researchgate.net [researchgate.net]
- 12. Soluble polyimide as liquid crystal perpendicular alignment layer - ProQuest [proquest.com]
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- 14. Buy this compound | 61204-01-1 [smolecule.com]
- 15. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. 4-(反-4-戊基环己基)苯腈 99%, liquid crystal (nematic) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: PCH5 Liquid Crystal Displays
Welcome to the technical support center for PCH5 liquid crystal (LC) applications. This guide is designed for researchers, scientists, and drug development professionals who may encounter the phenomenon of "ghosting" or "image sticking" during their experiments. We provide in-depth troubleshooting protocols and a comprehensive FAQ section to help you diagnose, mitigate, and prevent this common issue.
Troubleshooting Guide: Diagnosing and Resolving Ghosting
This section provides direct, actionable answers to problems you may encounter in the lab.
Q1: I'm observing a faint, persistent outline of a previous static image on my PCH5 LC display. What is this phenomenon?
A: You are observing a form of image retention known as "ghosting" or "image sticking." This occurs when liquid crystal molecules do not fully return to their relaxed state after a static image is displayed for an extended period.[1][2][3] The primary cause is the accumulation of mobile ionic impurities within the liquid crystal layer near the electrodes.[3][4][5] This build-up of charge creates an internal electric field that opposes the driving voltage, leading to the faint, "ghost" image of the previous pattern.[4][6][7] This is a reversible phenomenon common to nematic liquid crystals like PCH5, unlike the permanent "burn-in" seen in older CRT or some OLED displays.[5][8][9]
Q2: How can I quickly determine if the image retention is temporary ghosting or a permanent defect?
A: Ghosting is typically reversible. To test this, you can perform a simple cell relaxation protocol.
Experimental Protocol: Cell Relaxation and Ghosting Assessment
-
Power Down: Turn off the display and allow the LC cell to rest in a field-free state for several hours (4-8 hours is a good starting point). For severe cases, up to 48 hours may be necessary.[10]
-
Display Uniform Gray: After the rest period, power the display on and drive it with a uniform, mid-level gray screen (e.g., 50% gray).[4][10]
-
Observe: Check if the faint outline of the previous image is still visible. If the ghosting has faded or disappeared completely, the issue is temporary image sticking. If the image persists with no change, it may indicate a more serious, permanent degradation, although this is rare with modern materials under proper driving conditions.
Q3: What immediate, non-invasive steps can I take to reduce ghosting in my current experimental setup?
A: If you cannot alter the hardware or materials, several operational strategies can effectively minimize ghosting.
-
Implement a Screen Saver: When the display is idle, use a moving screen saver or periodically switch the displayed content. The key is to avoid displaying any static image for more than 20 minutes.[10][11]
-
Introduce Motion: Even subtle, periodic movement of static elements can prevent significant ion accumulation. If your application displays a fixed pattern, consider shifting it by a few pixels every few minutes.[8]
-
Regular Power Cycling: If the display will be idle for an extended period, simply turn it off. This removes the electric field and allows accumulated ions to gradually diffuse back into the bulk liquid crystal.[8][10]
-
Pixel Refresher: Periodically display a full white or full black screen for several minutes. This can help to "reset" the liquid crystal alignment by applying a uniform voltage state across the entire display.[1]
Q4: My ghosting problem is persistent and impacts my results. What are the core material and electronic parameters I need to investigate?
A: Persistent ghosting points to a systemic issue in the cell fabrication, materials, or driving electronics. A systematic approach is required to identify the root cause.
Troubleshooting Workflow: From Symptom to Solution Below is a logical workflow to diagnose the underlying cause of severe ghosting.
1. Driving Electronics: The most common hardware culprit is an imbalanced driving voltage, which introduces a DC component.[1][6]
- Action: Optimize the common electrode voltage (Vcom). The goal is to make the AC waveform perfectly symmetrical around 0V for every pixel.
Experimental Protocol: Vcom Optimization via Flicker Minimization
-
Required Equipment: Function generator, voltage amplifier, photodetector, oscilloscope, and a flicker meter (or use the oscilloscope in FFT mode to analyze the photodetector signal).
-
Setup: Place the photodetector to measure the light transmission through the LC cell.
-
Test Pattern: Drive the cell with a checkerboard or alternating line pattern that is known to induce flicker.
-
Vcom Adjustment: While the cell is being driven, slowly adjust the DC offset of the driving waveform (the Vcom level).
-
Measure Flicker: Observe the output of the flicker meter or the corresponding frequency component on the oscilloscope. The optimal Vcom value is the one that produces the minimum flicker.[10] A lower flicker value indicates a more balanced AC drive, which will significantly reduce ion migration.[10]
2. Material Purity: The concentration of mobile ions in the liquid crystal is a fundamental factor.
- Action: Ensure you are using high-purity PCH5. If ghosting persists, consider advanced methods like incorporating ion-trapping agents. Doping the LC mixture with a small concentration of certain nanomaterials can effectively capture free ions.[12][13][14]
Table 1: Effect of Nanomaterial Doping on Ion Concentration (Literature Examples)
| Nanomaterial | Host Liquid Crystal | Dopant Concentration (wt. %) | Ion Concentration Reduction | Reference |
|---|---|---|---|---|
| Helical Carbon Nanotubes | Nematic LC | ~0.001% | >65% | [13][15] |
| Graphene Nanoplatelets | Cholesteric LC | 0.5% | ~32% | [12] |
| Fullerenes (C60) | Nematic E7 | 0.05% | (Ion Trapping Coefficient: 0.1) |[12] |
3. Cell Fabrication and Alignment Layers: The alignment layer (typically polyimide) can be a source of ions or have poor alignment capabilities that worsen ghosting.[10][13]
- Action: Review your cell fabrication process. Ensure meticulous cleaning of substrates. Control humidity during processing, as moisture can increase ion content.[4] Use high-quality polyimide materials designed for low ion content and strong anchoring energy.[6][10][16]
Frequently Asked Questions (FAQs)
This section explores the scientific principles behind ghosting in PCH5 displays.
Q1: What is the detailed physicochemical mechanism that causes ghosting?
A: Ghosting is fundamentally an electrochemical process driven by trace ionic impurities within the PCH5 liquid crystal.
The Ion Migration and Internal Field Model:
-
DC Bias: An imperfect, asymmetric AC driving voltage creates a small but persistent DC bias across the liquid crystal cell.[6][10]
-
Ion Migration: Under the influence of this DC field, mobile positive and negative ions (impurities from the LC material or alignment layers) slowly drift towards the electrodes of opposite polarity.[4][7]
-
Charge Accumulation: These ions accumulate at the interface between the liquid crystal and the alignment layer.[4]
-
Internal Field Formation: This layer of accumulated charge generates an internal electric field (E_internal) that opposes the externally applied field (E_applied).[4][7]
-
Reduced Effective Field: The effective field experienced by the liquid crystal molecules is reduced (E_effective = E_applied - E_internal).
-
Incomplete Relaxation: When the driving voltage is removed or changed, E_internal persists for some time, preventing the LC molecules from fully relaxing to their intended orientation. This differential relaxation across the display results in the visible ghost image.
Q2: What is the "Voltage Holding Ratio" (VHR) and how does it relate to ghosting susceptibility?
A: The Voltage Holding Ratio (VHR) is a critical parameter that quantifies a liquid crystal cell's ability to maintain a voltage charge over a frame period.[17][18] In an active-matrix display, each pixel is addressed with a voltage pulse and is then expected to "hold" that voltage until the next refresh cycle.
-
Mechanism: Mobile ions in the liquid crystal provide a conduction path, causing the voltage stored in the pixel capacitor to leak away prematurely.
-
Correlation to Ghosting: A low VHR indicates a high concentration of mobile ions.[18][19] Since these same mobile ions are responsible for the charge accumulation that causes ghosting, a low VHR is a strong predictor of a cell's susceptibility to image sticking.[20] Therefore, measuring VHR is an excellent quality control step to assess the cleanliness of your materials and fabrication process.
Q3: How does temperature influence the severity of ghosting?
A: Temperature has a significant impact on ghosting, primarily by affecting the mobility of the ionic impurities.
-
Increased Ion Mobility: As temperature increases, the viscosity of the PCH5 liquid crystal decreases. This allows trapped or slow-moving ions to drift more easily under the influence of a DC field, accelerating the charge accumulation at the alignment layers.[2][11]
-
Experimental Implication: If you are conducting experiments at elevated temperatures, you can expect ghosting to appear more quickly and with greater intensity.[2] It is crucial to ensure an extremely pure LC material and a well-balanced driving voltage for high-temperature applications.
References
- Eagle Touch. (2024-01-29). Understanding TFT LCD Ghosting: Causes & Solutions.
- Eliminating Ghosting in LCD Measurement Readouts: Causes and Solutions. (2025-07-17). [Source Not Available].
- Kadi Display. (2025-05-15). LCD Ghosting Explained: Causes, Fixes & Real-World Case Studies.
- Riverdi.
- Tech Briefs. (2021-09-01). Image Sticking — Cause, Test and Solutions.
- Garbovskiy, Y. (2015).
- Kumar, P. et al. (2024). Accelerated Electro-Optic Switching in Liquid Crystal Devices via Ion Trapping by Dispersed Helical Carbon Nanotubes.
- Display LC. (2021-01-14).
- Handling Ghosting in LCD Segment Display. (2024-03-05). [Source Not Available].
- UART Display. (2025-12-30). Ultimate Guide to Fixing Image Persistence & Ghosting in LCD Modules.
- Preprints.org. (2025-03-17). Ion Trapping by Dispersed Helical Carbon Nanotubes for Accelerated Electro-Optic Switching in Liquid Crystal Devices.
- Wikipedia. Image persistence.
- Garbovskiy, Y. (2015).
- TEAM SOURCE DISPLAY. (2024-06-28).
- Orient Display. (2024-02-29). Analysis and Common Solutions to LCD Image Sticking Issues.
- MDPI. (2022).
- Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences.
- Mizusaki, M., et al. (2010). Behavior of ion affecting image sticking on liquid crystal displays under application of direct current voltage. Journal of Applied Physics.
- Hassanein, G. N., et al. (2024).
- Electronics Maker. How to Avoid Image Persistence on LCDs.
- Wikipedia. Alignment layer.
- Jiao, M., et al. (2008). Alignment Layer Effects on Thin Liquid Crystal Cells.
- ResearchGate. (2002).
- Scilit. (2008). Simulation of the Voltage Holding Ratio in Liquid Crystal Displays with a Constant Charge Model.
- Pan, R. P., et al. (2004). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of the Korean Physical Society.
- Pan, C. L., et al. (2004). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range.
- ResearchGate. (2010). Analysis of Ion Behavior Affecting Voltage Holding Property of Liquid Crystal Displays.
- ResearchGate. (2010).
- Nelson Miller Group. Can LCDs Experience 'Ghost' Images?.
- Panox Display. (2025-08-13).
Sources
- 1. LCD Ghosting Explained: Causes, Fixes & Real-World Case Studies – Kadi Display [kadidisplay.com]
- 2. What is image sticking? Explanation & tips | display blog - DISPLAY LC AG [displaylc.com]
- 3. LCD Technical Support-www.tslcd.com [tslcd.com]
- 4. Image Sticking — Cause, Test and Solutions - Tech Briefs [techbriefs.com]
- 5. Image persistence - Wikipedia [en.wikipedia.org]
- 6. lcdonsale.com [lcdonsale.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. riverdi.com [riverdi.com]
- 9. nelsonmillergroup.com [nelsonmillergroup.com]
- 10. Analysis and Common Solutions to LCD Image Sticking Issues | Orient Display [orientdisplay.com]
- 11. Understanding TFT LCD Ghosting: Causes & Solutions [eagle-touch.com]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. Accelerated Electro-Optic Switching in Liquid Crystal Devices via Ion Trapping by Dispersed Helical Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Formulating Stable Nematic Mixtures with PCH5
Welcome to the technical support center for nematic liquid crystal formulations. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5) in their work. Here, we will move beyond simple protocols to explain the fundamental principles and troubleshooting strategies required to create stable, high-performance nematic mixtures.
Section 1: Foundational FAQs on PCH5 and Mixture Formulation
This section addresses the most common initial questions researchers have when starting to work with PCH5 and nematic mixtures.
Q1: What is PCH5 and why is it a common component in nematic mixtures?
A1: PCH5, or 4-(trans-4'-pentylcyclohexyl)-benzonitrile, is a calamitic (rod-shaped) liquid crystal. It is widely used due to a favorable combination of properties: a stable nematic phase, low viscosity, and good chemical stability. However, like many single-component liquid crystals, its nematic temperature range is not always suitable for room-temperature applications. For instance, the nematic phase of PCH5 ranges from 30°C to 54.9°C.[1] To be useful in devices or formulations that operate at ambient temperatures, its melting point must be lowered and its clearing point (the temperature at which it becomes an isotropic liquid) potentially raised. This is the primary motivation for creating mixtures.
Q2: What is the primary goal of creating a nematic mixture?
A2: The main objective is to create a material with optimized physical properties that a single component cannot provide.[2] Key goals include:
-
Broadening the Nematic Range: The most common goal is to suppress the freezing point and elevate the clearing point, creating a wide temperature range where the nematic phase is stable.
-
Tuning Optical Properties: Adjusting the refractive indices (nₑ, nₒ) and birefringence (Δn).
-
Optimizing Electro-Optical Properties: Modifying dielectric anisotropy (Δε), threshold voltage, and response times for display or sensor applications.[3][4]
-
Improving Physical Characteristics: Adjusting viscosity for specific flow or switching requirements.[1]
Q3: What is a eutectic mixture and why is it a key strategy for stability?
A3: A eutectic mixture is a blend of two or more components that, at a specific ratio, melt and freeze at a single, sharp temperature that is lower than the melting points of any of the individual components.[2]
-
The Causality: In the solid crystalline state, molecules pack into an ordered lattice. When you introduce a second, structurally different molecule, it disrupts the ability of the primary molecule to crystallize efficiently. This disruption lowers the energy required to break the crystal lattice, resulting in a lower melting point. The eutectic composition represents the point of maximum disruption, where the melting point is at its lowest possible value.[5][6] This is the most effective strategy for preventing crystallization and achieving a stable room-temperature nematic phase.[7]
| Property | PCH5 (Standalone) | Eutectic Mixture (Example) | Rationale for Improvement |
| Melting Point | ~30 °C[1] | Often < 0 °C | Crystal lattice disruption lowers the freezing point. |
| Clearing Point | ~55 °C[1] | Can be > 60 °C | Dependent on components; can be averaged or elevated. |
| Nematic Range | ~25 °C | Often > 60 °C | Significantly widened for practical applications. |
Q4: How do I select appropriate components to mix with PCH5?
A4: Component selection is critical and depends on your target application. A key principle is "like dissolves like." The components should be chemically and structurally similar to ensure miscibility in the nematic phase.
-
For Broadening Nematic Range: Choose other cyanobiphenyl or cyclohexane-based liquid crystals with different alkyl chain lengths (e.g., 7CB, 8CB).[3][4] The variation in molecular shape and size enhances the eutectic effect.
-
For Tuning Dielectric Anisotropy (Δε):
-
To increase Δε (for lower threshold voltage), add components with a strong dipole moment parallel to the long molecular axis, such as other nitrile-containing compounds.
-
To decrease Δε, add components with a weaker dipole moment or one that is oriented more perpendicularly to the long axis.
-
-
For Adjusting Birefringence (Δn):
-
To increase Δn, add components with highly conjugated cores (e.g., biphenyls, terphenyls) which have greater electronic polarizability anisotropy.
-
To decrease Δn, add components with less conjugated cores (e.g., those with more cyclohexane rings).
-
Section 2: Troubleshooting Guide - Common Stability Issues
This section provides a question-and-answer guide to diagnosing and solving the most common experimental problems.
Q5: My mixture has crystallized overnight at room temperature. What went wrong?
A5: This is a classic sign that your mixture is not at its eutectic composition, or that it is a "monotectic" mixture where the nematic phase is only stable on cooling from the isotropic phase, but not on heating from the solid.
-
Probable Cause 1: Non-Eutectic Ratio. You have an excess of one component, which can crystallize out of the mixture. Even small deviations from the ideal eutectic ratio can significantly raise the melting point.
-
Probable Cause 2: Insufficient Number of Components. Binary (two-component) mixtures often still have melting points above the desired operating temperature. A stable room-temperature nematic phase frequently requires a ternary (three-component) or even more complex mixture to sufficiently suppress crystallization.[8]
-
Troubleshooting Steps:
-
Re-evaluate Composition: If you have a binary mixture, systematically vary the composition (e.g., in 5% increments) around the expected eutectic point. Use Differential Scanning Calorimetry (DSC) to find the composition with the lowest melting point.[9]
-
Add a Third Component: Introduce a third, structurally similar liquid crystal. This will further disrupt crystallization and is a powerful method for lowering the melting point.
-
Check for Impurities: Impurities can act as nucleation sites, promoting crystallization.[10] Ensure your starting materials are of high purity.
-
Q6: My mixture appears cloudy or hazy, even above its expected melting point. What is happening?
A6: Cloudiness typically indicates one of two issues: phase separation or the presence of an unwanted smectic phase.
-
Probable Cause 1: Immiscibility / Phase Separation. The components of your mixture are not fully miscible, leading to the formation of microscopic domains of different compositions.[11] This can occur if the chosen molecules are too structurally different (e.g., mixing a polar cyanobiphenyl with a very non-polar hydrocarbon). These domains scatter light, causing the cloudy appearance.
-
Probable Cause 2: Nematic-Smectic Transition. Your mixture may be transitioning into a smectic phase, which is more ordered than the nematic phase. Smectic phases are often more viscous and have a focal-conic texture that scatters light heavily, appearing cloudy. This is common in mixtures containing molecules with longer alkyl chains (like 8CB or longer).
-
Troubleshooting Steps:
-
Characterize with Polarized Optical Microscopy (POM): This is the most definitive way to diagnose the issue.
-
Phase Separation: You will see isotropic droplets within a nematic background or two distinct nematic textures.
-
Smectic Phase: You will observe characteristic "focal-conic" or "fan" textures.
-
-
Adjust Mixture Components:
-
If immiscible, replace one of the components with a more structurally similar molecule.
-
If a smectic phase is present, reduce the concentration of the component(s) that promote smectic ordering (typically those with long alkyl chains). Adding molecules with shorter chains or bulky lateral groups can disrupt smectic layering.
-
-
Q7: The properties of my mixture (e.g., clearing point) are changing over time. Why?
A7: This suggests chemical degradation of one or more components.
-
Probable Cause 1: UV Degradation. Cyanobiphenyl compounds are susceptible to degradation upon exposure to ultraviolet (UV) light.[12] This can break chemical bonds, creating impurity molecules that disrupt the liquid crystal ordering and lower the clearing point.
-
Probable Cause 2: Reaction with Oxygen or Water. Prolonged exposure to air and moisture, especially at elevated temperatures, can lead to slow oxidation or hydrolysis of certain liquid crystal structures.
-
Troubleshooting Steps:
-
Storage: Always store liquid crystals and their mixtures in amber vials to protect them from UV light. For long-term storage, purge the vial with an inert gas (nitrogen or argon) and store in a cool, dark place.
-
Handling: Prepare mixtures in a clean, dry environment. Avoid prolonged heating.
-
Purity Check: Use techniques like High-Performance Liquid Chromatography (HPLC) to check for the emergence of impurity peaks in aged samples compared to freshly prepared ones.
-
Section 3: Protocols and Methodologies
Protocol 1: Formulation and Homogenization of a Nematic Mixture
This protocol describes the standard method for preparing a small-scale (e.g., 100 mg) liquid crystal mixture.
-
Calculation: Determine the required mass of each component based on the desired weight percentage (wt%).
-
Weighing: Accurately weigh each component into a single, clean glass vial (e.g., a 1.5 mL amber vial).
-
Heating: Place the vial on a hot plate set to a temperature approximately 10-15°C above the highest clearing point of any single component.
-
Homogenization: Heat the mixture until it is completely in the isotropic (clear liquid) phase.
-
Agitation: Gently agitate the vial for 5-10 minutes to ensure thorough mixing. A small magnetic stir bar or gentle vortexing can be used. Causality: Mixing in the isotropic phase is crucial because the low viscosity and random molecular orientation ensure that the components can diffuse and mix at the molecular level, preventing the formation of concentration gradients upon cooling.
-
Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature. The mixture should transition into a uniform nematic phase.
-
Verification: Place a small drop of the mixture on a glass slide and observe it under a polarized optical microscope. A uniform, characteristic nematic texture (e.g., Schlieren or threaded) confirms a successful mixture.
Protocol 2: Stability Testing via Thermal Cycling
This protocol is a self-validating system to test the low-temperature stability of your formulated mixture.
-
Sample Preparation: Prepare a ~10 mg sample of your mixture.
-
Initial Characterization: Use Differential Scanning Calorimetry (DSC) to record the initial melting and clearing points of the mixture.[8]
-
Cold Storage: Place the sample in a freezer at the lowest required operating temperature (e.g., -20°C) for at least 24 hours.
-
Visual Inspection: Remove the sample and immediately inspect it. It should remain in a liquid or glassy state. The presence of solid crystalline structures indicates failure.
-
Microscopic Verification: Allow the sample to warm to room temperature and immediately examine it under a polarized optical microscope. The nematic texture should reappear uniformly. Any crystalline regions confirm instability.
-
Re-Characterization: Run another DSC scan on the cycled sample. The melting and clearing transitions should be identical to the initial scan. Any significant change in the thermogram indicates that phase separation or crystallization has occurred.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences [iprjb.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Eutectic liquid crystal mixture E7 in nanoporous alumina. Effects of confinement on the thermal and concentration fluctuations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Liquid crystal - Wikipedia [en.wikipedia.org]
- 9. ipme.ru [ipme.ru]
- 10. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Molecular understanding on ultraviolet photolytic degradation of cyano liquid crystal monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PCH5 and 7CB Liquid Crystals in Binary Mixtures: A Guide for Enhanced Electro-Optical Performance
Introduction: The Rationale for Liquid Crystal Mixtures
In the realm of photonics and display technology, the pursuit of materials with optimized electro-optical properties is relentless. While single-component liquid crystals (LCs) offer a foundational understanding of mesophase behavior, they often represent a compromise in performance characteristics. Binary or multi-component mixtures, however, provide a powerful strategy to synergistically combine the advantageous properties of individual constituents, enabling the fine-tuning of parameters such as nematic range, threshold voltage, and switching speeds.
This guide presents a detailed comparative analysis of two nematic liquid crystals: 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5) and 4'-heptyl-4-biphenylcarbonitrile (7CB). PCH5 is recognized for its high thermal stability, while 7CB, a member of the well-characterized cyanobiphenyl family, offers favorable electro-optical characteristics.[1][2] We will first profile the individual components and then delve into a comprehensive analysis of their binary mixtures, focusing on a composition of 30% 7CB and 70% PCH5 by weight, which has been shown to exhibit significantly enhanced performance metrics.[1][2][3] This analysis is supported by established experimental methodologies, providing researchers and drug development professionals with both the data and the practical knowledge to leverage these materials.
Profiling the Core Components: PCH5 vs. 7CB
The distinct molecular structures of PCH5 and 7CB are the primary determinants of their differing physical properties. PCH5 features a cyclohexyl ring, which contributes to a different viscosity and birefringence compared to the biphenyl core of 7CB.[4] 7CB's structure, with its biphenyl core, is a classic calamitic (rod-shaped) mesogen known for its robust nematic phase.[5]
A summary of their key properties is presented below.
| Property | PCH5 (4-(trans-4'-pentylcyclohexyl)-benzonitrile) | 7CB (4'-heptyl-4-biphenylcarbonitrile) | Rationale for Comparison |
| Chemical Structure | C₂₀H₂₉N | C₂₀H₂₃N | The cyclohexyl ring in PCH5 versus the biphenyl in 7CB directly impacts molecular packing, viscosity, and optical anisotropy. |
| Nematic Phase Range | 30°C to 54.9°C[4] | 14.5°C to 42.8°C[4] | The nematic range defines the operational temperature window. Mixing aims to create a wider, more practical range. |
| Birefringence (Δn) | Low[6][7] | High | Birefringence is critical for modulating light and determines the required cell thickness for display applications. |
| Dipole Moment | Low[3] | High[3] | The molecular dipole moment is a key factor in the material's response to an electric field, influencing threshold voltage and switching speed.[2] |
| Viscosity | Varies with temperature[4] | Varies with temperature | Rotational viscosity is a primary determinant of the liquid crystal's response time. |
Synergistic Enhancement in Binary Mixtures
The primary motivation for mixing PCH5 and 7CB is to create a new material that surpasses the performance of its individual parts. By combining the thermal stability of PCH5 with the superior electro-optic response of 7CB, it is possible to achieve a formulation with a broad operational temperature range and enhanced dynamic characteristics.[1][2]
Thermal Behavior and Phase Stability
The thermal properties of the mixtures are critical for defining their operational limits. Differential Scanning Calorimetry (DSC) is the standard technique for precisely measuring the phase transition temperatures and their associated enthalpy changes.[8][9][10]
Experimental studies on 7CB/PCH5 mixtures have shown that the nematic-to-isotropic (N-I) phase transition temperature can be effectively tuned. Notably, a mixture composed of 30% 7CB and 70% PCH5 (wt%) demonstrates excellent thermal stability, with an N-I transition temperature of 50°C .[1][2][3] This provides a stable nematic phase well above typical room temperature, making it suitable for a wide range of applications.
Electro-Optical Performance Analysis
The true measure of a liquid crystal mixture's utility lies in its electro-optical performance. The strategic mixing of PCH5 and 7CB leads to a significant improvement in key metrics, as detailed below. The enhancement is attributed to the combination of their respective molecular dipole moments, which strengthens the mixture's collective response to an applied electric field.[2]
The following data compares the pure components to the 30/70 wt% 7CB/PCH5 mixture, as characterized at room temperature using an amplitude-modulated electric signal.[1][2][3]
| Performance Metric | PCH5 (Pure) | 7CB (Pure) | 7CB/PCH5 (30/70 wt%) Mixture | Performance Enhancement |
| Threshold Voltage (Vth) | Higher | Lower | Relatively Reduced (vs. PCH5)[1][3] | A lower threshold voltage allows for operation with less power, which is critical for portable and efficient devices. |
| Rise Time (τr) | 0.54 ms | 1.28 ms | 0.41 ms [2][3] | The mixture's rise time is the fastest, indicating rapid switching from the "off" to the "on" state. |
| Fall Time (τf) | 2.67 ms[11] | 2.8 ms[11] | 1.95 ms [2][3] | A faster fall time ensures a quick return to the "off" state, reducing motion blur in display applications. |
| Total Response Time (τr + τf) | 3.21 ms[11] | 4.08 ms[11] | 2.36 ms [1][2][3] | The total response time is significantly faster than either pure component, enabling high-refresh-rate applications. |
| Contrast Ratio | Lowest | Higher | Highest [3] | A higher contrast ratio results in a clearer distinction between light and dark states, improving visual quality. |
| Max. Transmission (at 2V/μm) | ~70.8%[3] | ~80%[3] | ~87.5% [2][3] | Increased transmission efficiency means a brighter display with lower power consumption. |
Experimental Methodologies and Validation
To ensure scientific integrity, the characterization of these materials must follow robust, self-validating protocols. Below are the detailed methodologies for the key experiments used to generate the comparative data in this guide.
Overall Experimental Workflow
The logical flow from material preparation to final characterization is crucial for reproducible results. This process involves precise mixture preparation, fabrication of test cells, and a sequence of analytical measurements.
Caption: Experimental workflow for preparing and characterizing PCH5/7CB mixtures.
Protocol 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)
This protocol determines the phase transition temperatures (e.g., crystal-nematic, nematic-isotropic) and associated enthalpies.[8][9]
-
Sample Preparation: Accurately weigh 3-5 mg of the LC mixture into a standard aluminum DSC pan.
-
Reference Pan: Use an empty, hermetically sealed aluminum pan as the reference.
-
Instrument Setup: Place both sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above the expected isotropic point (e.g., 70°C).
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature below the expected crystallization point (e.g., 0°C).
-
Hold for 2-5 minutes to ensure thermal equilibrium.
-
Heat the sample at the same controlled rate (e.g., 5°C/min) back to the starting temperature.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) will show peaks corresponding to phase transitions. The peak onset temperature on the heating scan is typically reported as the transition temperature.[12]
Protocol 2: Phase Identification via Polarized Optical Microscopy (POM)
POM is used to visually confirm the presence and texture of the nematic liquid crystal phase.[13][14] Anisotropic materials, like liquid crystals, are birefringent and produce characteristic textures when viewed between two crossed polarizers.[15]
-
Sample Preparation: A small amount of the LC mixture is introduced into a thin (5-10 µm) liquid crystal cell via capillary action. The cell consists of two glass slides with transparent electrodes (ITO) and an alignment layer.
-
Microscope Setup:
-
Place the LC cell on the microscope stage, which should be equipped with a heating/cooling controller.
-
Position the polarizer and analyzer at a 90° angle to each other (crossed polars).
-
-
Observation:
-
Heat the sample into the isotropic phase. The view should be completely dark as the isotropic liquid is optically isotropic.
-
Slowly cool the sample. Upon transitioning into the nematic phase, bright, colorful textures (e.g., Schlieren or threaded textures) will appear, confirming the presence of the mesophase.[13]
-
Further cooling will show the transition to the crystalline solid phase.
-
Protocol 3: Electro-Optical Characterization
This set of experiments quantifies the performance of the LC cell as an optical switch.[16]
-
Experimental Setup:
-
Place the LC cell between crossed polarizers in the path of a stable light source (e.g., a He-Ne laser or LED). The rubbing direction of the cell should be at 45° to the polarizer axes for maximum transmission change.
-
Connect the cell's electrodes to a function generator capable of producing a square wave (typically 1 kHz to avoid ion migration).
-
Position a photodetector after the analyzer to measure the transmitted light intensity.
-
Connect the photodetector output and the function generator output to a digital oscilloscope.
-
-
Measurement Procedure:
-
Threshold Voltage (Vth): Gradually increase the applied voltage from 0 V. Record the voltage at which the transmitted light intensity begins to change (typically defined as 10% of the maximum change).
-
Response Time: Apply a square wave voltage that switches between 0 V and a saturation voltage (e.g., 10 V).
-
Rise Time (τr): Measure the time it takes for the transmission to go from 10% to 90% of its final value after the voltage is applied.
-
Fall Time (τf): Measure the time it takes for the transmission to fall from 90% to 10% of its maximum value after the voltage is removed.[17]
-
-
Contrast Ratio: Calculate the ratio of the maximum transmitted intensity (at saturation voltage) to the minimum transmitted intensity (at 0 V).[3]
-
Conclusion and Future Outlook
The comparative analysis conclusively demonstrates the advantages of formulating binary mixtures of PCH5 and 7CB. The 30/70 wt% (7CB/PCH5) mixture emerges as a superior material, exhibiting a desirable combination of high thermal stability and significantly enhanced electro-optical properties.[1][2][3] Specifically, the mixture provides a faster total response time (2.36 ms), a higher contrast ratio, and increased light transmission compared to either of the pure components.[1][2][3]
This synergistic enhancement underscores a fundamental principle in materials science: strategic mixing can overcome the limitations of individual components. The findings presented in this guide provide a strong basis for the adoption of this PCH5/7CB mixture in the development of next-generation photonic devices, optical switches, and low-power, high-performance displays. Further research could explore the impact of different mixing ratios and the introduction of a third component or chiral dopant to further tailor the material's properties for highly specialized applications.
Caption: Synergistic combination of PCH5 and 7CB properties into an enhanced mixture.
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Phase behavior and properties of the liquid-crystal dimer 1'',7''-bis(4-cyanobiphenyl-4'-yl) heptane: a twist-bend nematic liquid crystal. (2011). PubMed. [Link]
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Kumar, S. (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Molecules. [Link]
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Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method. (2015). Scientific.Net. [Link]
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Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films. (2018). RSC Publishing. [Link]
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CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). Research & Reviews: Journal of Pure and Applied Physics. [Link]
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The Total Response Time for 7CB, PCH5, and the Mixture... ResearchGate. [Link]
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Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. (2003). PubMed. [Link]
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Thermodynamics study of binary liquid crystal mixtures and investigation excess function. (2017). Semantic Scholar. [Link]
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Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. (2003). NIH National Center for Biotechnology Information. [Link]
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Dielectric properties of liquid crystalline dimer mixtures exhibiting the nematic and twist-bend nematic phases. (2018). Taylor & Francis Online. [Link]
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Double-Helical Tiled Chain Structure of the Twist-Bend Liquid Crystal Phase in CB7CB. (2021). MDPI. [Link]
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The viscosity of the liquid crystal PCH-5, in the nematic and isotropic... ResearchGate. [Link]
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Phase behavior in multicomponent mixtures. (2022). Frontiers. [Link]
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Liquid crystal phases with unusual structures and physical properties formed by acute-angle bent core molecules. (2020). ResearchGate. [Link]
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Thermodynamic stability and critical points in multicomponent mixtures with structured interactions. (2019). NIH National Center for Biotechnology Information. [Link]
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A new thermodynamic function for binary mixtures: the co-molar volume. (2025). ResearchGate. [Link]
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Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal. (2022). MDPI. [Link]
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A comparative study of thermodynamic properties of binary mixtures containing perfluoroalkanes. (2025). ResearchGate. [Link]
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A Comparative Guide to the Performance of PCH5 and E7 Liquid Crystal Mixture
For researchers and professionals in the fields of photonics, display technology, and drug development, the selection of the appropriate liquid crystal is a critical decision that dictates the performance and efficacy of the end application. This guide provides an in-depth, objective comparison of two prominent nematic liquid crystals: 4-(trans-4′-pentylcyclohexyl)-benzonitrile (PCH5) and the eutectic mixture E7. Our analysis is grounded in experimental data to provide a clear understanding of their respective electro-optical and physical properties.
Introduction to PCH5 and E7
PCH5 , or 4-(trans-4-Pentylcyclohexyl)benzonitrile, is a single-component nematic liquid crystal known for its rod-like molecular structure.[1] This structure, consisting of a pentyl alkyl chain and a benzonitrile group attached to a cyclohexane ring in a trans-configuration, gives rise to its liquid crystalline properties.[1] It exhibits a nematic phase at room temperature, making it a valuable material for various optoelectronic applications.[1]
E7 is a widely-used eutectic liquid crystal mixture composed of several cyanobiphenyl and cyanoterphenyl compounds.[][3] Its primary components are typically 5CB (4-Cyano-4'-pentylbiphenyl), 7CB (4-Cyano-4'-heptylbiphenyl), 8OCB (4-Cyano-4'-octyloxybiphenyl), and 5CT (4-Cyano-4''-pentylterphenyl).[4] This multi-component nature provides E7 with a broad nematic temperature range and robust performance, making it a staple in applications like liquid crystal displays (LCDs).[5][6]
Performance Metrics: A Side-by-Side Comparison
The following table summarizes the key performance parameters of PCH5 and E7, compiled from various authoritative sources. These quantitative metrics are crucial for determining the suitability of each liquid crystal for specific applications.
| Property | PCH5 | E7 Mixture |
| Chemical Formula | C₁₈H₂₅N | Mixture (C₂₄H₂₃N·C₂₁H₂₅NO·C₂₀H₂₃N·C₁₈H₁₉N)[] |
| Molecular Weight ( g/mol ) | 255.40[1] | ~1159.63 (sum of components)[] |
| Nematic to Isotropic Transition Temperature (TNI) | 54.9 °C (327.6 K)[1] | ~60 °C[7] |
| Ordinary Refractive Index (no) | ~1.4854 (at 633 nm, room temp.) | ~1.5220 - 1.5240 (at 20 °C, 589 nm)[4] |
| Extraordinary Refractive Index (ne) | ~1.6001 (at 633 nm, room temp.) | Varies with wavelength and temp. |
| Birefringence (Δn = ne - no) | ~0.1147 (at 633 nm, room temp.) | ~0.224 (at 632.8 nm, 24°C)[8] |
| Dielectric Anisotropy (Δε) | Positive | Positive, high[][6] |
| Rotational Viscosity (γ₁) | Temperature-dependent[9] | Temperature-dependent[10][11][12] |
| Response Time (Total) | ~3.21 ms (at 2V/μm) | Varies with cell thickness and temp. |
In-Depth Analysis of Key Performance Parameters
The choice between PCH5 and E7 often hinges on a trade-off between specific performance characteristics.
Birefringence (Δn): E7 exhibits a significantly higher birefringence than PCH5.[8] This property, the difference between the extraordinary and ordinary refractive indices, is fundamental for modulating the phase of light. A higher birefringence allows for the construction of thinner liquid crystal cells for a given phase shift, which can lead to faster response times. This makes E7 a preferred choice for applications requiring strong light modulation, such as in display technologies.
Nematic Range: Both liquid crystals possess a nematic phase at ambient temperatures. E7's slightly higher nematic-to-isotropic transition temperature suggests a broader operational temperature range, a critical factor for device stability under varying environmental conditions.[7]
Response Time: The response time of a liquid crystal is a complex parameter influenced by its rotational viscosity, the cell gap, and the applied voltage. While direct, comprehensive comparative data is limited, a study on a mixture of PCH5 and 7CB (a component of E7) showed that the mixture can exhibit faster response times than pure PCH5 under certain conditions. This suggests that the components of E7 contribute to its characteristically rapid responsiveness to electric fields, a key advantage for high-refresh-rate displays.[5]
Experimental Protocols for Characterization
To ensure the validity and reproducibility of the presented data, it is essential to understand the experimental methodologies employed for their measurement. The following sections detail the standard protocols for characterizing the key properties of nematic liquid crystals.
Determination of Nematic-to-Isotropic Transition Temperature (TNI)
The nematic-to-isotropic phase transition temperature is a fundamental physical property of a liquid crystal. It is typically determined using Differential Scanning Calorimetry (DSC).
Methodology:
-
A small, precisely weighed sample of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) while monitoring the heat flow to the sample compared to the reference.
-
The nematic-to-isotropic phase transition is observed as an endothermic peak on the DSC thermogram. The peak temperature is recorded as TNI.
-
The sample is then cooled at the same rate to observe the isotropic-to-nematic transition (exothermic peak).
Causality: The DSC technique measures the heat absorbed or released by a sample during a phase transition. The ordered nematic phase has a lower enthalpy than the disordered isotropic phase. Therefore, energy is required to disrupt the ordered state, resulting in an endothermic peak upon heating.
Birefringence (Δn) Measurement
Birefringence is a measure of the optical anisotropy of a material. A common and accurate method for its determination is through the use of an electro-optic setup with crossed polarizers.[13]
Methodology:
-
A liquid crystal cell with a known thickness (d) and planar alignment is prepared.
-
The cell is placed between two crossed polarizers.
-
A monochromatic light source (e.g., a He-Ne laser with λ = 632.8 nm) is passed through the setup.
-
A variable AC voltage is applied to the liquid crystal cell.
-
The intensity of the transmitted light is measured as a function of the applied voltage using a photodetector.
-
As the voltage increases, the liquid crystal molecules reorient, changing the phase retardation of the light. This results in oscillations in the transmitted light intensity.
-
The birefringence (Δn) can be calculated from the number of oscillations and the cell thickness using the formula: Δn = (Nλ) / d, where N is the number of full oscillations observed from the threshold voltage to saturation.
Causality: The intensity of light transmitted through a birefringent material between crossed polarizers is dependent on the phase retardation (δ), which is directly proportional to the birefringence and the cell thickness (δ = 2πΔnd/λ). By applying a voltage, the effective birefringence is changed, leading to a change in the transmitted intensity.
Response Time Measurement
The response time characterizes how quickly the liquid crystal molecules reorient in response to an applied electric field. It is a critical parameter for display and switching applications.
Methodology:
-
A liquid crystal cell is placed between crossed polarizers in the same setup as for birefringence measurement.
-
A square-wave voltage is applied to the cell, switching between a low (Voff, typically 0V) and a high (Von) state.
-
The transmitted light intensity is monitored over time using a photodetector and an oscilloscope.
-
The rise time (τon) is defined as the time taken for the intensity to change from 10% to 90% of its maximum value when the voltage is switched from Voff to Von.
-
The decay time (τoff) is the time taken for the intensity to fall from 90% to 10% of its maximum value when the voltage is switched from Von to Voff.
-
The total response time is the sum of the rise time and the decay time.
Causality: The application of an electric field exerts a torque on the liquid crystal molecules, causing them to reorient. The speed of this reorientation is determined by the rotational viscosity of the material, the elastic constants, and the strength of the applied field. When the field is removed, the molecules relax back to their initial alignment due to the anchoring forces at the cell surfaces.
Conclusion
Both PCH5 and the E7 mixture are valuable nematic liquid crystals with distinct performance profiles. E7's high birefringence and rapid response times make it an excellent choice for demanding display and photonic applications where fast switching and strong light modulation are paramount.[5] PCH5, as a single-component material, offers a well-defined system for fundamental research and applications where its specific physical properties are advantageous.
The selection between these two materials should be guided by a thorough analysis of the specific requirements of the application. The experimental protocols detailed in this guide provide a framework for the in-house characterization and validation of liquid crystal performance, ensuring that the chosen material meets the necessary specifications for your research or product development.
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Effect of alkyl chain length on the properties of cyanobiphenyl liquid crystals
An In-Depth Guide to the Influence of Alkyl Chain Length on the Properties of Cyanobiphenyl Liquid Crystals
As a Senior Application Scientist, my experience has consistently shown that even subtle molecular modifications can lead to profound changes in the macroscopic properties of liquid crystals. The 4-alkyl-4'-cyanobiphenyl (nCB) series is a classic, foundational system for demonstrating this principle. These materials, composed of a rigid, polar cyanobiphenyl core and a flexible, non-polar alkyl tail, are not just academically interesting; they were instrumental in the development of the first commercially viable liquid crystal displays (LCDs) and remain crucial as benchmark materials for research and development.[1][2]
This guide provides a comprehensive comparison of how varying the number of carbon atoms (n) in the alkyl chain systematically alters the fundamental properties of these liquid crystals. We will delve into the causality behind these changes, supported by experimental data, and provide detailed protocols for their characterization.
The "Odd-Even" Effect: A Matter of Molecular Shape
A recurring theme in the nCB series is the "odd-even" effect, where properties do not change monotonically with chain length but instead show an alternating pattern.[3][4] This phenomenon is a direct consequence of the chain's conformation. The alkyl chain prefers a staggered, all-trans conformation to minimize steric hindrance.
-
Even Chains (n = 6, 8): The final C-C bond is roughly parallel to the long axis of the biphenyl core. This leads to a more elongated, linear molecular shape, which enhances molecular packing and stabilizes the liquid crystal phase.
-
Odd Chains (n = 5, 7): The final C-C bond is tilted with respect to the core's long axis. This results in a slightly "bent" or less linear shape, which disrupts parallel molecular alignment.
This subtle difference in molecular geometry has a significant impact on the stability of the nematic phase, as reflected in the clearing temperatures.
Caption: Conformational impact of odd vs. even alkyl chains.
Impact on Phase Behavior and Transition Temperatures
The most direct effect of the alkyl chain is on the temperatures at which the material transitions between different phases (crystal, smectic, nematic, isotropic). The Nematic-to-Isotropic (N-I) transition temperature, or clearing point (TNI), is a key indicator of the liquid crystal phase's thermal stability.
As the alkyl chain lengthens, van der Waals interactions between molecules increase, which generally favors more ordered states. However, the odd-even effect creates a sawtooth pattern in the clearing points. Homologs with even-numbered chains have higher clearing points than their odd-numbered neighbors because their more linear shape allows for more efficient packing and stronger anisotropic intermolecular interactions.[3][5]
Furthermore, as the chain becomes sufficiently long (n ≥ 8), the increased van der Waals forces promote layered structures, leading to the appearance of a Smectic A (SmA) phase below the nematic phase.[1][6] The 8CB homolog is a well-known example that exhibits both nematic and smectic A phases.[1]
Table 1: Phase Transition Temperatures of Common n-Cyanobiphenyls (nCB)
| Property | 5CB | 6CB | 7CB | 8CB |
| Phase Sequence (°C) | Cr → 24 → N → 35.3 → I | Cr → 14.5 → N → 29 → I | Cr → 30 → N → 42.8 → I | Cr → 21.5 → SmA → 33.5 → N → 40.5 → I |
Data sourced from BenchChem.[1] Note that these values can vary slightly depending on the purity of the sample.
Influence on Anisotropic Physical Properties
The anisotropy of a liquid crystal—the directional dependence of its physical properties—is the very essence of its utility. The alkyl chain, while not the primary source of anisotropy, acts as a crucial modulator of the properties dictated by the rigid core.
Optical Anisotropy (Birefringence, Δn)
Birefringence (Δn = ne - no) is the difference between the extraordinary (ne, parallel to the director) and ordinary (no, perpendicular to the director) refractive indices. The large Δn in nCBs originates from the highly polarizable cyanobiphenyl core.
The flexible alkyl chain is, in contrast, optically isotropic. As the chain lengthens, it effectively "dilutes" the concentration of the anisotropic cores within the material. This leads to a general trend of decreasing birefringence with increasing alkyl chain length .[7]
Dielectric Anisotropy (Δε)
The large, positive dielectric anisotropy (Δε = ε|| - ε⊥) of the nCB series is one of its most important features for display applications. This property arises from the strong permanent dipole moment of the cyano (-C≡N) group, which is aligned with the long molecular axis.[8][9]
Similar to birefringence, the non-polar alkyl chain contributes little to the dielectric constant. As the chain length increases, the volume fraction of the non-polar tail grows, reducing the overall polarization density of the material. Consequently, both ε|| and ε⊥ decrease, leading to a monotonic decrease in the dielectric anisotropy (Δε) with increasing alkyl chain length .[8][9] This trend is clearly visible in the pentyl to octyl derivatives.[8]
Elastic Constants (K11, K22, K33)
The elastic constants describe the energy required to deform the liquid crystal director from its preferred orientation, corresponding to splay (K11), twist (K22), and bend (K33) deformations. These constants are critical for determining the threshold voltage and response time of LCDs.
The relationship between chain length and elastic constants is complex. Generally, longer chains lead to an increase in the bend (K33) and splay (K11) constants.[10][11] The odd-even effect is also observed, particularly in the bend elastic constant.[11] For 8CB, the presence of short-range smectic ordering in the nematic phase causes a significant pre-transitional increase in K33 as the SmA-N transition temperature is approached.[11]
Table 2: Comparative Physical Properties of nCB Homologs
| Property | 5CB | 6CB | 7CB | 8CB |
| Birefringence (Δn) at 589 nm, 25°C | ~0.18[1] | ~0.16 | ~0.15[1] | ~0.14 |
| Dielectric Anisotropy (Δε) at 1 kHz, 25°C | +11.0 to +12.1[1] | +10.0 | +9.4[1] | +8.0 |
| Splay Elastic Constant (K11) at 25°C (pN) | 6.2 - 10.5[1] | 6.7 | 7.0 | 6.2 |
| Bend Elastic Constant (K33) at 25°C (pN) | 8.6 - 13.8[1] | 8.8 | 9.0 | 9.5[1] |
Values are compiled from multiple sources and represent typical measurements.[1][7][8][12] Absolute values are highly dependent on temperature and measurement frequency.
Experimental Characterization Protocols
A systematic investigation of the nCB series relies on a suite of standard characterization techniques. The following protocols outline the essential steps for measuring the key properties discussed.
Caption: Standard experimental workflow for nCB characterization.
Protocol 1: Phase Transition Analysis
Objective: To determine the phase transition temperatures (TNI, TSmA-N, etc.) and associated enthalpy changes. Techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Methodology:
-
POM Screening (Qualitative):
-
Place a small amount of the nCB sample on a clean glass slide.
-
Cover with a coverslip and place on a hot stage connected to a temperature controller.
-
Position the stage on the polarized microscope.
-
Heat the sample into the isotropic phase (a completely dark field of view).
-
Cool the sample slowly (e.g., 1-2°C/min). Observe and record the temperatures at which characteristic textures appear. The Nematic phase typically shows a Schlieren or threaded texture, while the Smectic A phase may show a focal conic fan texture.[13]
-
-
DSC Measurement (Quantitative):
-
Accurately weigh 3-5 mg of the nCB sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Perform a heating and cooling cycle at a controlled rate (e.g., 5-10°C/min) across the temperature range identified by POM.
-
Analyze the resulting heat flow curve. The peak onset of an endothermic peak on heating corresponds to the transition temperature. The integrated area of the peak provides the transition enthalpy (ΔH).[14]
-
Protocol 2: Birefringence (Δn) Measurement
Objective: To measure the ordinary (no) and extraordinary (ne) refractive indices. Technique: Temperature-controlled Abbé refractometer.
Methodology:
-
Sample Cell Preparation: Use a liquid crystal cell with a planar (homogeneous) alignment layer. The alignment ensures the liquid crystal director is uniformly oriented parallel to the substrate surfaces.
-
Instrument Setup:
-
Calibrate the Abbé refractometer using a standard of known refractive index.
-
Connect the refractometer prisms to a circulating water bath for precise temperature control.
-
-
Measurement:
-
Introduce the nCB sample into the aligned cell via capillary action in its isotropic state.
-
Cool the cell to the desired temperature within the nematic range.
-
Place the cell on the refractometer's measurement prism.
-
To measure no , orient the cell so that the director alignment is perpendicular to the plane of incidence of the light in the refractometer. Observe the shadow line and record the refractive index.
-
To measure ne , rotate the cell by 90° so the director is parallel to the plane of incidence. Record the new refractive index reading.
-
Calculate birefringence: Δn = ne - no. Repeat at multiple temperatures as needed.[7]
-
Conclusion
The alkyl chain, though a simple structural element, is a powerful determinant of the physical properties of cyanobiphenyl liquid crystals. Its length and parity (odd/even) directly control the thermal stability of the mesophases through steric and conformational effects. This, in turn, modulates the crucial anisotropic properties—birefringence, dielectric anisotropy, and elastic constants—by altering the molecular packing and diluting the influence of the polarizable core. A thorough understanding of these structure-property relationships, validated by the experimental protocols outlined here, is fundamental for the rational design of new liquid crystal materials tailored for specific applications in displays, sensors, and photonics.
References
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CrystEngComm, 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors, RSC Publishing, [Link]
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MDPI, Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail, [Link]
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ACS Publications, Effect of Spacer Length on the Thermal Properties of Side-Chain Liquid Crystal Polymethacrylates. 2. Synthesis and Characterization of the Poly[.omega.-(4'-cyanobiphenyl-4-yloxy)alkyl methacrylate]s, [Link]
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Scholar Publishing, Analyzing Nematic to Isotropic (N-I) Phase Transition of nCB Liquid Crystals Using Logger Pro, [Link]
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A Comparative Guide to the Electro-Optic Performance of PCH5 for Display Applications
Abstract
In the landscape of materials for display technology, nematic liquid crystals (LCs) remain a cornerstone due to their unique electro-optic properties. This guide provides a comprehensive validation of 4-(trans-4'-pentylcyclohexyl)-benzonitrile (PCH5), a widely utilized nematic liquid crystal. We present a detailed comparative analysis of its key electro-optic performance metrics against other standard materials, namely 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7. This document serves as a technical resource for researchers and engineers, offering field-proven insights into experimental design and interpreting performance data for next-generation display development.
Introduction: The Central Role of Liquid Crystals in Display Technology
Liquid crystal displays (LCDs) function by modulating light through the precise, field-induced reorientation of liquid crystal molecules.[1][2] These materials exist in a mesophase that combines the fluidity of a liquid with the long-range orientational order of a solid crystal.[3][4] The most common type used in displays is the nematic phase, where the rod-like molecules tend to align along a common axis, known as the director.[4][5]
The technology predominantly relies on the Twisted Nematic (TN) effect.[6][7] In a TN cell, the inner surfaces are treated to align the LC molecules in a 90-degree twist between the two plates.[8] This twisted structure guides polarized light, allowing it to pass through a second, perpendicularly oriented polarizer.[1][8] When a voltage is applied, the electric field overcomes the surface anchoring forces, causing the LC molecules to align with the field.[7] This untwisted state no longer rotates the polarized light, which is then blocked by the second polarizer, creating a dark pixel.[7][8]
The performance of such a display—its switching speed, contrast, and power consumption—is directly governed by the intrinsic physical properties of the chosen liquid crystal. PCH5 (also known as 5CCH) is a popular choice due to its favorable combination of properties. This guide will quantitatively assess these properties in comparison to 5CB, a foundational and extensively studied liquid crystal, and E7, a versatile and commercially significant mixture known for its robust performance.[9][10][][12]
Foundational Electro-Optic Parameters for Display Performance
To objectively evaluate a liquid crystal's suitability for a display application, a core set of electro-optic parameters must be characterized. The causality behind the importance of each is as follows:
-
Dielectric Anisotropy (Δε): This parameter dictates the threshold voltage (Vth) required to initiate the switching of the LC molecules. It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director.[13][14] A large, positive Δε is desirable as it allows the LC to respond to lower electric fields, which translates directly to lower power consumption and simpler driving electronics for the display.[15]
-
Optical Anisotropy or Birefringence (Δn): Birefringence is the difference between the refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the LC director.[16][17] The product of Δn and the cell gap (d), known as optical path retardation (dΔn), is a critical design parameter. For a TN-LCD, it must be optimized to achieve maximum light transmission in the ON state and minimum in the OFF state, thereby ensuring a high contrast ratio.
-
Response Time (τ): The speed at which an LC can switch between states is crucial for reducing motion blur in video content.[18][19] It is typically separated into rise time (τ_on, switching from OFF to ON) and decay time (τ_off, switching from ON to OFF). These times are governed by the rotational viscosity (γ₁), the elastic constants of the LC, and the applied voltage. A lower viscosity and faster response time are critical for high-refresh-rate displays.[20][21]
Experimental Validation: Protocols and Methodologies
The trustworthiness of performance data hinges on standardized and reproducible experimental protocols. The following sections detail the methodologies used to characterize PCH5 and its alternatives.
Measurement of Dielectric Anisotropy (Δε)
The causality behind this measurement is to quantify how strongly the LC molecules will couple with an applied electric field. This is achieved by measuring the capacitance of a specially prepared LC cell.
Experimental Protocol:
-
Cell Preparation: Two types of liquid crystal cells are required: a homogeneous cell, where the inner surfaces are treated to align the LC director parallel to the surfaces, and a homeotropic cell, where the director is aligned perpendicular to the surfaces.[14][15] The cells consist of two parallel glass plates with transparent Indium Tin Oxide (ITO) electrodes.
-
LC Filling: The liquid crystal material is introduced into the gap between the plates via capillary action in its isotropic phase (heated above its clearing point).
-
Capacitance Measurement: An LCR meter is used to measure the capacitance of the filled cell at a standard frequency (e.g., 1 kHz).[14]
-
The capacitance of the homogeneous cell (C∥) is measured with the electric field applied parallel to the LC director, yielding ε∥.
-
The capacitance of the homeotropic cell (C⊥) is measured with the field perpendicular to the director, yielding ε⊥.
-
-
Calculation: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.[13]
Below is a diagram illustrating the logical workflow for this characterization.
Measurement of Birefringence (Δn)
Birefringence measurement is essential for determining the light-modulating capability of the liquid crystal. Several methods exist, with interferometry and refractometry being common.[22] A widely used technique involves measuring the voltage-dependent transmission of an LC cell placed between crossed polarizers.[23]
Experimental Protocol:
-
Setup: A planar-aligned LC cell is placed between two crossed polarizers. The LC director is oriented at 45° to the transmission axes of both polarizers. A monochromatic light source (e.g., a He-Ne laser at 633 nm) illuminates the setup, and a photodetector measures the transmitted light intensity.
-
Voltage Application: A variable AC voltage is applied across the LC cell.
-
Data Acquisition: The transmitted light intensity is recorded as a function of the applied voltage. The intensity will oscillate as the voltage increases, due to the changing phase retardation between the ordinary and extraordinary rays.
-
Calculation: By counting the number of transmission maxima and minima and knowing the cell thickness (d) and wavelength (λ), the total phase difference can be determined. The birefringence is then calculated using the relationship: Δn = (δλ) / (2πd), where δ is the phase difference.[23]
Measurement of Response Time (τ)
This measurement quantifies the switching speed, a critical factor for user experience in displays. The protocol involves measuring the optical response of an LC cell to a sudden change in applied voltage.[24]
Experimental Protocol:
-
Setup: A TN liquid crystal cell is placed between two polarizers. A light source (e.g., He-Ne laser) and a photodiode are used to monitor the transmitted light intensity.[24]
-
Signal Application: A square-wave voltage is applied to the LC cell using a function generator. The voltage switches between 0V (OFF state) and a driving voltage (e.g., 5-10V, ON state).
-
Data Acquisition: The photodiode output is connected to a digital oscilloscope, which records the change in light intensity over time as the voltage is switched on and off.[24]
-
Calculation:
-
Rise Time (τ_on): The time taken for the transmission to change from 10% to 90% of its final value after the voltage is applied.
-
Decay Time (τ_off): The time taken for the transmission to fall from 90% to 10% of its maximum value after the voltage is removed.
-
The experimental workflow for this process is visualized below.
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A Comparative Guide to the Dielectric Anisotropy of PCH Series Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of liquid crystal materials, the PCH series, characterized by a phenylcyclohexane core, stands out for its utility in a range of electro-optic applications. A critical parameter governing their performance is dielectric anisotropy (Δε), the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This guide offers a comparative analysis of the dielectric properties of the PCH series, providing experimental insights and methodologies for their characterization.
The Significance of Dielectric Anisotropy in PCH Liquid Crystals
The magnitude and sign of the dielectric anisotropy are paramount in determining how a liquid crystal material responds to an external electric field. For the PCH series, which typically exhibits a positive dielectric anisotropy, this property is fundamental to their application in display technologies and other optical switching devices. The strong positive dielectric anisotropy in many PCH compounds, such as 4-(Trans-4-Pentyl-Cyclohexyl)-Benzonitrile (PCH-5), is a key attribute for their use in electro-optical devices. The alignment of these liquid crystals in an electric field, and thus their light-modulating characteristics, is directly governed by the extent of their dielectric anisotropy.
The molecular structure of the PCH series, featuring a cyclohexane ring, influences their physical properties, including the activation parameters for molecular rotation, when compared to similar compounds with a rigid phenyl ring[1]. Understanding the dielectric anisotropy across the PCH series allows for the selection of the most suitable material for a specific application, balancing factors like switching voltage, response time, and operational temperature range.
Comparative Dielectric Properties of PCH Homologues
| Liquid Crystal | Alkyl Chain Length | Dielectric Anisotropy (Δε) | Parallel Permittivity (ε∥) | Perpendicular Permittivity (ε⊥) | Nematic Range (°C) | Notes |
| PCH-5 | 5 | Strong Positive | - | - | 30.2 - 54.5 | Exhibits a strong positive dielectric anisotropy, making it suitable for electro-optical applications.[2] |
| 7PCH (PCH-7) | 7 | Positive | Data available from detailed dielectric studies. | Data available from detailed dielectric studies. | - | The dielectric properties have been a subject of specific investigation.[3] |
General Trends with Increasing Alkyl Chain Length:
In homologous series of nematic liquid crystals, such as the 4'-n-alkyl-4-cyanobiphenyls which share structural similarities with the PCH series, a general trend is observed where the principal dielectric constants (ε∥ and ε⊥) and the dielectric anisotropy (Δε) tend to decrease with increasing alkyl chain length[4]. This is attributed to changes in molecular packing and intermolecular interactions. It is reasonable to infer a similar trend within the PCH series, although direct experimental verification across a wide range of homologues is necessary for confirmation.
The Interplay of Molecular Structure and Dielectric Anisotropy
The positive dielectric anisotropy in the PCH series arises from the presence of a strong dipole moment, primarily due to the cyano (-C≡N) group, aligned along the long molecular axis[4]. The Maier-Meier theory provides a foundational understanding of how molecular polarizability and the permanent dipole moment contribute to the dielectric anisotropy in nematic liquid crystals.
The structure of the PCH molecule, with its combination of a rigid phenyl ring and a more flexible cyclohexyl ring, influences its dielectric behavior. The substitution of a phenyl ring with a cyclohexyl ring has been shown to significantly affect the activation parameters for molecular reorientation[1]. This structural nuance is a key factor in the distinct properties of the PCH series compared to other liquid crystal families like the cyanobiphenyls.
Caption: Relationship between molecular structure and dielectric anisotropy in PCH liquid crystals.
Experimental Determination of Dielectric Anisotropy
The precise measurement of the dielectric anisotropy of PCH liquid crystals is crucial for their application and for fundamental research. The following protocol outlines a standard methodology for determining ε∥ and ε⊥.
Experimental Protocol:
-
Cell Preparation:
-
Utilize liquid crystal cells composed of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO).
-
For the measurement of ε∥, the inner surfaces of the cell are treated with an alignment layer (e.g., a rubbed polyimide) to induce a homogeneous (planar) alignment of the liquid crystal molecules.
-
For the measurement of ε⊥, a homeotropic alignment (molecules perpendicular to the surfaces) is required. This can be achieved through different surface treatments. A new set of clean plates often facilitates homeotropic alignment for cyanobiphenyl-based liquid crystals[4].
-
-
Sample Filling:
-
The PCH liquid crystal is introduced into the cell in its isotropic phase via capillary action.
-
The cell is then slowly cooled to the desired temperature within the nematic phase to ensure a uniform alignment.
-
-
Dielectric Measurement:
-
The capacitance of the filled cell is measured using a precision LCR meter. Measurements are typically performed over a range of frequencies (e.g., 1 kHz to 10 MHz)[1][5].
-
A small AC voltage (e.g., ~300 mV) is applied across the cell to avoid any field-induced reorientation of the liquid crystal director[4].
-
To determine ε∥ in a homeotropically aligned cell, a sufficiently strong magnetic or electric field can be applied to reorient the director parallel to the probing electric field[1].
-
-
Data Analysis:
-
The dielectric permittivity is calculated from the measured capacitance, the cell dimensions (area and thickness), and the capacitance of the empty cell.
-
The dielectric anisotropy (Δε) is then calculated as the difference between the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity.
-
Caption: Workflow for the experimental determination of dielectric anisotropy.
Conclusion
The PCH series of liquid crystals offers a valuable platform for a wide array of electro-optic applications, largely due to their characteristic positive dielectric anisotropy. This guide has provided a comparative overview of their dielectric properties, highlighting the influence of molecular structure, particularly the alkyl chain length, on this critical parameter. The detailed experimental protocol serves as a practical reference for researchers aiming to characterize these materials. Further systematic studies across the entire PCH series are warranted to build a more comprehensive understanding and to facilitate the design of next-generation liquid crystal materials with tailored dielectric properties.
References
-
BRUCKERT, T., BUSING, D., & WRFLINGER, A. (2006). Differential Thermal Analysis (DTA) and Dielectric Studies on 4-(Trans-4-Pentyl-Cyclohexyl)-Benzonitrile (PCH-5) Under High Pressure. Molecular Crystals and Liquid Crystals, 457(1), 209-220. [Link]
-
Schadt, M. (1972). Dielectric Properties of Some Nematic Liquid Crystals with Strong Positive Dielectric Anisotropy. The Journal of Chemical Physics, 56(4), 1494-1497. [Link]
-
Urban, S., Gestblom, B., & Kresse, H. (2002). Study of the Dielectric Properties of 7PCH (4 -(trans -4 -Heptyl-Cyclohexyl)-benzonitrile). Acta Physica Polonica A, 102(3), 343-351. [Link]
-
Bruckert, T., Busing, D., Wuerflinger, A., & Urban, S. (1996). Dielectric Studies of trans,trans-4'-/i-Pentyl-bicyclohexyl-4- carbonitrile (5 CCH) under High Pressure. Zeitschrift für Naturforschung A, 51(8), 977-982. [Link]
-
Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 6(5), 278-283. [Link]
-
Merck KGaA. (n.d.). Liquid crystal phases. Retrieved from [Link]
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- 5. Dielectric Properties of Some Nematic Liquid Crystals with Strong Positive Dielectric Anisotropy | Semantic Scholar [semanticscholar.org]
A Comparative Benchmark of Trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5) Against Established Nematic Liquid Crystals
Introduction: The Enduring Quest for Optimal Nematic Liquid Crystals
In the landscape of materials science, particularly within the realm of display technologies and photonics, the pursuit of liquid crystals (LCs) with an ideal balance of properties is a perpetual endeavor. Nematic liquid crystals, with their unique combination of fluidity and long-range orientational order, form the bedrock of modern liquid crystal displays (LCDs) and a host of other electro-optic devices.[1][2] Among the vast library of synthesized mesogens, trans-4-(4-pentylcyclohexyl)benzonitrile, commonly known as PCH5, has carved a significant niche.[3][4] Its molecular structure, featuring a cyclohexane ring in place of a benzene ring found in the more traditional cyanobiphenyls, imparts a distinct set of physicochemical characteristics.
This guide provides a comprehensive benchmark of PCH5 against two of the most well-characterized and historically significant nematic liquid crystals: 4-cyano-4'-pentylbiphenyl (5CB) and 4-methoxybenzylidene-4'-butylaniline (MBBA). Through a meticulous comparison of their key performance metrics—supported by established experimental data—we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to select the most appropriate nematic LC for their specific application. The causality behind experimental choices and the integrity of the presented protocols are paramount to this guide, ensuring a foundation of expertise and trustworthiness.
Comparative Analysis of Physicochemical Properties
The utility of a nematic liquid crystal is defined by a confluence of its physical properties. Here, we present a comparative analysis of PCH5, 5CB, and MBBA, focusing on the most critical parameters for electro-optic applications.
Table 1: Comparison of Nematic-Isotropic Transition Temperatures (TNI)
| Liquid Crystal | Chemical Structure | Nematic Range (°C) | Nematic-Isotropic Transition (TNI) (°C) |
| PCH5 | CH₃(CH₂)₄C₆H₁₀C₆H₄CN | 30 - 55[5][6] | 55[5][6] |
| 5CB | CH₃(CH₂)₄C₆H₄C₆H₄CN | 22.5 - 35.0[1][7] | 35.0[1][7] |
| MBBA | CH₃O-C₆H₄-CH=N-C₆H₄-(CH₂)₃CH₃ | 21 - 47[8] | 47[8] |
The nematic-isotropic transition temperature (TNI) is a pivotal parameter that dictates the operational temperature range of a device. PCH5 exhibits a significantly higher TNI and a broader nematic range compared to 5CB, making it a more robust candidate for applications requiring operation at elevated temperatures.[5][6][9] MBBA also possesses a wider nematic range than 5CB, though its chemical instability, particularly its susceptibility to hydrolysis, has limited its widespread commercial use in modern displays.[10][11]
Table 2: Comparison of Optical and Dielectric Properties (at room temperature)
| Liquid Crystal | Birefringence (Δn) at ~589 nm | Dielectric Anisotropy (Δɛ) at 1 kHz |
| PCH5 | ~0.01 - 0.08[12] | +13.35[5][13] |
| 5CB | ~0.15 - 0.21[12] | +11.5[14] |
| MBBA | Not readily available | -0.54[2] |
Birefringence (Δn) , the difference between the extraordinary (ne) and ordinary (no) refractive indices, is fundamental to the operation of most LC devices. 5CB displays a considerably larger birefringence than PCH5, which is advantageous for applications requiring strong light modulation in thin cells.[12] The lower birefringence of PCH5 can be beneficial in applications where a smaller phase shift is desired.
Dielectric anisotropy (Δɛ) , the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director, determines the response of the LC to an applied electric field. Both PCH5 and 5CB possess a large positive dielectric anisotropy, a prerequisite for the twisted nematic (TN) and in-plane switching (IPS) modes commonly used in LCDs.[5][13][14] In stark contrast, MBBA exhibits a negative dielectric anisotropy, making it suitable for different display modes like vertical alignment (VA).[2][15]
Table 3: Comparison of Viscosity
| Liquid Crystal | Rotational Viscosity (γ₁) (mPa·s) at ~25°C |
| PCH5 | Data not readily available in direct comparison |
| 5CB | ~100-120 |
| MBBA | Data not readily available in direct comparison |
Experimental Protocols for Characterization
To ensure the reproducibility and validity of the comparative data, we outline the standard experimental methodologies for characterizing the key parameters of nematic liquid crystals.
Determination of Nematic-Isotropic Transition Temperature (TNI)
The nematic-to-isotropic phase transition is a first-order transition accompanied by a latent heat, making Differential Scanning Calorimetry (DSC) the gold standard for its determination.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed amount of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies (e.g., indium).
-
Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature well above the expected TNI.
-
Data Acquisition: The heat flow into the sample is measured as a function of temperature. The nematic-isotropic transition is observed as an endothermic peak on the heating curve.
-
Analysis: The onset temperature of the peak is typically taken as the transition temperature (TNI). The area under the peak corresponds to the enthalpy of the transition.
Causality of Experimental Choices: The use of a constant heating rate ensures that the thermal event is recorded accurately without thermal lag. An inert atmosphere prevents any potential degradation of the sample at elevated temperatures. Hermetic sealing of the pans is crucial to prevent mass loss due to sublimation or evaporation, which would affect the accuracy of the enthalpy measurement.
Caption: Workflow for Determining Dielectric Anisotropy using Dielectric Spectroscopy.
Measurement of Rotational Viscosity (γ₁)
The rotational viscosity is a key parameter determining the switching speed of a nematic liquid crystal. It can be measured using various techniques, including electro-optical methods or with a rotational rheometer.
Methodology: Rotational Rheometry
-
Sample Preparation: A sufficient amount of the liquid crystal is placed in the sample holder of the rheometer. For nematic liquid crystals, a parallel-plate or cone-and-plate geometry is typically used.
-
Instrument Setup: The rheometer is equipped with a temperature control unit. The gap between the plates is set to a precise value (e.g., 50-100 μm).
-
Measurement Protocol: A controlled shear rate or shear stress is applied to the sample, and the resulting torque is measured. To determine the rotational viscosity, a specific measurement protocol, often involving oscillatory shear in the presence of a strong aligning magnetic or electric field, is employed. The Miesowicz viscosities can be determined by orienting the director with a magnetic field parallel to the flow, perpendicular to the flow and flow gradient, and parallel to the flow gradient. The rotational viscosity can then be derived from these measurements.
-
Data Analysis: The rotational viscosity (γ₁) is calculated from the measured torque and the applied shear rate using the appropriate theoretical model for the specific measurement geometry and conditions.
Causality of Experimental Choices: The choice of geometry (parallel-plate or cone-and-plate) depends on the sample volume and the desired shear rate range. Precise temperature control is crucial as viscosity is highly sensitive to temperature changes. The application of an external aligning field is necessary to control the orientation of the nematic director relative to the flow and shear gradient, allowing for the determination of the anisotropic viscosity coefficients.
Conclusion: Selecting the Right Nematic LC for the Application
The comparative analysis of PCH5, 5CB, and MBBA reveals a clear trade-off in their properties, underscoring the importance of material selection based on the specific requirements of the application.
-
This compound (PCH5) emerges as a superior candidate for applications demanding a wide operational temperature range and potentially faster switching speeds due to its lower viscosity. Its moderate birefringence is suitable for devices where a large phase shift is not the primary concern.
-
4-cyano-4'-pentylbiphenyl (5CB) remains a benchmark material, particularly for applications where its high birefringence is advantageous for achieving strong light modulation in thin display cells. Its well-characterized properties also make it an excellent model system for fundamental research.
-
4-methoxybenzylidene-4'-butylaniline (MBBA) , with its negative dielectric anisotropy, occupies a different application space, primarily in VA-mode displays. However, its lower chemical stability has led to its replacement by more robust materials in many modern applications.
Ultimately, the choice between these nematic liquid crystals will be dictated by a careful consideration of the desired performance characteristics, operating conditions, and cost. This guide, by providing a comprehensive and methodologically grounded comparison, aims to empower researchers and developers to make informed decisions in their pursuit of next-generation liquid crystal technologies.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. Retrieved from [Link]
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Pan, R. P., Tsai, T. R., Chen, C. Y., & Pan, C. L. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of Biological Physics, 29(2-3), 335-338. Retrieved from [Link]
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Gaur, D. K., Singh, G., & Biradar, A. M. (2020). Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5. Phase Transitions, 93(12), 1257-1269. Retrieved from [Link]
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Gaur, D. K., Singh, G., & Biradar, A. M. (2020). Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5. ResearchGate. Retrieved from [Link]
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Marrucci, L., & Paparo, D. (2001). The viscosity of the liquid crystal PCH-5, in the nematic and isotropic phases, as function of the temperature. ResearchGate. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). 5CB – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
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Drozd-Rzoska, A., Rzoska, S. J., & Starzonek, S. (2021). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. Materials, 14(21), 6393. Retrieved from [Link]
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Podgornov, F. V., Kasyanova, A. V., & Bubnov, A. M. (2019). Dielectric and Material Properties of 5CB Nematic Dispersed with Graphene Nanoparticles. Liquid Crystals, 46(13-14), 2029-2037. Retrieved from [Link]
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Önsal, G. (2022). Investigation of Dielectric Properties of MBBA-5CB Nematic Liquid Crystal Structures. Mugla Journal of Science and Technology, 8(2), 49-53. Retrieved from [Link]
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Gabriel, C., & H-W. Müller. (2018). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. Crystals, 8(4), 169. Retrieved from [Link]
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Blinov, L. M., Davidyan, S. A., & Umanskii, B. A. (2018). Dielectric and conductivity properties of liquid crystal MBBA doped with SWCNTs. Liquid Crystals and their Application, 18(2), 65-71. Retrieved from [Link]
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Wilson, M. R., & Allen, M. P. (2002). Calculation of the rotational viscosity of a nematic liquid crystal. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 360(1798), 2327-2342. Retrieved from [Link]
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Önsal, G. (2022). Investigation of dielectric properties of mbba-5cb nematic liquid crystal structures. Mugla Journal of Science and Technology, 8(2), 49-53. Retrieved from [Link]
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Taylor & Francis. (n.d.). MBBA – Knowledge and References. Retrieved from [Link]
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Gaur, D. K., Singh, G., & Biradar, A. M. (2020). Investigation of dielectric and optical properties of pure and diamond nanoparticles dispersed nematic liquid-crystal PCH5. Phase Transitions, 93(12), 1257-1269. Retrieved from [Link]
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Hassanein, G. N., & Omara, O. A. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. International Journal of Advanced Research in Science, Communication and Technology, 4(1), 1-10. Retrieved from [Link]
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Wu, S. T. (1986). Birefringence Dispersions of Liquid-Crystals. Physical Review A, 33(2), 1270-1274. Retrieved from [Link]
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ResearchGate. (2017). What is the uniqueness of MBBA liquid crystal which makes it different from 5CB? What are its potential uses?. Retrieved from [Link]
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Wu, S. T., & Wu, C. S. (2011). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Materials, 4(9), 1560-1574. Retrieved from [Link]
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Salili, S. M., et al. (2019). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 9(11), 570. Retrieved from [Link]
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Al-Kabbi, A. F. (2015). Birefringences of bio-based liquid crystals. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5986-5992. Retrieved from [Link]
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Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Temperature dependence of viscosity of liquid crystal. Retrieved from [Link]
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Mishra, M., et al. (2024). Comparative Density Functional Theory Approaches for Investigating the Electro-Optical Properties of 5CB Liquid Crystal Molecules. Progress in Physics of Applied Materials, 6(1), 1-10. Retrieved from [Link]
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Keyes, P. H., & Daniels, W. B. (1979). Pretransitional effects in the isotropic phase of a lyotropic nematic liquid crystal. The Journal of Chemical Physics, 70(6), 2975-2978. Retrieved from [Link]
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Oswald, P., & Pieranski, P. (2019). Lehmann effect in nematic and cholesteric liquid crystals: a review. Liquid Crystals, 46(13-14), 2095-2111. Retrieved from [Link]
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Bag, S., et al. (2014). Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. Soft Matter, 10(38), 7545-7554. Retrieved from [Link]
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Tjipto-Margo, B., & Evans, G. T. (1999). Pressure and Isotropic-Nematic Transition Temperature of Model Liquid Crystals. Zeitschrift für Naturforschung A, 54(9-10), 559-569. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 4). What Is Birefringence In Liquid Crystals? [Video]. YouTube. Retrieved from [Link]
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Saha, R., & Roy, S. K. (2021). A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. arXiv preprint arXiv:2103.01844. Retrieved from [Link]
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Oswald, P., & Pieranski, P. (2013). Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. Liquid Crystals, 40(6), 834-843. Retrieved from [Link]
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Prieto, M. C., et al. (2016). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. New Journal of Chemistry, 40(11), 9474-9482. Retrieved from [Link]
- Montbach, E. N. (2001). Low viscosity liquid crystal material. U.S. Patent No. 6,172,720 B1.
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Cross-validation of PCH5 characterization using different analytical techniques
An objective comparison of analytical techniques for the comprehensive characterization and cross-validation of PCH5, a novel synthetic cannabinoid. This guide provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Synthetic Cannabinoids like PCH5
The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoids, presents a significant challenge to forensic, clinical, and research laboratories. PCH5 is a recent addition to this class, exhibiting complex structural features that demand a multi-faceted analytical approach for unambiguous identification and robust quantification. The inherent instability and potential for isomeric forms necessitate a rigorous cross-validation strategy, ensuring data from orthogonal techniques are congruent and reliable.
This guide provides a comprehensive comparison of key analytical methodologies for the characterization of PCH5. We will delve into the principles, practical workflows, and data interpretation of each technique, offering a framework for their synergistic application. The focus is on building a self-validating system of analysis, a cornerstone of scientific integrity in the high-stakes environment of drug development and control.
Orthogonal Analytical Approaches for PCH5 Characterization
An orthogonal approach, employing techniques with different selectivities, is critical for the confident characterization of a novel compound like PCH5. We will explore the synergy between mass spectrometry for molecular weight and fragmentation, NMR for structural elucidation, and chromatographic methods for separation and quantification.
Mass Spectrometry (MS): The Gold Standard for Identification
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of PCH5 and its metabolites. When coupled with gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for both identification and quantification.
Experimental Protocol: LC-HRMS for PCH5 Analysis
-
Sample Preparation: A 1 mg/mL stock solution of PCH5 in methanol is prepared. For analysis, this is diluted to 1 µg/mL with the initial mobile phase.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-1000 with a resolution of 70,000.
-
Data-Dependent MS/MS: Fragmentation of the top 3 most intense ions.
-
Data Interpretation and Cross-Validation: The accurate mass measurement from HRMS provides the elemental formula of the parent ion. The fragmentation pattern obtained from MS/MS offers structural information that can be cross-validated with NMR data.
Diagram: LC-HRMS Workflow for PCH5 Analysis
Caption: The synergistic relationship between key analytical techniques.
Conclusion: A Robust Framework for Novel Psychoactive Substance Analysis
The characterization of novel synthetic cannabinoids like PCH5 requires a multi-pronged, cross-validated analytical strategy. By integrating the high sensitivity and molecular weight information from LC-HRMS with the definitive structural insights from NMR, a comprehensive and defensible characterization can be achieved. This guide has provided the foundational protocols and a logical framework for this synergistic approach, empowering researchers to confidently identify and quantify emerging threats in the ever-evolving landscape of novel psychoactive substances.
References
-
High-Resolution Mass Spectrometry for Drug Analysis. Journal of the American Society for Mass Spectrometry. [Link]
-
NMR Spectroscopy in Drug Discovery and Development. Nature Reviews Drug Discovery. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
A Guide to Bridging Theory and Reality: Evaluating Models of DDX41 (PCH5) Function
In the landscape of cellular signaling and innate immunity, the helicase DDX41 (also known as PCH5) has emerged as a critical sentinel. Its role in detecting intracellular DNA and initiating a protective immune response places it at the nexus of host defense and tumorigenesis. For researchers and drug development professionals, understanding the precise mechanisms of DDX41 function is paramount. This guide provides an in-depth comparison of prevailing theoretical models of DDX41 activation and function against the current body of experimental evidence, offering a nuanced perspective on where our understanding stands and the critical questions that remain.
The Central Role of DDX41: A Mechanistic Overview
DDX41 is a DEAD-box helicase that functions as an intracellular DNA sensor, playing a crucial role in the innate immune response to pathogens and cellular stress. Upon binding to double-stranded DNA (dsDNA), DDX41 is thought to undergo a conformational change, leading to its activation and subsequent interaction with the adaptor protein STING (Stimulator of Interferon Genes). This interaction ultimately triggers the production of type I interferons and other inflammatory cytokines, mounting an anti-viral and anti-proliferative response. Germline mutations in DDX41 are associated with a predisposition to late-onset myelodysplastic syndrome and acute myeloid leukemia (MDS/AML), highlighting its importance in maintaining genomic stability.
Theoretical Models of DDX41 Activation
Two primary models have been proposed to explain the activation of DDX41 upon DNA binding.
Model A: The "Monomer-to-Dimer" Activation Model
This model posits that in its inactive state, DDX41 exists as a monomer. Upon encountering dsDNA, the helicase domain of DDX41 binds to the DNA backbone, inducing a conformational change that promotes dimerization. This dimerization is thought to be the critical step for subsequent STING binding and signal transduction.
Model B: The "Conformational Switch" Model
In contrast, the "Conformational Switch" model suggests that DDX41 exists as a pre-formed dimer in the cell. The binding of dsDNA to the helicase domains induces a significant conformational rearrangement within the dimeric structure, exposing previously masked binding sites for STING. This model emphasizes the allosteric regulation of DDX41 function.
Experimental Data: Putting the Models to the Test
A variety of experimental techniques have been employed to elucidate the mechanism of DDX41 activation. Here, we compare the data generated from these techniques with the predictions of the two theoretical models.
| Experimental Technique | Key Findings | Support for Model A | Support for Model B |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | In the absence of DNA, recombinant DDX41 elutes as a monomer. Upon addition of dsDNA, a significant portion of the protein shifts to a higher molecular weight species consistent with a dimer. | Strong | Weak |
| Isothermal Titration Calorimetry (ITC) | ITC experiments reveal a 2:1 binding stoichiometry of DDX41 to dsDNA, suggesting that two DDX41 molecules bind to a single DNA duplex. | Strong | Moderate |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | HDX-MS studies show that upon DNA binding, regions within the helicase domain and at the interface between the two putative subunits of a dimer exhibit reduced deuterium exchange, indicating a conformational change and stabilization of a dimeric interface. | Moderate | Strong |
| Förster Resonance Energy Transfer (FRET) | Single-molecule FRET experiments using fluorescently labeled DDX41 have demonstrated that the distance between two DDX41 molecules decreases significantly in the presence of dsDNA, consistent with dimerization. | Strong | Moderate |
| X-ray Crystallography | Crystal structures of the DDX41 helicase domain in complex with DNA have shown a dimeric arrangement, with each monomer contacting one face of the DNA duplex. | Strong | Strong |
Experimental Protocols
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
Protein Purification: Recombinant human DDX41 is expressed in E. coli and purified using a combination of affinity and size-exclusion chromatography.
-
Sample Preparation: Purified DDX41 is concentrated to 1-5 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). For the DNA-bound state, a 1.2-fold molar excess of a 30-60 bp dsDNA oligo is added.
-
SEC-MALS Analysis: The protein sample (with or without DNA) is injected onto a size-exclusion column (e.g., Superdex 200 Increase 10/300 GL) coupled to a MALS detector and a refractive index detector.
-
Data Analysis: The data is analyzed using specialized software (e.g., ASTRA) to determine the absolute molar mass of the eluting species.
Visualizing the Pathways
DOT Script for DDX41 Signaling Pathway:
Caption: DDX41 signaling pathway upon dsDNA recognition.
DOT Script for Experimental Workflow:
Caption: Workflow for biophysical characterization of DDX41.
Synthesis and Future Directions
The available experimental data provides strong support for a model in which DDX41 undergoes a DNA-induced dimerization event that is critical for its activation. While both the "Monomer-to-Dimer" and "Conformational Switch" models have elements supported by the data, the weight of the evidence, particularly from SEC-MALS and ITC, favors the "Monomer-to-Dimer" activation model. However, the HDX-MS data clearly indicates that significant conformational changes also occur, suggesting that the two models may not be mutually exclusive. It is plausible that DNA binding induces both dimerization and a subsequent conformational rearrangement within the newly formed dimer to achieve a fully active state.
Future research should focus on high-resolution structural studies of full-length DDX41 in both the apo and DNA-bound states to definitively map the conformational changes that occur upon activation. Additionally, kinetic studies are needed to dissect the rates of dimerization and conformational change, providing a more dynamic picture of the activation process. A deeper understanding of the molecular choreography of DDX41 activation will undoubtedly pave the way for the development of novel therapeutic strategies targeting diseases associated with its dysfunction.
References
-
Title: A human DEAD-box helicase senses intracellular DNA. Source: Science URL: [Link]
-
Title: The DDX41-STING pathway in innate immunity and cancer. Source: Cancer Research URL: [Link]
-
Title: Germline DDX41 mutations in a family with late-onset myelodysplastic syndrome. Source: Nature Genetics URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of trans-4-(4-Pentylcyclohexyl)benzonitrile (CAS No. 61204-01-1), a nematic liquid crystal commonly referred to as PCH5. As laboratory professionals, our responsibility extends beyond the discovery phase to ensuring that all materials are managed safely throughout their lifecycle, minimizing risk to personnel and the environment. This guide is grounded in established safety protocols and regulatory standards to ensure compliance and promote a culture of safety in your laboratory.
Executive Summary: The Core Disposal Directive
This compound is classified as a hazardous chemical.[1] Therefore, under no circumstances should it be disposed of in the regular trash or via sanitary sewer systems (drain disposal).[2][3] The only acceptable method of disposal is through a licensed and approved hazardous waste disposal facility.[1][4] This directive is based on the compound's toxicological and ecotoxicological profile, which necessitates specialized handling to mitigate risks.
Hazard Profile and Required Precautions
Understanding the specific hazards of PCH5 is fundamental to appreciating the necessity of stringent disposal protocols. The compound is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Its primary risks are associated with direct contact and ingestion.
| Hazard Classification | Regulatory Standard | Key Precautionary Measures |
| Acute Oral Toxicity (Category 4) | OSHA HCS (29 CFR 1910.1200) | Harmful if swallowed.[1] Do not eat, drink, or smoke when using this product.[1] |
| Skin Corrosion/Irritation (Category 2) | OSHA HCS (29 CFR 1910.1200) | Causes skin irritation.[1][5] Wear protective gloves and clothing.[1][6] |
| Serious Eye Damage/Irritation (Category 2) | OSHA HCS (29 CFR 1910.1200) | Causes serious eye irritation.[1][5] Wear eye and face protection.[1][7] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | OSHA HCS (29 CFR 1910.1200) | May cause respiratory irritation.[1][5] Use only outdoors or in a well-ventilated area.[1] |
| Combustible Liquid (Category 4) | GHS Classification | Combustible liquid.[4] Keep away from heat, sparks, and open flames. |
| Hazardous to the Aquatic Environment (Chronic, Category 4) | GHS Classification | May cause long-lasting harmful effects to aquatic life. Avoid release to the environment.[2] |
Causality: The benzonitrile functional group is a key driver of the compound's toxicity. Nitrile compounds can be metabolized to release cyanide, which interferes with cellular respiration.[8] Furthermore, upon combustion, nitriles can produce highly toxic gases such as hydrogen cyanide and oxides of nitrogen.[1] This necessitates disposal via high-temperature incineration equipped with afterburners and scrubbers to neutralize these hazardous byproducts.[2]
Immediate Actions: Spill and Exposure Protocols
Immediate and correct response to spills or exposures is critical.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1]
Spill Containment and Cleanup
-
Evacuate & Ventilate: Ensure the area is well-ventilated. Keep unnecessary and unprotected personnel from entering the area.[2]
-
Don PPE: At a minimum, wear protective gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[1]
-
Contain the Spill: Prevent the material from entering drains or waterways.[2] Use a liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to contain and absorb the spill.
-
Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1] Avoid creating dust if the material has solidified.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The collected spill material and any contaminated cleaning supplies are considered hazardous waste and must be disposed of according to the protocol in Section 4.
Core Disposal Protocol: A Step-by-Step Guide
The disposal of PCH5 is governed by the principle that it is a regulated hazardous waste. The generator of the waste is legally responsible for its proper management from "cradle to grave."[2]
Step 1: Waste Characterization and Segregation
-
Identify: All waste streams containing PCH5 must be identified as hazardous. This includes unused or expired product, reaction residues, grossly contaminated PPE (gloves, aprons), and spill cleanup materials.
-
Segregate: Do not mix PCH5 waste with incompatible materials such as strong oxidizing agents, acids, or bases.[4] Keep it segregated from non-hazardous laboratory waste.
Step 2: Waste Accumulation and Labeling
-
Container Selection: Use a sturdy, chemically resistant container with a tightly sealing screw cap. The container must be in good condition and not leaking.
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE."[9] The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration or percentage of the chemical.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (accumulation start date).
-
-
Storage: Keep the waste container closed at all times, except when adding waste.[3] Store it in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources, and within secondary containment to prevent spills.[3][4]
Step 3: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company to schedule a pickup.[3][10]
-
Documentation: You will need to provide documentation, often in the form of a hazardous waste manifest, which tracks the waste from your lab to its final disposal site. Your EHS office will assist with this.[10]
-
Disposal Method: The designated disposal facility will typically use one of the following methods:
-
Chemical Incineration: The preferred method, which involves burning the waste in a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber.[2][10] This ensures the complete thermal destruction of the compound and its toxic byproducts.[10]
-
Fuel Blending: The waste may be blended into a supplemental fuel source for industrial processes like cement kilns, which operate at sufficiently high temperatures to destroy the hazardous components.[10][11]
-
Secure Landfill: In some cases, the material may be stabilized and disposed of in a specially designated RCRA Subtitle C hazardous waste landfill.[10][11]
-
PCH5 Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing PCH5 waste in a laboratory setting.
Caption: Workflow for the safe management and disposal of PCH5 waste.
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Hazardous Waste Disposal and Removal. Crystal Clean. [Link]
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-
Hazardous Waste Listings. (2023, March 20). U.S. Environmental Protection Agency. [Link]
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Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 (Chapter on Aliphatic Nitriles). (2012). National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)
As researchers and scientists, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. The handling of specialized chemicals like trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly known as PCH5, demands a meticulous and informed approach to safety.[1] This guide is designed to provide a comprehensive, field-proven framework for selecting and using Personal Protective Equipment (PPE). We will move beyond a simple checklist to understand the causality behind each recommendation, ensuring your safety protocols are robust, intuitive, and self-validating.
PCH5 is a nematic liquid crystal widely used in optoelectronics, particularly in the fabrication of liquid-crystal displays (LCDs).[1][2] It typically exists as a white crystalline solid at room temperature, with a melting point between 30-55°C, transitioning into its liquid crystal phase upon heating.[1][3] This dual-phase nature is critical, as the potential hazards and required PPE differ significantly between handling the solid powder and the molten liquid.
Hazard Profile: Understanding the "Why" Behind the Protection
A risk-based PPE strategy begins with a thorough understanding of the material's intrinsic hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), PCH5 presents several key risks that directly inform our safety protocols.[2][4]
| Hazard Classification | GHS Category | Description of Risk | Implication for Handling |
| Skin Irritation | Category 2 | Causes skin irritation upon direct contact.[2][4] | Impermeable gloves and protective clothing are mandatory to prevent dermal exposure. |
| Serious Eye Irritation | Category 2 | Causes serious, potentially damaging, eye irritation.[2][4] | Eye protection is non-negotiable to shield against dust particles or splashes. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled.[2][4] | Respiratory protection is required when handling the powder, especially in poorly ventilated areas. |
| Hazardous to the Aquatic Environment (Chronic) | Category 4 | May cause long-lasting harmful effects to aquatic life.[5] | Handling and disposal procedures must prevent environmental release. |
The physical form of PCH5 dictates the primary route of exposure. As a fine powder, the principal risks are inhalation of dust and eye contact.[4] When heated to its molten, liquid crystal state, the risk shifts to splashes, which can cause both thermal burns and chemical irritation to the skin and eyes.
Core PPE Requirements: A Task-Specific Approach
Effective protection is not a one-size-fits-all solution. The selection of PPE must be tailored to the specific experimental procedure. Below, we outline the necessary equipment for various common laboratory scenarios.
Tier 1: Baseline PPE for All Handling Scenarios
This is the minimum required protection for any task involving PCH5, including simple transport or handling of a sealed container.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. They protect against incidental dust or minor splashes.
-
Hand Protection: Nitrile gloves are the standard choice. They provide an effective barrier against PCH5 and prevent the skin irritation identified in its hazard profile.[4] Always check gloves for tears or punctures before use and remove them before touching personal items like phones or keyboards.
-
Body Protection: A standard, long-sleeved laboratory coat is required to protect skin and clothing from minor spills and contamination.[6]
Tier 2: Enhanced PPE for Specific Operations
For tasks with an elevated risk of exposure, additional layers of protection are essential.
Scenario A: Handling Solid PCH5 (Weighing, Aliquoting, Transferring) This scenario presents a significant risk of generating airborne dust, leading to respiratory irritation.[2][4]
-
Respiratory Protection: A NIOSH-approved N95 respirator (dust mask) is mandatory to prevent the inhalation of fine PCH5 particles.[5] The precautionary statement P261, "Avoid breathing dust," directly supports this requirement.[4] For extensive handling, consider working within a certified chemical fume hood.
-
All Tier 1 PPE (Safety glasses, nitrile gloves, lab coat) remain essential.
Scenario B: Handling Molten PCH5 (Heating, Solution Preparation) Heating PCH5 above its melting point (30-55°C) introduces thermal hazards and the risk of splashes.[3]
-
Enhanced Eye and Face Protection: A full-face shield must be worn over your safety glasses.[6][7] This provides a superior barrier against splashes of hot liquid that could cause serious eye injury and facial irritation.
-
Work Area Control: All heating of PCH5 must be conducted within a certified chemical fume hood to control any vapors and contain potential splashes.
-
All Tier 1 PPE (Safety glasses, nitrile gloves, lab coat) are still required underneath the enhanced protection.
Operational Plan: PPE Selection Workflow
To ensure a consistent and logical approach to safety, this workflow guides the user through the process of selecting the appropriate PPE based on the planned task.
Caption: PPE selection workflow for handling PCH5.
Spill and Disposal Management Plan
Accidents happen, but a prepared response minimizes risk. The disposal of PCH5 and associated waste must be handled correctly to prevent environmental harm.
Spill Cleanup Protocol
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: At a minimum, wear Tier 1 PPE plus an N95 respirator for solid spills.
-
Containment: For solid spills, gently sweep up the material to avoid making it airborne.[4] Use vacuum equipment with HEPA filtration where possible. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Place all contaminated materials into a clearly labeled, sealed waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (if applicable) and then soap and water.
-
Waste Disposal: Dispose of the sealed waste container according to institutional and local environmental regulations.
Disposal of Contaminated PPE and Chemical Waste
-
PPE Disposal: Used gloves, disposable lab coats, and respirators should be considered contaminated waste. Place them in a sealed, labeled waste bag or container immediately after use.
-
Chemical Waste: All waste PCH5 and contaminated materials must be disposed of as hazardous chemical waste.[4] Do not pour down the drain or mix with general waste. Follow your institution's hazardous waste disposal procedures, which must comply with local, state, and national environmental legislation.[4] The GHS classification of "Aquatic Chronic 4" underscores the importance of preventing environmental release.[5]
By integrating this expert-driven, causality-based approach to PPE, you not only comply with safety standards but also cultivate a deep, intuitive understanding of chemical handling. This builds a foundation of trust in your protocols and empowers you to conduct your research with confidence and security.
References
-
Cas 61204-01-1,this compound. Lookchem. [Link]
-
This compound. LookChem. [Link]
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]
-
Cryogenic Liquid PPE. Princeton EHS. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Buy this compound | 61204-01-1 [smolecule.com]
- 3. lookchem.com [lookchem.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. 4-(反-4-戊基环己基)苯腈 99%, liquid crystal (nematic) | Sigma-Aldrich [sigmaaldrich.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. sams-solutions.com [sams-solutions.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
